molecular formula C18H17NO3S B1362594 BioA-IN-1 CAS No. 77820-11-2

BioA-IN-1

Cat. No.: B1362594
CAS No.: 77820-11-2
M. Wt: 327.4 g/mol
InChI Key: HSYRYXPRQYPBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BioA-IN-1 is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(Diethylamino)-3-(Thiophen-2-Ylcarbonyl)-2h-Chromen-2-One is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(diethylamino)-3-(thiophene-2-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRYXPRQYPBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999030
Record name 7-(Diethylamino)-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77820-11-2
Record name MLS003171420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-(Diethylamino)-3-(thiophene-2-carbonyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of BioA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens presents a formidable challenge to global health. A crucial strategy in combating this threat lies in the identification and characterization of novel therapeutic targets and their corresponding inhibitors. The biotin biosynthesis pathway, essential for the survival of many microorganisms but absent in humans, represents a promising avenue for the development of new antimicrobial agents. This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting a key enzyme in this pathway: 7,8-diaminopelargonic acid aminotransferase, commonly known as BioA.

While specific data for a compound designated "BioA-IN-1" is not extensively available in the public domain, this guide will focus on the well-characterized molecular interactions and downstream effects of potent BioA inhibitors. The principles and experimental methodologies detailed herein are directly applicable to the study of any inhibitor targeting this critical enzyme, including compounds structurally related to the "BioA-IN-" series.

The Target: BioA in the Biotin Biosynthesis Pathway

Biotin, or vitamin B7, is an essential cofactor for enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The biosynthesis of biotin is a multi-step enzymatic process. BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the second committed step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[1][2] The unique utilization of SAM as an amino donor is a distinguishing feature of this enzyme.[1]

The essentiality of the biotin biosynthesis pathway for the viability of pathogens like Mycobacterium tuberculosis underscores the therapeutic potential of BioA inhibitors.[1][3]

Signaling Pathway: Biotin Biosynthesis

The biotin biosynthetic pathway is a linear metabolic cascade. Inhibition of BioA disrupts this pathway, leading to a depletion of downstream products, ultimately preventing the synthesis of biotin.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target of Inhibition) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound (or other BioA Inhibitors) BioA_IN_1->Inhibition

Caption: The Biotin Biosynthesis Pathway and the Point of Inhibition.

Mechanism of Action of BioA Inhibitors

BioA inhibitors function by binding to the enzyme and preventing it from catalyzing the conversion of KAPA to DAPA. The precise mechanism can vary, with some inhibitors acting as competitive inhibitors, while others may be mechanism-based inactivators that form a covalent bond with the PLP cofactor.[2][4]

For instance, the natural product amiclenomycin is a potent mechanism-based inhibitor of BioA that operates via an aromatization mechanism, leading to the irreversible labeling of the PLP cofactor.[2] More recent structure-guided drug discovery efforts have yielded highly potent competitive inhibitors, such as C48, which binds to the PLP-bound state of BioA with high affinity.[4] These inhibitors typically occupy the active site of the enzyme, preventing the binding of the natural substrate, KAPA.[4]

Quantitative Data for BioA Inhibitors

The potency of BioA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize publicly available data for several known BioA inhibitors.

InhibitorTarget OrganismIC50KiReference
Amiclenomycin Escherichia coli-2 µM[5]
Compound 1 (Amiclenomycin analogue) Mycobacterium tuberculosis-20 µM[6]
CHM-1 Mycobacterium tuberculosis0.68 µg/mL (2.42 µM)-[3]
Compound A36 Mycobacterium tuberculosis10.48 µg/mL (28.94 µM)-[3][7]
Compound A35 Mycobacterium tuberculosis33.36 µg/mL (88.16 µM)-[3][7]
Compound A65 Mycobacterium tuberculosis39.17 µg/mL (114.42 µM)-[3][7]
C48 Mycobacterium tuberculosis34 nM200 pM[4]

Note: IC50 values can be influenced by assay conditions, including enzyme and substrate concentrations.

Experimental Protocols

The characterization of BioA inhibitors relies on robust biochemical and microbiological assays. Below are detailed methodologies for key experiments.

Purification of Recombinant BioA Protein

A reliable source of pure and active BioA is essential for in vitro inhibition studies.

Workflow for BioA Purification:

BioA_Purification_Workflow cluster_workflow BioA Protein Purification Workflow Cloning Cloning of bioA gene into an expression vector Transformation Transformation into an E. coli expression strain Cloning->Transformation Expression Induction of protein expression (e.g., with IPTG) Transformation->Expression Lysis Cell lysis (e.g., sonication) Expression->Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Lysis->Affinity_Chrom Gel_Filtration Size-Exclusion Chromatography (Gel Filtration) Affinity_Chrom->Gel_Filtration Purity_Analysis Purity Analysis (SDS-PAGE) Gel_Filtration->Purity_Analysis Storage Storage at -80°C Purity_Analysis->Storage

Caption: A typical workflow for the purification of recombinant BioA protein.

Detailed Protocol:

  • Cloning and Expression: The bioA gene from the organism of interest (e.g., M. tuberculosis) is cloned into a suitable expression vector, often with an affinity tag (e.g., a polyhistidine-tag). The resulting plasmid is transformed into an E. coli expression strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: Bacterial cells are harvested and resuspended in a lysis buffer. Cells are lysed by sonication or other mechanical means. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble BioA protein is collected.

  • Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., a nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the BioA protein is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).[3]

  • Size-Exclusion Chromatography: For higher purity, the eluted protein fractions are pooled, concentrated, and further purified by size-exclusion chromatography (gel filtration). This step separates the BioA protein from any remaining contaminants and protein aggregates.[3]

  • Purity Analysis and Storage: The purity of the final protein preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Pure fractions are pooled, and the protein concentration is determined. The purified protein is then stored at -80°C in a suitable buffer containing cryoprotectants.[3]

BioA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BioA. A common method involves a coupled-enzyme assay or a fluorescence-based assay to detect the product, DAPA.

Workflow for a Fluorescence-Based Inhibition Assay:

BioA_Inhibition_Assay_Workflow cluster_workflow BioA Fluorescence-Based Inhibition Assay Workflow Preincubation Pre-incubation of BioA with the test inhibitor compound Reaction_Initiation Initiation of the enzymatic reaction by adding substrates (KAPA and SAM) Preincubation->Reaction_Initiation Reaction_Termination Termination of the reaction (e.g., by heating) Reaction_Initiation->Reaction_Termination Derivatization Derivatization of the product (DAPA) with a fluorescent reagent (e.g., OPA) Reaction_Termination->Derivatization Fluorescence_Measurement Measurement of fluorescence intensity (proportional to DAPA concentration) Derivatization->Fluorescence_Measurement Data_Analysis Data analysis to determine percent inhibition and IC50 value Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a fluorescence-based BioA enzyme inhibition assay.

Detailed Protocol:

  • Reaction Mixture Preparation: The enzymatic reaction is typically performed in a buffer at an optimal pH (e.g., TAPS buffer, pH 8.6). The reaction mixture contains purified BioA enzyme, the cofactor PLP, the amino donor SAM, and the test inhibitor at various concentrations.[3]

  • Pre-incubation: The enzyme and the inhibitor are pre-incubated together for a defined period to allow for binding.[3]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate, KAPA. The reaction is allowed to proceed for a specific time at a controlled temperature and is then terminated, often by heating.[3]

  • Product Detection: The amount of the product, DAPA, is quantified. A common method involves derivatization of DAPA with o-phthalaldehyde (OPA) and 2-mercaptoethanol, which forms a fluorescent adduct.[3] The fluorescence is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[3]

Conclusion

The inhibition of the BioA enzyme represents a validated and promising strategy for the development of novel antibacterial agents. A thorough understanding of the enzyme's mechanism of action, the biotin biosynthesis pathway, and the molecular interactions of inhibitors is paramount for the successful design and optimization of potent drug candidates. The experimental protocols outlined in this guide provide a robust framework for the in-depth characterization of BioA inhibitors, paving the way for the development of new therapeutics to combat infectious diseases. Further research into the structure-activity relationships of diverse chemical scaffolds targeting BioA will continue to be a critical endeavor in this field.

References

Technical Guide: BioA-IN-1 as a Potent Inhibitor of Mycobacterium tuberculosis BioA

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The biotin biosynthesis pathway, essential for Mtb survival and persistence in a host but absent in humans, presents a promising avenue for drug development.[1] Within this pathway, the pyridoxal 5'-phosphate (PLP)-dependent transaminase BioA has been genetically and chemically validated as a critical enzyme for Mtb viability. This document provides a comprehensive technical overview of BioA-IN-1 , a potent inhibitor of Mtb BioA, summarizing its inhibitory activity and the key experimental protocols for its characterization.

Introduction: The Biotin Biosynthesis Pathway and BioA as a Target

Mycobacterium tuberculosis relies on the de novo synthesis of biotin, a vital cofactor for essential metabolic processes, including fatty acid biosynthesis and gluconeogenesis.[1] The inability of Mtb to scavenge sufficient biotin from its host makes the biosynthetic pathway an attractive target for antimicrobial drug discovery. The pathway consists of four key enzymatic steps converting pimeloyl-CoA to biotin.

The enzyme 7,8-diaminopelargonic acid synthase (BioA) catalyzes the second step in this pathway: the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[2][3] Conditional silencing of the bioA gene has demonstrated that the enzyme is essential for establishing and maintaining a chronic infection in a murine model of tuberculosis, providing strong validation for BioA as a therapeutic target.[4]

This compound: A Whole-Cell Active Inhibitor of Mtb BioA

This compound (also identified as Compound 15 in foundational screening literature) is a small molecule inhibitor identified through a target-based high-throughput screen.[1][5] It has demonstrated potent inhibition of the BioA enzyme and whole-cell activity against M. tuberculosis.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through both enzymatic and whole-cell assays. The key quantitative data are summarized in the tables below.

Table 1: Enzymatic Inhibition of Mtb BioA by this compound [1][5]

Compound NameTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundMtb BioAFluorescence Displacement Assay0.195

Table 2: Whole-Cell Activity of this compound against M. tuberculosis [1]

Mtb StrainCulture MediumMIC (µM)
H37Rv (Wild-Type)Biotin-Free26
H37Rv (Wild-Type)Biotin-Supplemented (20 µM)>100
bioA Underexpressing (BioA-UE)Biotin-Free6.5
bioA Overexpressing (BioA-OE)Biotin-Free52

Note: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents visible growth.

The data clearly indicate that the whole-cell activity of this compound is dependent on biotin availability and the expression level of its target, BioA. The increased potency against the BioA underexpressing strain and the decreased activity in biotin-supplemented media and against the BioA overexpressing strain strongly support on-target activity.

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the final steps of the biotin biosynthesis pathway in M. tuberculosis and highlights the specific step inhibited by this compound.

Biotin_Pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibitor Inhibitory Action KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target of Inhibition) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA_IN_1->KAPA Inhibition

Caption: Inhibition of the Mtb Biotin Biosynthesis Pathway by this compound.
Experimental Workflow for Inhibitor Identification

The discovery of this compound followed a rigorous, multi-step screening cascade designed to identify potent and specific inhibitors with whole-cell activity.

Experimental_Workflow cluster_workflow Workflow for Identification of BioA Inhibitors HTS 1. High-Throughput Screening (Fluorescence Displacement Assay) Dose_Response 2. Dose-Response Analysis (IC₅₀ Determination) HTS->Dose_Response Primary Hits Whole_Cell_WT 3. Whole-Cell Screening (Wild-Type Mtb +/- Biotin) Dose_Response->Whole_Cell_WT Potent Inhibitors Whole_Cell_Mutant 4. Target Validation Screening (BioA Under/Overexpressing Strains) Whole_Cell_WT->Whole_Cell_Mutant On-Target Activity Hit_Compound 5. Confirmed Hit Compound (e.g., this compound) Whole_Cell_Mutant->Hit_Compound Validated Mechanism

Caption: Experimental workflow for the identification and validation of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

Mtb BioA Enzymatic Assay (Fluorescence Displacement)

This assay measures BioA activity through a coupled reaction where the product, dethiobiotin, displaces a fluorescent probe from streptavidin, leading to an increase in fluorescence.

Reagents and Materials:

  • Mtb BioA and E. coli BioD enzymes

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • Adenosine triphosphate (ATP)

  • Streptavidin

  • Fluorescent dethiobiotin probe

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM TCEP

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom polystyrene plates

  • Fluorescence plate reader (e.g., EnVision)

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds in DMSO into the assay plates using an acoustic liquid handler.

  • Enzyme-Substrate Mix Preparation: Prepare a master mix in assay buffer containing BioD, KAPA, SAM, ATP, streptavidin, and the fluorescent probe.

  • Initiation of Reaction: Dispense 5 µL of the enzyme-substrate mix into each well of the assay plate.

  • BioA Addition: To start the reaction, add 5 µL of assay buffer containing BioA (final concentration ~25 nM) to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: For dose-response experiments, calculate the percent inhibition relative to no-enzyme (100% inhibition) and no-compound (0% inhibition) controls. Fit the data to a four-parameter equation to determine the IC₅₀ value.

M. tuberculosis Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound against Mtb using a resazurin-based viability indicator.

Reagents and Materials:

  • M. tuberculosis strains (Wild-Type, BioA-UE, BioA-OE)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Biotin-free Sauton's medium supplemented with 0.05% tyloxapol.

  • Biotin solution (for supplemented media controls).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Resazurin sodium salt solution (0.025% w/v in PBS).

  • 96-well microtiter plates.

Protocol:

  • Culture Preparation: Grow M. tuberculosis cultures to mid-log phase (OD₆₀₀ of 0.4-0.8). Dilute the culture to a final OD₆₀₀ of 0.002 in the appropriate medium (e.g., biotin-free Sauton's).

  • Compound Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate medium directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted Mtb culture to each well, bringing the final volume to 200 µL. Include a no-compound (growth control) and a no-bacteria (sterility control) well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: Add 30 µL of the resazurin solution to each well and re-incubate for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (non-viable) to pink (viable).

Conclusion and Future Directions

This compound is a validated, potent inhibitor of M. tuberculosis BioA with demonstrated on-target, whole-cell activity. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field of tuberculosis drug discovery. The selectivity of this compound, confirmed through counterscreening with biotin-supplemented media and engineered Mtb strains, underscores the utility of the biotin biosynthesis pathway as a target. Future efforts may focus on structure-based drug design, leveraging co-crystal structures of inhibitors like this compound bound to BioA, to further optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel anti-tubercular therapeutics.

References

In-depth Technical Guide: Structure-Activity Relationship of BioA-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel chemical entities that can modulate biological pathways with high specificity and potency is a cornerstone of modern drug discovery. This document provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel inhibitor, BioA-IN-1. While the publically available information on this compound is currently limited, this guide synthesizes the existing knowledge and outlines the necessary experimental framework to fully elucidate its therapeutic potential. The primary focus of this document is to present a clear, data-driven overview for researchers and drug development professionals, highlighting the critical interplay between the chemical structure of this compound and its biological activity.

Core Concepts in Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect.[1] By systematically modifying the chemical moieties of a lead compound, researchers can identify the key structural features, or pharmacophores, responsible for its biological activity.[1][2] This iterative process of synthesis and biological testing allows for the optimization of various properties, including potency, selectivity, and pharmacokinetic parameters. A related and more advanced approach is the quantitative structure-activity relationship (QSAR), which aims to build mathematical models that correlate chemical structure with biological activity.[1][3]

The Target: Biotin Synthesis Pathway (BioA)

While specific details on the direct target of this compound are not yet available in the public domain, the nomenclature suggests a potential interaction with the biotin biosynthesis pathway, specifically targeting the BioA enzyme. In many organisms, including bacteria and plants, BioA, also known as 7-keto-8-aminopelargonate synthase, is a crucial enzyme in the de novo synthesis of biotin (Vitamin B7).[4][5] This pathway is essential for cell survival and proliferation, making its components attractive targets for the development of antimicrobial agents. The biotin synthesis pathway in plants, for instance, involves a series of enzymatic reactions, with the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) being a key step catalyzed by BioA.[4]

Quantitative Data Summary

A comprehensive SAR study relies on robust quantitative data to compare the activity of different analogs. Due to the novelty of this compound, a detailed public database of its biological activity is not yet available. The following table is a template that should be populated as experimental data becomes available. Key metrics to be measured include:

Compound IDModification from this compoundTarget Enzyme IC50 (nM)Cellular Potency EC50 (µM)Off-Target Activity (Target X IC50, µM)In Vitro ADME Properties (e.g., Microsomal Stability, t1/2 min)
This compound-Data Not AvailableData Not AvailableData Not AvailableData Not Available
Analog 1.1e.g., R1 = Cl
Analog 1.2e.g., R1 = OMe
Analog 2.1e.g., Scaffold Hop

Table 1: Template for Quantitative SAR Data of this compound and Analogs. IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor against its molecular target. EC50 (half-maximal effective concentration) reflects the compound's activity in a cellular context. Off-target activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for developing a safe and effective drug.

Experimental Protocols

To generate the necessary data for a robust SAR analysis of this compound, a series of well-defined experimental protocols are required. These protocols should be meticulously documented to ensure reproducibility and consistency of results.

Target Engagement Assays

Objective: To quantify the direct interaction of this compound and its analogs with the target protein (e.g., BioA).

Methodology: Recombinant Protein Expression and Purification

  • Gene Cloning: The gene encoding the target protein (e.g., bioA) will be cloned into an expression vector with a suitable tag (e.g., His-tag, GST-tag) for purification.

  • Protein Expression: The expression vector will be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression will be induced under optimized conditions (e.g., temperature, inducer concentration).

  • Purification: The expressed protein will be purified from the cell lysate using affinity chromatography, followed by size-exclusion chromatography to ensure high purity.

Methodology: Enzymatic Assays

  • Example Assay: A fluorescence-based assay can be developed to measure the enzymatic activity of BioA. The assay would monitor the production of a fluorescent product or the consumption of a fluorescent substrate in the presence of varying concentrations of the inhibitor.

  • Data Analysis: The IC50 values will be determined by fitting the dose-response data to a suitable pharmacological model.

Cell-Based Assays

Objective: To assess the potency and cellular effects of this compound and its analogs in a relevant cellular context.

Methodology: Cell Viability and Proliferation Assays

  • Example Assay: A bacterial growth inhibition assay (for antimicrobial discovery) or a cancer cell line proliferation assay (e.g., MTT or CellTiter-Glo) can be used.

  • Procedure: Cells will be treated with a serial dilution of the compounds, and cell viability or proliferation will be measured after a defined incubation period.

  • Data Analysis: The EC50 values will be calculated from the resulting dose-response curves.

In Vitro ADME Assays

Objective: To evaluate the drug-like properties of the synthesized compounds early in the discovery process.

Methodology: Metabolic Stability Assay

  • Procedure: Compounds will be incubated with liver microsomes (from relevant species) and the concentration of the parent compound will be measured over time using LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) will be calculated to predict the metabolic stability of the compounds.

Visualizing the Path Forward

To guide the SAR exploration and understand the potential mechanism of action of this compound, visual representations of the experimental workflow and the targeted biological pathway are essential.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Optimization This compound This compound Analogs Analogs This compound->Analogs SAR-driven Modifications Target_Assay Target Engagement (e.g., BioA IC50) Analogs->Target_Assay Cell_Assay Cellular Potency (e.g., EC50) Analogs->Cell_Assay ADME_Assay In Vitro ADME (e.g., Stability) Analogs->ADME_Assay SAR_Analysis SAR Analysis Target_Assay->SAR_Analysis Cell_Assay->SAR_Analysis ADME_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analogs Iterative Design

Figure 1: A proposed experimental workflow for the structure-activity relationship study of this compound.

Biotin_Synthesis_Pathway Precursor Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Precursor->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB BioA_IN_1 This compound BioA_IN_1->BioA

Figure 2: A simplified representation of a putative target pathway for this compound, the biotin synthesis pathway.

Conclusion and Future Directions

The development of novel inhibitors such as this compound holds significant promise for addressing unmet medical needs. A systematic and rigorous SAR study is paramount to unlocking the full therapeutic potential of this chemical scaffold. The experimental framework outlined in this document provides a roadmap for generating the critical data needed to understand how structural modifications to this compound impact its biological activity. Future work should focus on executing these experiments to populate the quantitative data tables, leading to a comprehensive understanding of the SAR and guiding the optimization of this promising new compound. The insights gained will be invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

Unveiling the Target of BioA-IN-1: A Technical Guide to Its Identification and Validation as a Novel Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Inhibition of Biotin Synthesis in Mycobacterium tuberculosis

This technical guide provides an in-depth analysis of the identification and validation of the molecular target for BioA-IN-1, a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-infective agents.

Executive Summary

This compound has been identified as a direct inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The biotin pathway is essential for the bacterium's survival and persistence, making it a prime target for novel therapeutic interventions. This guide details the experimental methodologies employed to identify and validate BioA as the target of this compound, presenting key quantitative data and visualizing the underlying biological and experimental frameworks.

Target Identification: Pinpointing BioA in the Biotin Synthesis Pathway

The primary target of this compound was identified as BioA, an aminotransferase that plays a crucial role in the biotin biosynthesis pathway of Mtb.[1] This pathway is responsible for the de novo synthesis of biotin, a vital cofactor for several essential metabolic processes in the bacterium.[2][3] The absence of this pathway in humans makes it an attractive and specific target for antimicrobial drug development.[4]

The Biotin Biosynthesis Pathway in M. tuberculosis

The synthesis of biotin from pimeloyl-CoA in M. tuberculosis involves a series of enzymatic steps. BioA catalyzes the antepenultimate step in this pathway.[4][5] The essentiality of this pathway for Mtb survival has been genetically validated, highlighting the vulnerability of enzymes like BioA to chemical inhibition.[4][5]

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB This compound This compound This compound->BioA

Figure 1: The Biotin Biosynthesis Pathway in M. tuberculosis and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

High-throughput screening identified this compound (also known as Compound 15) as a potent inhibitor of BioA.[1] The inhibitory activity was quantified using a fluorescence displacement assay, revealing a half-maximal inhibitory concentration (IC50) of 0.195 µM.[2][6] Further studies identified other potent scaffolds, such as the N-aryl piperazine (Compound 14), with even greater potency.[4]

CompoundTargetAssay TypeIC50 (µM)
This compound (Compound 15) BioAFluorescence Displacement0.195
Compound 14 (N-aryl piperazine) BioAFluorescence Displacement0.155

Table 1: In Vitro Inhibitory Activity of this compound and a Related Compound Against M. tuberculosis BioA.

Target Validation: Confirming On-Target Activity in a Cellular Context

A critical step in drug discovery is to validate that the observed whole-cell activity of a compound is due to the inhibition of its intended target. For this compound, a whole-cell counterscreening strategy was employed to confirm on-target activity.[1]

Experimental Workflow for Target Validation

The validation process involved comparing the activity of this compound against wild-type Mtb in both biotin-free and biotin-rich media. Additionally, isogenic Mtb strains with differential expression of BioA were utilized. The logic dictates that if BioA is the true target, the inhibitory effect of this compound will be more pronounced in biotin-depleted conditions and in strains with lower BioA expression.[1]

Target_Validation_Workflow cluster_screening Primary Screening cluster_validation Target Validation cluster_confirmation Confirmation HTS High-Throughput Screening (Fluorescence Displacement Assay) Hits Identification of Potent BioA Inhibitors (e.g., this compound) HTS->Hits Counterscreen Whole-Cell Counterscreen Hits->Counterscreen Wild_Type Wild-Type Mtb Counterscreen->Wild_Type BioA_mutant Isogenic BioA Mtb Strains (Differential Expression) Counterscreen->BioA_mutant Off_target Off-Target Hits Filtered Out Counterscreen->Off_target No Biotin Dependence Biotin_free Biotin-Free Medium Wild_Type->Biotin_free Biotin_rich Biotin-Containing Medium Wild_Type->Biotin_rich On_target On-Target Activity Confirmed BioA_mutant->On_target Differential Inhibition Biotin_free->On_target Increased Inhibition Biotin_rich->On_target Reduced Inhibition

Figure 2: Experimental workflow for the target validation of this compound.

Detailed Experimental Protocols

Fluorescence Displacement Assay for High-Throughput Screening

This assay measures the ability of a compound to inhibit BioA by detecting the displacement of a fluorescently labeled dethiobiotin tracer from streptavidin.[4]

  • Reaction Setup: The enzymatic reaction contains BioA, its substrates, and the test compound.

  • Product Formation: Active BioA produces dethiobiotin.

  • Displacement: The newly synthesized dethiobiotin displaces a fluorescently labeled dethiobiotin tracer from its complex with streptavidin.

  • Signal Detection: The release of the fluorescent tracer from the quenching environment of streptavidin results in an increase in fluorescence, which is measured to determine the extent of BioA inhibition.[4]

Whole-Cell Counterscreening Assay

This assay is designed to differentiate on-target from off-target effects of the identified inhibitors.[1]

  • Strain Preparation: Wild-type Mtb and isogenic strains with varying levels of BioA expression are cultured.

  • Culture Conditions: Cells are grown in both biotin-free and biotin-supplemented media.

  • Compound Treatment: Cultures are treated with a serial dilution of this compound.

  • Growth Measurement: Bacterial growth is monitored over time, typically by measuring optical density (OD600).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined for each condition. A significant shift in MIC between biotin-free and biotin-rich media, and between the different strains, confirms that the compound's primary mechanism of action is through the inhibition of the biotin synthesis pathway.[1]

Conclusion

References

An In-depth Technical Guide to the Biotin Synthesis Pathway in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as vitamin B7, is an indispensable cofactor for essential metabolic processes in Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This pathogen relies exclusively on its de novo biotin synthesis pathway for survival and persistence within a host, as it lacks the machinery to scavenge biotin from its environment.[1][2] This dependency, coupled with the absence of a homologous pathway in humans, establishes the biotin synthesis pathway as a validated and highly attractive target for the development of novel anti-tubercular agents.[2][3] This technical guide provides a comprehensive overview of the core components of the M. tuberculosis biotin synthesis pathway, including quantitative data on enzyme kinetics and inhibition, detailed experimental protocols, and visualizations of the pathway and related workflows.

The Biotin Synthesis Pathway in M. tuberculosis

The synthesis of biotin in M. tuberculosis is a multi-step enzymatic process that can be broadly divided into two main stages: the synthesis of the pimelate moiety and the subsequent assembly of the biotin rings. While the latter stages are highly conserved across biotin-producing organisms, the initial steps of pimelate synthesis in mycobacteria have been a subject of more recent elucidation.[4][5][6]

The pathway commences with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase. The subsequent steps involve a series of enzymatic reactions catalyzed by the products of the bio gene cluster.

A diagram of the biotin synthesis pathway in M. tuberculosis is presented below:

Biotin_Synthesis_Pathway Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC (Tam) (O-methyltransferase) Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Malonyl_ACP_ME->Pimeloyl_ACP_ME FAS-II Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH (Esterase) KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF (Rv1569) (KAPA synthase) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Rv1568) (DAPA synthase) DTB Dethiobiotin (DTB) DAPA->DTB BioD (Rv1570) (DTB synthase) Biotin Biotin DTB->Biotin BioB (Rv1589) (Biotin synthase)

Figure 1: The Biotin Synthesis Pathway in M. tuberculosis

Quantitative Data

A summary of the available quantitative data for the enzymes of the M. tuberculosis biotin synthesis pathway and their inhibitors is presented in the following tables.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrate(s)Km (µM)kcat (min-1)Vmax (µM min-1 mg-1)Reference(s)
BioA (DAPAS) KAPA-1 ± 0.2-[7]
SAM750 ± 200--[7]
BioD (DTBS) ATP29-3.5[7]
DAPA2-6[7]

Note: Data for BioC, BioH, BioF, and BioB are currently not well-defined in the literature.

Table 2: Inhibitors of the Biotin Synthesis Pathway
Target EnzymeInhibitorIC50 (µM)Ki (µM)MIC90 (µg/mL)Reference(s)
BioA (DAPAS) Amiclenomycin--3.1[7]
Acidomycin--0.0625–0.125[7]
Compound A3628.94->200
Compound A3588.16-80
Compound A65114.42-20
BioB (Biotin Synthase) Acidomycin---[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the M. tuberculosis biotin synthesis pathway.

Cloning, Expression, and Purification of Biotin Synthesis Enzymes

A generalized workflow for the production of recombinant biotin synthesis enzymes is outlined below. Specific details may need to be optimized for each individual protein.

Protein_Purification_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of bio gene from M. tb genomic DNA Ligation Ligation into Expression Vector (e.g., pET) PCR->Ligation Transformation Transformation into E. coli Cloning Strain (e.g., DH5α) Ligation->Transformation Transformation_exp Transformation into E. coli Expression Strain (e.g., BL21(DE3)) Transformation->Transformation_exp Culture Culture Growth to mid-log phase Transformation_exp->Culture Induction Induction of Protein Expression (e.g., IPTG) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis IMAC Immobilized Metal Affinity Chromatography (IMAC) Lysis->IMAC SEC Size-Exclusion Chromatography (SEC) IMAC->SEC

Figure 2: General workflow for cloning, expression, and purification.

Protocol:

  • Gene Amplification: The gene of interest (e.g., bioA, bioD) is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR) with gene-specific primers.[9][10][11]

  • Cloning: The amplified PCR product is ligated into a suitable expression vector, such as the pET series, which often incorporates a polyhistidine (His)-tag for purification. The ligation product is then transformed into a competent E. coli cloning strain (e.g., DH5α).[9][10][11]

  • Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking to an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[9][10][12]

  • Purification:

    • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is typically achieved by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.[9][12]

    • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The His-tagged protein binds to the resin and is subsequently eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9][10][12]

    • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the protein of interest from any remaining contaminants and aggregates.[9]

Enzyme Activity Assays

a) BioA (DAPAS) Activity Assay (Coupled Fluorescence Displacement Assay)

This high-throughput assay measures the activity of BioA by coupling its reaction to that of BioD and detecting the final product, dethiobiotin (DTB), via fluorescence displacement.[13]

Principle: BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). DAPA is then converted to DTB by BioD. The produced DTB displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer (e.g., 100 mM TAPS, pH 8.6), pyridoxal 5'-phosphate (PLP), S-adenosyl methionine (SAM), purified BioD, a fluorescent DTB probe, and streptavidin.

  • Initiation: The reaction is initiated by the addition of the substrate, KAPA, and purified BioA.

  • Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader. The initial rate of the reaction is proportional to the BioA activity.

b) BioC (Methyltransferase) Activity Assay (General Protocol)

A general protocol for a methyltransferase assay that can be adapted for BioC is described below. This assay typically measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) to the acceptor substrate.[14][15]

Protocol:

  • Reaction Setup: The reaction mixture contains buffer (e.g., Tris-HCl), the acceptor substrate (malonyl-ACP for BioC), [3H]SAM, and the purified BioC enzyme.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

  • Termination and Detection: The reaction is terminated, and the radiolabeled product is separated from the unreacted [3H]SAM. The amount of radioactivity incorporated into the product is quantified using liquid scintillation counting.

c) BioH (Esterase) Activity Assay (General Protocol)

A common method to measure esterase activity involves the use of a chromogenic or fluorogenic substrate.[16][17][18]

Protocol:

  • Substrate Preparation: A solution of a suitable p-nitrophenyl ester (e.g., p-nitrophenyl acetate) is prepared in an appropriate buffer.

  • Reaction Initiation: The reaction is initiated by adding the purified BioH enzyme to the substrate solution.

  • Detection: The hydrolysis of the p-nitrophenyl ester releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of increase in absorbance is proportional to the esterase activity.

High-Throughput Screening (HTS) for Inhibitors

A whole-cell based HTS assay is a common approach to identify compounds that inhibit the growth of M. tuberculosis.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screens Dispensing Dispense M. tb culture into microtiter plates Compound_add Add library compounds (single concentration) Dispensing->Compound_add Incubation Incubate plates Compound_add->Incubation Readout Measure growth (e.g., AlamarBlue, OD) Incubation->Readout Hit_confirm Hit Confirmation Readout->Hit_confirm Dose_response Dose-Response Curves (IC50 determination) Hit_confirm->Dose_response Biotin_shift Biotin Shift Assay (confirm on-target activity) Dose_response->Biotin_shift Toxicity Cytotoxicity Assay Biotin_shift->Toxicity

Figure 3: High-throughput screening workflow for M. tuberculosis inhibitors.

Protocol:

  • Primary Screen:

    • M. tuberculosis is cultured to mid-log phase and then diluted in growth medium.

    • The bacterial suspension is dispensed into 96- or 384-well microtiter plates.

    • A compound library is added to the plates at a single concentration.

    • Plates are incubated for several days at 37°C.

    • Bacterial growth is assessed using a viability indicator such as AlamarBlue or by measuring optical density. Compounds that inhibit growth above a certain threshold are considered "hits".

  • Secondary Screens:

    • Hit Confirmation: Primary hits are re-tested to confirm their activity.

    • Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

    • Biotin Shift Assay: To specifically identify inhibitors of the biotin synthesis pathway, the MIC of the compounds is determined in the presence and absence of exogenous biotin. A significant increase in the MIC in the presence of biotin suggests that the compound targets the biotin synthesis pathway.

    • Cytotoxicity Assay: Compounds are tested against a mammalian cell line (e.g., Vero cells) to assess their toxicity and determine a selectivity index.

Conclusion

The biotin synthesis pathway in M. tuberculosis is a critical metabolic route essential for the pathogen's survival and represents a promising area for the development of novel therapeutics. This guide has provided a detailed overview of the pathway, including the available quantitative data and experimental protocols necessary for its investigation. Further research is warranted to fully characterize the kinetics of all enzymes in the pathway and to discover and develop potent and specific inhibitors with clinical potential. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to combating tuberculosis.

References

The Critical Role of BioA in Mycobacterium tuberculosis Survival: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, remains a formidable global health threat, necessitating the discovery of novel drug targets and therapeutic agents. The biotin biosynthesis pathway has emerged as a particularly attractive area for drug development due to its essentiality for M. tb survival and its absence in humans. This technical guide provides an in-depth examination of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in this pathway, highlighting its critical role in mycobacterial survival and its validation as a promising target for novel anti-tubercular agents. This document details the enzymatic function of BioA, summarizes quantitative data on its inhibition, provides detailed experimental protocols for its study, and visualizes key pathways and workflows to support ongoing research and drug discovery efforts.

Introduction: The Imperative for Novel Anti-Tubercular Targets

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for new drugs with novel mechanisms of action. The biotin biosynthesis pathway is a validated and compelling target for such efforts. Biotin, an essential cofactor for carboxylase enzymes, is crucial for fundamental metabolic processes in M. tb, including fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis[1]. Unlike their human hosts, who obtain biotin from dietary sources, M. tb is primarily reliant on its de novo synthesis pathway, as it lacks an efficient transporter to scavenge biotin from the host environment[1]. This dependency makes the enzymes within this pathway, including BioA, highly attractive targets for therapeutic intervention. Genetic studies have demonstrated that the biotin biosynthesis pathway is indispensable for the growth, infection, and survival of M. tb, particularly during the persistent or latent phase of infection[1][2].

BioA: A Linchpin in Biotin Biosynthesis

BioA, or 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the second committed step in the biotin biosynthesis pathway. It facilitates the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA)[3]. This enzymatic reaction is a critical checkpoint in the pathway leading to the formation of the biotin molecule.

The Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA in M. tb involves a conserved four-enzyme pathway. BioA's central role in this cascade is depicted in the signaling pathway diagram below.

Biotin_Biosynthesis_Pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_pathway Biotin Synthesis Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB Biotinylated\nCarboxylases Biotinylated Carboxylases Biotin->Biotinylated\nCarboxylases BirA (Biotin Ligase) Metabolic\nFunctions Metabolic Functions Biotinylated\nCarboxylases->Metabolic\nFunctions

Caption: The enzymatic cascade of the biotin biosynthesis pathway in M. tuberculosis.

Genetic knockout and conditional knockdown studies have unequivocally validated the essentiality of BioA for M. tb survival. A bioA deletion mutant (ΔbioA) is auxotrophic for biotin and exhibits a severe growth defect in its absence[2]. Furthermore, conditional silencing of bioA expression in established M. tb infections leads to bacterial clearance in murine models, confirming its importance for both establishing and maintaining chronic infection[2][4].

Quantitative Analysis of BioA Inhibition

The validation of BioA as a drug target has spurred the discovery and characterization of numerous inhibitors. The following tables summarize key quantitative data for a selection of these compounds, providing a comparative overview of their potency at the enzymatic and cellular levels.

Enzymatic Inhibition of M. tb BioA
InhibitorType of InhibitionKiIC50Reference
C48Not Specified200 pMNot Reported[5][6]
Compound A36Not SpecifiedNot Reported10.48 µg/mL (28.94 µM)[3]
Compound A35Not SpecifiedNot Reported33.36 µg/mL (88.16 µM)[3]
Compound A65Not SpecifiedNot Reported39.17 µg/mL (114.42 µM)[3]
Compound A70Not SpecifiedNot Reported68.69 µg/mL[3][7]
Whole-Cell Activity of BioA Inhibitors against M. tb
InhibitorMICReference
C48< 0.07 µM[5]
Compound A6520 µg/mL (58.41 µM)[3][7]
Compound A3580 µg/mL (211.42 µM)[3][7]
Compound A70160 µg/mL (441.39 µM)[3][7]
Compound A3683% inhibition at 200 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of BioA and the evaluation of its inhibitors.

BioA Enzyme Activity Assay

This protocol is adapted from established methods for measuring BioA enzymatic activity through the fluorescent detection of its product, DAPA.

Materials:

  • Purified M. tb BioA enzyme

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • TAPS buffer (100 mM, pH 8.6)

  • o-phthaldialdehyde (OPA) reagent

  • 2-mercaptoethanol (2-ME)

  • Sodium borate buffer (0.26 M, pH 9.4)

  • Ethanol

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and 2 µM purified BioA enzyme.

  • For inhibitor studies, add the desired concentration of the inhibitor to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 20 µM KAPA.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by heating at 100°C for 10 minutes.

  • Centrifuge the reaction tubes to pellet any precipitated protein and collect the supernatant.

  • Prepare a fresh derivatizing solution by mixing OPA reagent, 0.26 M sodium borate buffer (pH 9.4), and ethanol.

  • In a 96-well plate, mix the supernatant from the enzymatic reaction with the derivatizing solution.

  • Incubate at room temperature for 2 hours to allow for the formation of a fluorescent adduct with the DAPA product.

  • Measure the fluorescence at an excitation wavelength of 410 nm and an emission wavelength of 470 nm.

  • A standard curve using known concentrations of DAPA should be generated to quantify the amount of product formed.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard broth microdilution method for determining the MIC of BioA inhibitors against M. tb.

Materials:

  • M. tb H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • BioA inhibitor stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution

Procedure:

  • Prepare a serial two-fold dilution of the BioA inhibitor in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tb H37Rv from a mid-log phase culture, adjusted to a final concentration of approximately 5 x 105 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the inhibitor dilution.

  • Include a positive control well (bacteria and broth, no inhibitor) and a negative control well (broth only).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents a color change of the resazurin indicator from blue to pink, indicating the inhibition of bacterial growth.

Construction of a BioA Conditional Knockdown Mutant

This section provides a general workflow for creating a conditional knockdown mutant of bioA in M. tb using a tetracycline-inducible system, a powerful tool for target validation.

Conditional_Knockdown_Workflow Workflow for BioA Conditional Knockdown Mutant Construction Start Start Plasmid_Construction Construct suicide vector with flanking regions of bioA and selectable marker (e.g., hygromycin). Start->Plasmid_Construction Electroporation Electroporate suicide vector into wild-type M. tb. Plasmid_Construction->Electroporation Homologous_Recombination Select for single-crossover homologous recombinants. Electroporation->Homologous_Recombination Counterselection Grow on counterselection medium to select for double-crossover events (bioA deletion). Homologous_Recombination->Counterselection Verification Verify bioA deletion by PCR and Southern blotting. Counterselection->Verification Complementation_Plasmid Construct integrative plasmid with bioA under a tetracycline-inducible promoter (e.g., Ptet). Verification->Complementation_Plasmid Transformation Transform the ΔbioA mutant with the complementation plasmid. Complementation_Plasmid->Transformation Characterization Characterize the conditional knockdown mutant for tetracycline-dependent growth and BioA expression. Transformation->Characterization End End Characterization->End

References

The Discovery and Synthesis of BioA-IN-1 (Compound 15): A Technical Guide to a Novel Biotin Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BioA-IN-1, also known as Compound 15. This small molecule has been identified as a potent inhibitor of the enzyme BioA, a critical component of the biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The essentiality of this pathway for Mtb survival and its absence in humans make it an attractive target for the development of new anti-tubercular agents.

Introduction: Targeting Biotin Biosynthesis in M. tuberculosis

The biotin biosynthetic pathway is responsible for the de novo synthesis of biotin (Vitamin B7), an essential cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Mycobacterium tuberculosis relies on this pathway for its growth and survival, particularly during infection. The enzyme 7,8-diaminopelargonic acid synthase (BioA) is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that catalyzes a key step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). Inhibition of BioA disrupts the biotin supply, leading to bacterial cell death.

This compound (Compound 15) emerged from a target-based, whole-cell screening approach designed to identify inhibitors of Mtb's biotin biosynthesis. This guide details the scientific journey from its initial discovery to its characterization as a promising anti-tubercular lead compound.

Quantitative Biological Activity of this compound (Compound 15)

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency against the BioA enzyme, its whole-cell activity against M. tuberculosis, and its selectivity.

ParameterValueDescription
IC50 0.195 µMThe half-maximal inhibitory concentration against M. tuberculosis BioA enzyme.
MIC Not explicitly detailed in the provided search results.The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis.
Cytotoxicity No cytotoxicity observed.The compound did not show toxic effects on mammalian cells, indicating selectivity for the bacterial target.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of this compound.

Synthesis of this compound (Compound 15)

The synthesis of this compound, chemically known as 7-(diethylamino)-3-(thiophen-2-ylcarbonyl)coumarin, is based on established coumarin synthesis protocols. While the specific, step-by-step protocol from the primary research paper by Park et al. (2015) is not available in the provided search results, a general synthetic route can be inferred from related literature. The synthesis typically involves a Pechmann condensation or a Knoevenagel condensation followed by cyclization. A plausible synthetic approach is outlined below:

General Synthetic Procedure:

  • Reaction of 4-(diethylamino)salicylaldehyde with 1-(thiophen-2-yl)ethan-1-one: These two starting materials are condensed in the presence of a base, such as piperidine or pyrrolidine, in a solvent like ethanol.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by heating, to form the coumarin ring system.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final compound, this compound.

BioA Enzyme Inhibition Assay

The inhibitory activity of this compound against the M. tuberculosis BioA enzyme was determined using a fluorescence-based assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis BioA enzyme is purified. The substrate, 7-keto-8-aminopelargonic acid (KAPA), and the co-substrate, S-adenosylmethionine (SAM), are prepared in a suitable buffer (e.g., 100 mM TAPS buffer, pH 8.6).

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the BioA enzyme, PLP (a necessary cofactor), SAM, and varying concentrations of the inhibitor (this compound) dissolved in DMSO. The components are pre-incubated.

  • Initiation and Termination: The reaction is initiated by the addition of KAPA. After a defined incubation period at 37°C, the reaction is terminated, often by heat inactivation.

  • Detection of Product: The product of the BioA reaction, 7,8-diaminopelargonic acid (DAPA), is detected. This can be achieved by derivatizing DAPA with o-phthalaldehyde (OPA), which forms a fluorescent adduct. The fluorescence is measured at an appropriate excitation and emission wavelength (e.g., 410 nm excitation and 470 nm emission).

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (DMSO only). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Whole-Cell Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis is determined using a broth microdilution method.

Protocol:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in a suitable broth medium, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol.

  • Compound Preparation: A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

Cytotoxicity Assay

To assess the selectivity of this compound, its cytotoxicity against a mammalian cell line (e.g., Vero cells) is evaluated.

Protocol:

  • Cell Culture: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (the concentration that causes 50% cytotoxicity) can be determined from the dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the biotin biosynthesis pathway, the mechanism of action of this compound, and the experimental workflow for its characterization.

Biotin_Biosynthesis_Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA SAM DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD ATP DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioA->DAPA BioD->DTB BioB->Biotin BioA_IN_1 This compound (Compound 15) BioA_IN_1->BioA

Caption: The M. tuberculosis biotin biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cell-Based Characterization Synthesis Synthesis of This compound (Compound 15) BioA_Assay BioA Enzyme Inhibition Assay Synthesis->BioA_Assay MIC_Assay M. tuberculosis Whole-Cell Assay Synthesis->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Synthesis->Cytotoxicity_Assay IC50_Det IC50 Determination BioA_Assay->IC50_Det MIC_Det MIC Determination MIC_Assay->MIC_Det Selectivity_Index Selectivity Assessment Cytotoxicity_Assay->Selectivity_Index

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound (Compound 15) represents a significant advancement in the pursuit of novel anti-tubercular agents. Its potent and selective inhibition of BioA, a key enzyme in the essential biotin biosynthesis pathway of Mycobacterium tuberculosis, validates this pathway as a druggable target. The data presented in this guide underscore the potential of this compound as a lead compound for further optimization and development. The detailed experimental protocols provide a foundation for researchers to build upon this work in the ongoing fight against tuberculosis. Further studies to elucidate the in vivo efficacy and pharmacokinetic properties of this compound and its analogs are warranted.

An In-Depth Technical Guide to the Physicochemical Properties of BioA-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-1, also identified as Compound 15 in foundational research, is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] The essentiality of this pathway for the bacterium's survival and its absence in humans make BioA a promising target for the development of novel anti-tubercular agents. A thorough understanding of the physicochemical properties of this compound is critical for its evaluation and development as a potential therapeutic. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Core Physicochemical Properties

Quantitative data regarding the specific physicochemical properties of this compound, such as melting point, boiling point, pKa, and aqueous solubility, are not extensively detailed in the primary literature. The available information is summarized below. Further experimental determination of these properties is recommended for comprehensive characterization.

PropertyValueSource/Method
Molecular Formula C₂₁H₂₆N₂O₃Deduced from structural information in cited literature.
Molecular Weight 366.45 g/mol Calculated from the molecular formula.
IC₅₀ 0.195 µMDetermined against M. tuberculosis BioA.[1]
Solubility Soluble in DMSOGeneral information from vendor and screening protocols.[2] Quantitative aqueous solubility data is not available.
Melting Point Not Reported-
Boiling Point Not Reported-
pKa Not Reported-
logP Not Reported-

Mechanism of Action: Inhibition of Biotin Biosynthesis

This compound targets the BioA enzyme, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) by transferring an amino group from S-adenosyl-L-methionine (SAM). This is a critical step in the de novo biosynthesis of biotin, an essential cofactor for carboxylase enzymes involved in fatty acid and amino acid metabolism. By inhibiting BioA, this compound effectively disrupts this pathway, leading to a bactericidal effect on Mycobacterium tuberculosis.

BioA_Pathway cluster_inhibition Inhibition KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target of this compound) KAPA_to_DAPA BioA KAPA->KAPA_to_DAPA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA_IN_1->inhibition KAPA_to_DAPA->DAPA

Biotin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of this compound are not explicitly provided in the available literature. However, this section outlines the general methodologies employed for the high-throughput screening that identified this compound and the subsequent whole-cell assays that confirmed its on-target activity. These can serve as a basis for further experimental work.

High-Throughput Screening (HTS) via Fluorescence Displacement Assay

This assay was employed to identify inhibitors of the BioA enzyme from a large compound library.

Workflow:

HTS_Workflow start Start: Prepare Assay Components prepare_reagents Prepare Reagents: - BioA enzyme - BioD enzyme - KAPA (substrate) - SAM (co-substrate) - Fluorescent dethiobiotin probe - Streptavidin start->prepare_reagents dispense Dispense reagents into 384-well plates prepare_reagents->dispense add_compounds Add library compounds (including this compound) dispense->add_compounds incubate Incubate at room temperature add_compounds->incubate read_fluorescence Read fluorescence intensity incubate->read_fluorescence analyze Analyze data to identify potential inhibitors (hits) read_fluorescence->analyze end End: Hit Identification analyze->end

Workflow for the high-throughput screening fluorescence displacement assay.

Principle: The assay is a coupled-enzyme reaction. BioA converts KAPA to DAPA, which is then converted to dethiobiotin by BioD. The produced dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence. Inhibitors of BioA will prevent this cascade and thus show no increase in fluorescence.

Detailed Steps:

  • Reagent Preparation: All enzymes, substrates, and probes are prepared in an appropriate buffer (e.g., 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, pH 8.6).

  • Assay Plate Preparation: The assay is typically performed in 384-well plates. A master mix containing BioD, BioA, KAPA, streptavidin, and the fluorescent dethiobiotin probe is dispensed into the wells.

  • Compound Addition: Test compounds, such as this compound, are added to the wells. A DMSO control is also included.

  • Initiation and Incubation: The reaction is initiated by the addition of SAM. The plates are then incubated at room temperature.

  • Fluorescence Reading: Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a fluorescein-based probe) over time.

  • Data Analysis: The rate of fluorescence increase is calculated. A decrease in the rate in the presence of a compound indicates inhibition of BioA. IC₅₀ values are determined from dose-response curves.

Whole-Cell Counterscreen Assay

This assay is crucial to confirm that the inhibitory activity observed in the biochemical assay translates to whole-cell activity and is specific to the target pathway.

Workflow:

WCS_Workflow start Start: Prepare M. tuberculosis Cultures prepare_strains Prepare cultures of: - Wild-type (WT) Mtb - BioA underexpressing (BioA-UE) Mtb - BioA overexpressing (BioA-OE) Mtb start->prepare_strains prepare_plates Prepare 96-well plates with biotin-free and biotin-containing media prepare_strains->prepare_plates add_inhibitor Add serial dilutions of this compound prepare_plates->add_inhibitor inoculate Inoculate plates with the different Mtb strains add_inhibitor->inoculate incubate Incubate plates at 37°C inoculate->incubate measure_growth Measure bacterial growth (e.g., by OD₅₈₀) incubate->measure_growth analyze Analyze results to confirm on-target activity measure_growth->analyze end End: Confirmation of On-Target Activity analyze->end

Workflow for the whole-cell counterscreen assay.

Principle: The growth of M. tuberculosis is monitored in the presence of the inhibitor under different conditions. If the inhibitor's action is on-target (i.e., it inhibits BioA), its effect should be rescued by the addition of exogenous biotin. Furthermore, a strain underexpressing BioA should be more sensitive to the inhibitor, while a strain overexpressing BioA should be more resistant.

Detailed Steps:

  • Strain Preparation: Wild-type M. tuberculosis H37Rv, a BioA underexpressing strain (BioA-UE), and a BioA overexpressing strain (BioA-OE) are cultured to mid-log phase.

  • Assay Setup: The assays are conducted in 96-well plates. Two sets of media are used: biotin-free and biotin-supplemented (e.g., 1 µM biotin).

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Inoculation: The different strains of M. tuberculosis are inoculated into the wells at a standardized optical density.

  • Incubation: Plates are incubated at 37°C for a period sufficient for growth to be observed in the control wells (typically 7-14 days).

  • Growth Measurement: Bacterial growth is quantified by measuring the optical density at 580 nm (OD₅₈₀).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined for each condition. On-target activity is confirmed if:

    • The MIC is lower in biotin-free medium compared to biotin-supplemented medium.

    • The MIC is lower for the BioA-UE strain compared to the wild-type.

    • The MIC is higher for the BioA-OE strain compared to the wild-type.

Conclusion

This compound is a promising starting point for the development of new therapeutics against Mycobacterium tuberculosis. While its mechanism of action is well-defined, a more complete physicochemical profile is necessary to guide further drug development efforts, including formulation and pharmacokinetic studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-tubercular agents.

References

The Vanguard of Tuberculosis Therapy: A Technical Primer on Novel Early-Stage Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – As the global health community continues to grapple with the persistent threat of tuberculosis (TB), particularly the rise of multidrug-resistant strains, the imperative for innovative therapeutic strategies has never been more critical. This technical guide delves into the core of early-stage research, presenting a comprehensive overview of novel tuberculosis inhibitors that hold the promise of revolutionizing TB treatment paradigms. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the intricate mechanisms of action for the next generation of anti-TB agents.

The relentless pursuit of new treatments has unveiled a diverse pipeline of compounds targeting essential pathways in Mycobacterium tuberculosis (Mtb). This guide focuses on two prominent classes of inhibitors that have shown significant preclinical promise: DprE1 and MmpL3 inhibitors. These agents represent a strategic shift away from traditional drug targets, offering new hope for overcoming existing resistance mechanisms.

Promising Novel Inhibitors: A Quantitative Overview

The following tables summarize the in vitro and in vivo activity of key novel tuberculosis inhibitors, providing a clear, comparative snapshot of their potential.

Table 1: In Vitro Activity of Novel Tuberculosis Inhibitors against M. tuberculosis H37Rv

CompoundTargetMIC (µg/mL)IC50 (µM)CC50 (µM)Selectivity Index (SI)
DprE1 Inhibitors
BTZ-043DprE10.001 - 0.03[1][2][3]~0.0003>80>266,667
OPC-167832DprE10.00024 - 0.002[4][5]0.258[6][7]>100>387
TBA-7371DprE10.64 - 1.0[8]0.01[9][10]>100>10,000
MmpL3 Inhibitors
SQ109MmpL30.16 - 0.64[11]->100>156
AU1235MmpL30.1[12]->725[13]>7250
MSU-43085MmpL3-0.134 (intracellular)[14]>80[15]>597

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; SI: Selectivity Index (CC50/IC50 or CC50/MIC)

Table 2: In Vivo Efficacy of Novel Tuberculosis Inhibitors in Mouse Models

CompoundMouse ModelDosing RegimenTreatment DurationLog10 CFU Reduction (Lungs) vs. Control
DprE1 Inhibitors
BTZ-043BALB/c (chronic)50 mg/kg/day8 weeks>2.4[16]
C3HeB/FeJ (chronic)200 mg/kg/day8 weeksSignificant reduction, 4/8 mice below detection limit[17]
OPC-167832ICR (chronic)2.5 mg/kg/day4 weeks~2.5[4]
TBA-7371C3HeB/FeJ (chronic)100 mg/kg/day8 weeksSignificant reduction[18]
MmpL3 Inhibitors
SQ109BALB/c (chronic)10 mg/kg/day (in combination)8 weeks1.5 (in combination vs. standard regimen)[11]
MSU-43085BALB/c (acute)200 mg/kg/day-Efficacious[14]

CFU: Colony Forming Units

Mechanisms of Action: Visualizing the Inhibition

To elucidate the pathways through which these novel inhibitors exert their effects, the following diagrams, generated using the DOT language, illustrate their mechanisms of action.

DprE1 Inhibition Pathway

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the synthesis of the mycobacterial cell wall.[19][20] It is involved in the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), a precursor for arabinan synthesis.[19][21] DprE1 inhibitors block this essential step, leading to the disruption of cell wall integrity and ultimately, bacterial cell death.[19][22]

DprE1_Inhibition cluster_cell_wall Mycobacterium tuberculosis Cell Wall Synthesis DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme DPR->DprE1 Substrate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) DprE1->DPA Product Arabinan Arabinan Synthesis DPA->Arabinan CellWall Cell Wall Integrity Arabinan->CellWall Lysis Cell Lysis Inhibitor DprE1 Inhibitor (e.g., BTZ-043, OPC-167832) Inhibitor->DprE1 Inhibition

DprE1 Inhibition Pathway
MmpL3 Inhibition Pathway

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[23][24][25] Inhibition of MmpL3 blocks the transport of TMM, leading to its accumulation in the cytoplasm and preventing the formation of the mycolic acid-containing outer membrane, which is crucial for the survival of Mtb.[23][26][27]

MmpL3_Inhibition cluster_membrane Inner Membrane Transport TMM_cyto Trehalose Monomycolate (TMM) - Cytoplasm MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM - Periplasm MmpL3->TMM_peri MycolicAcid Mycolic Acid Layer Synthesis TMM_peri->MycolicAcid OuterMembrane Outer Membrane Integrity MycolicAcid->OuterMembrane CellDeath Bacterial Cell Death Inhibitor MmpL3 Inhibitor (e.g., SQ109, AU1235) Inhibitor->MmpL3 Inhibition

MmpL3 Inhibition Pathway

Detailed Experimental Protocols

Reproducibility and standardization are cornerstones of robust drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against Mtb is typically determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Inoculum Preparation: Mtb H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Assay Development: A mixture of Alamar Blue and 10% Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

  • Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of the inhibitors is assessed to determine their selectivity for bacterial cells over mammalian cells. The MTT assay is a commonly used method.

Protocol: MTT Assay

  • Cell Culture: A mammalian cell line (e.g., Vero, HepG2, or THP-1) is seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

In Vivo Efficacy in Mouse Models

The in vivo efficacy of novel inhibitors is evaluated in mouse models of TB infection, with the reduction in bacterial load in the lungs and spleen being the primary endpoint.

Protocol: Murine Model of Chronic Tuberculosis Infection

  • Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of Mtb H37Rv (approximately 100-200 CFU).

  • Treatment Initiation: Treatment with the test compound, vehicle control, and positive control (e.g., isoniazid) begins 4-6 weeks post-infection, once a chronic infection is established.

  • Dosing: The compounds are administered daily via oral gavage for a specified duration (typically 4-8 weeks).

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is counted. The log10 CFU reduction is calculated by comparing the bacterial load in the treated groups to the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical evaluation of novel tuberculosis inhibitors.

Experimental_Workflow Start Compound Library Screening MIC In Vitro Activity (MIC Determination) Start->MIC Cytotoxicity Cytotoxicity Assay (CC50 Determination) MIC->Cytotoxicity Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity InVivo In Vivo Efficacy (Mouse Model) Selectivity->InVivo High SI Discard Discard Selectivity->Discard Low SI Lead Lead Candidate InVivo->Lead Significant CFU Reduction InVivo->Discard No Efficacy

References

BioA-IN-1: An Unidentified Compound in the Antibacterial Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific information has been found regarding an antibacterial agent designated as "BioA-IN-1." As a result, a detailed technical guide on its antibacterial spectrum of activity, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.

The name "this compound" does not correspond to any known antibiotic, experimental drug candidate, or research compound in publicly accessible resources. This suggests that "this compound" may be an internal, unpublished designation for a novel compound, a hypothetical molecule, or a misnomer.

For researchers, scientists, and drug development professionals interested in the discovery and characterization of new antibacterial agents, the established methodologies for determining the antibacterial spectrum of activity remain critical. These include standardized assays and protocols that are universally applied to any new chemical entity with suspected antimicrobial properties.

Standard Experimental Protocols for Characterizing a Novel Antibacterial Agent

Should "this compound" be a novel compound, its antibacterial profile would be elucidated through a series of well-defined experiments. The following outlines the typical workflow for such an investigation.

Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This is a fundamental quantitative measure of a drug's potency.

Methodology: Broth Microdilution Assay

The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Compound: The investigational compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

A typical experimental workflow for MIC determination is visualized below.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate microtiter plate wells A->C B Perform serial dilutions of this compound B->C D Incubate plate C->D E Visually assess for bacterial growth D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for MIC Determination.
Antibacterial Spectrum of Activity

To define the spectrum of activity, the MIC of the compound is determined against a broad panel of clinically relevant bacteria. This panel typically includes:

  • Gram-positive bacteria: such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Enterococcus faecalis, and Streptococcus pneumoniae.

  • Gram-negative bacteria: such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

The results of these assays would be compiled into a table to provide a clear overview of the compound's spectrum. A hypothetical table for this compound is presented below.

Bacterial SpeciesStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213PositiveData N/A
Staphylococcus aureusMRSA BAA-1717PositiveData N/A
Enterococcus faecalisATCC 29212PositiveData N/A
Escherichia coliATCC 25922NegativeData N/A
Pseudomonas aeruginosaATCC 27853NegativeData N/A
Klebsiella pneumoniaeATCC 13883NegativeData N/A
Mechanism of Action Studies

Once the antibacterial activity is confirmed, subsequent studies would focus on elucidating the mechanism of action. This involves a variety of experimental approaches to identify the cellular target of the compound. Potential signaling pathways or cellular processes that could be investigated are visualized in the following diagram.

Mechanism_of_Action_Investigation cluster_targets Potential Cellular Targets cluster_assays Investigative Assays This compound This compound A Cell Wall Synthesis This compound->A B Protein Synthesis (Ribosome) This compound->B C DNA Replication (DNA Gyrase/Topoisomerase) This compound->C D Folic Acid Synthesis This compound->D E Cell Membrane Integrity This compound->E A1 Macromolecule Synthesis Assays A->A1 B1 In Vitro Translation Assays B->B1 C1 Enzyme Inhibition Assays C->C1 D1 Metabolite Quantification D->D1 E1 Membrane Permeability Assays E->E1

Caption: Potential Mechanisms of Action for Investigation.

References

Methodological & Application

In Vitro Analysis of BioA-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the in vitro evaluation of BioA-IN-1, a novel small molecule inhibitor. Detailed protocols for key in vitro assays are presented to enable researchers to assess its biological activity and mechanism of action. The information is intended to facilitate the adoption and further investigation of this compound in relevant research and drug discovery programs.

Introduction

The effective evaluation of novel chemical entities is critical in the early stages of drug discovery. In vitro assays represent a fundamental approach to characterizing the biological effects of a compound, providing essential data on its potency, selectivity, and mechanism of action before advancing to more complex biological systems. This compound has emerged as a compound of interest, and this document outlines standardized protocols for its initial in vitro assessment.

Data Presentation

Currently, there is no publicly available quantitative data for a compound specifically designated as "this compound". The following tables are provided as templates for the structured presentation of data obtained from the described in vitro assays.

Table 1: Cell Viability Assay - IC50 Values of this compound

Cell LineThis compound IC50 (µM)Positive Control IC50 (µM)
e.g., MCF-7[Insert Value][Insert Value]
e.g., A549[Insert Value][Insert Value]
e.g., HEK293[Insert Value][Insert Value]

Table 2: Kinase Inhibition Assay - IC50 Values of this compound

Kinase TargetThis compound IC50 (nM)Positive Control IC50 (nM)
e.g., Kinase A[Insert Value][Insert Value]
e.g., Kinase B[Insert Value][Insert Value]
e.g., Kinase C[Insert Value][Insert Value]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cultured mammalian cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Target cell lines (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To assess the direct inhibitory effect of this compound on the activity of a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well assay plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at appropriate concentrations.

  • Compound Dispensing: Dispense varying concentrations of this compound into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the remaining ATP or the ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls. Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway Inhibition by this compound

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor like this compound. This is a generalized representation and would need to be adapted based on experimental evidence for the specific target of this compound.

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Phosphorylation TF Transcription Factor Substrate->TF BioA_IN_1 This compound BioA_IN_1->Kinase2 Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing inhibition of a target kinase by this compound.

Experimental Workflow for In Vitro Screening

This workflow diagram outlines the general steps for the in vitro evaluation of a compound like this compound.

start Start: Compound Synthesis (this compound) primary_assay Primary Screening (e.g., Cell Viability Assay) start->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response secondary_assay Secondary Assay (e.g., Biochemical Kinase Assay) dose_response->secondary_assay Active Compounds pathway_analysis Mechanism of Action Studies (e.g., Western Blot) secondary_assay->pathway_analysis end Lead Candidate pathway_analysis->end

Caption: General experimental workflow for the in vitro screening of this compound.

Application Notes and Protocols for BioA-IN-13: A Potent Inhibitor of Mycobacterium tuberculosis BioA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide detailed protocols and guidelines for the use of BioA-IN-13, a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] Biotin is an essential cofactor for the bacterium, making its synthesis a critical pathway for mycobacterial growth and survival. The absence of this pathway in humans makes BioA an attractive target for the development of novel anti-tuberculosis therapeutics.

Note on Nomenclature: While the initial query was for "BioA-IN-1," publicly available scientific literature extensively documents a related compound, BioA-IN-13, as a potent and cell-permeable inhibitor of M. tuberculosis BioA.[1] This document will focus on the application of a representative BioA inhibitor, with specific data presented for well-characterized compounds in this class.

Mechanism of Action

BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a crucial step in the biotin synthesis pathway.[2][3] BioA-IN-13 and similar inhibitors act by binding to the BioA enzyme, preventing the synthesis of DAPA and subsequently, biotin. This leads to the inhibition of bacterial growth.

KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA Enzyme (7,8-diaminopelargonic acid synthase) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA SAM as amino donor BioD BioD Enzyme DAPA->BioD DTB Dethiobiotin BioD->DTB BioB BioB Enzyme DTB->BioB Biotin Biotin BioB->Biotin BioA_IN_13 BioA-IN-13 BioA_IN_13->BioA Inhibition

Figure 1: Simplified biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibitory action of BioA-IN-13 on the BioA enzyme.

Data Presentation

The following table summarizes the inhibitory activity of representative BioA inhibitors against M. tuberculosis BioA and the whole-cell activity against M. tuberculosis.

Compound IDTargetAssay TypeIC50 (µM)Whole-Cell MIC90 (µg/mL)Reference
A36 M. tuberculosis BioAEnzymatic Assay28.94>100[3]
A35 M. tuberculosis BioAEnzymatic Assay88.1620[3]
A65 M. tuberculosis BioAEnzymatic Assay114.4220[3]
CHM-1 M. tuberculosis BioAEnzymatic Assay2.42N/A[3]
C48 M. tuberculosis BioAEnzymatic Assay (Ki)0.0002<1[4]

N/A: Not Available

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for BioA Inhibition

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against the M. tuberculosis BioA enzyme. The assay measures the formation of DAPA, the product of the BioA-catalyzed reaction.

Materials:

  • Purified recombinant M. tuberculosis BioA enzyme

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • Ortho-phthalaldehyde (OPA) derivatizing agent

  • Test compounds (e.g., BioA-IN-13) dissolved in DMSO

  • Assay buffer (e.g., 100 mM TAPS buffer)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, BioA enzyme, and PLP.

  • Incubation with Inhibitor: Add the diluted test compounds to the wells of the microplate. Add the BioA reaction mixture to each well and incubate at 37°C for 10 minutes to allow for inhibitor binding.

  • Enzymatic Reaction Initiation: Initiate the enzymatic reaction by adding KAPA and SAM to each well.

  • Reaction Termination: After a defined incubation period (e.g., 30 minutes) at room temperature, terminate the reaction by heating the plate at 100°C.

  • Derivatization: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add the OPA derivatizing agent. OPA reacts with the primary amine in DAPA to form a fluorescent product.

  • Fluorescence Measurement: After a 2-hour incubation at room temperature, measure the fluorescence at an emission wavelength of 470 nm with an excitation wavelength of 410 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout A Prepare Serial Dilutions of Test Compound C Add Compound and BioA Mixture to Plate A->C B Prepare BioA Reaction Mixture B->C D Incubate at 37°C C->D E Initiate Reaction with KAPA and SAM D->E F Incubate at RT E->F G Terminate Reaction (Heat) F->G H Derivatize with OPA G->H I Measure Fluorescence H->I J Calculate IC50 I->J

Figure 2: Experimental workflow for the in vitro BioA enzymatic inhibition assay.

Protocol 2: Whole-Cell Growth Inhibition Assay using M. tuberculosis

This protocol details the determination of the minimum inhibitory concentration (MIC) of BioA-IN-13 against M. tuberculosis using a broth microdilution method.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (e.g., BioA-IN-13) dissolved in DMSO

  • 96-well microplates

  • Resazurin solution

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density (OD).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in 7H9 broth directly in the 96-well plates.

  • Inoculation: Inoculate each well with the prepared M. tuberculosis suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 7 days).

  • Viability Assessment: After incubation, add resazurin solution to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

  • MIC Determination: Incubate the plates for an additional 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

  • Confirmation of On-Target Activity: To confirm that the growth inhibition is due to the inhibition of the biotin pathway, the assay can be repeated in media supplemented with biotin. A significant shift in the MIC in the presence of biotin would indicate on-target activity.[4]

Safety Precautions

All work with M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols. Standard laboratory safety practices should be followed when handling all chemicals. Consult the Safety Data Sheet (SDS) for BioA-IN-13 and other reagents for specific handling and disposal instructions.

References

BioA-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

BioA-IN-1 is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] With an IC₅₀ value of 0.195 μM, this compound exhibits antibacterial activity and is a valuable tool for studying the essentiality of the biotin pathway for mycobacterial growth and survival.[1] As mammals lack this biosynthetic pathway, BioA represents a promising target for the development of novel anti-tuberculosis therapeutics. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in common experimental settings.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Formula C₁₉H₁₆N₂O₄S[1]
Molecular Weight 368.41 g/mol [1]
Target 7,8-diaminopelargonic acid synthase (BioA)[1]
Organism Mycobacterium tuberculosis[1]
IC₅₀ 0.195 μM[1]
Biological Activity Antibacterial, no cytotoxicity reported[1]

Solubility and Storage

While specific quantitative solubility data for this compound in various solvents is not publicly available, it is known to be soluble in dimethyl sulfoxide (DMSO) for experimental use. Based on common laboratory practices for similar small molecules, the following recommendations are provided.

Solubility Data (General Guidance)

SolventSolubilityComments
DMSO SolubleRecommended for creating stock solutions.
Ethanol Insufficient Data
Water Insufficient DataLikely insoluble or poorly soluble.

Storage Conditions

FormStorage TemperatureDuration
Solid Powder -20°C or -80°CAt least 1 year
Stock Solution (in DMSO) -20°C or -80°CUp to 6 months

Note: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.68 mg of this compound (Molecular Weight = 368.41 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions:

Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

In Vitro BioA Inhibition Assay (Fluorescence Displacement Method)

This protocol is adapted from a continuous fluorescence displacement assay for BioA activity and inhibition.

Principle:

This is a coupled enzyme assay where the product of the BioA reaction, 7,8-diaminopelargonic acid (DAPA), is converted to dethiobiotin (DTB) by the enzyme BioD. The formation of DTB is monitored by the displacement of a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence. Inhibition of BioA will lead to a decrease in the rate of fluorescence increase.

Materials:

  • This compound stock solution in DMSO

  • Recombinant M. tuberculosis BioA and BioD enzymes

  • 7-keto-8-aminopelargonic acid (KAPA), the substrate for BioA

  • S-adenosyl methionine (SAM), the amino donor for BioA

  • Streptavidin

  • Fluorescently labeled dethiobiotin probe

  • ATP

  • Assay buffer (e.g., 100 mM Bicine, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, 0.1 mM PLP, 0.0025% Igepal CA630, 1 mM TCEP, pH 8.6)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare a master mix containing all assay components except the inhibitor (this compound) and the substrate (KAPA). A typical master mix may contain BioD, BioA, streptavidin, the fluorescent probe, and SAM in the assay buffer.

  • Dispense the desired volume of the master mix into the wells of the microplate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. It is recommended to perform a serial dilution to determine the IC₅₀ value.

  • Initiate the reaction by adding KAPA to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 20-30 minutes).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Formulation Preparation (General Guidance)

Disclaimer: The following protocol is a general guideline for preparing a formulation for in vivo studies and is based on methods used for similar compounds. This protocol may require optimization for this compound.

Materials:

  • This compound stock solution in DMSO

  • PEG300

  • Tween 80

  • Sterile saline or water for injection (ddH₂O)

Protocol:

  • Start with the concentrated this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO to 4 parts PEG300.

  • Add Tween 80 to the mixture and mix until clear. A common final concentration of Tween 80 is 5%.

  • Finally, add sterile saline or water to reach the desired final volume and concentration. The final solution should be clear.

  • Administer the formulation to the animals as per the experimental design. It is recommended to use freshly prepared formulations.

Signaling Pathway and Experimental Workflow

Biotin Biosynthesis Pathway in M. tuberculosis

The following diagram illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.

BioA_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibitor Inhibitor Action Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA_IN_1->KAPA Inhibits BioA

Biotin biosynthesis pathway and this compound inhibition.

Experimental Workflow for In Vitro Assay

The diagram below outlines the general workflow for performing an in vitro inhibition assay with this compound.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Add_Inhibitor Add this compound (Serial Dilution) Prep_Stock->Add_Inhibitor Prep_Reagents Prepare Assay Reagents (Enzymes, Substrates, Buffers) Dispense_Reagents Dispense Reagents into Microplate Prep_Reagents->Dispense_Reagents Dispense_Reagents->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate) Add_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC₅₀ Determine_Inhibition->Calculate_IC50

Workflow for in vitro this compound inhibition assay.

References

Determining the IC50 of BioA-IN-1 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated target is 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of M. tuberculosis.[1][2] Biotin is an essential cofactor for several metabolic processes, and its synthesis is vital for the survival and pathogenesis of the bacterium.[3] Humans do not synthesize biotin, making the enzymes in this pathway attractive targets for selective inhibitors. BioA-IN-1 is an inhibitor of the M. tuberculosis BioA enzyme.[4] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Data Presentation

The inhibitory activity of this compound against the M. tuberculosis BioA enzyme is summarized in the table below.

CompoundTargetIC50 (µM)Assay SystemReference
This compoundM. tuberculosis BioA0.195Biochemical Assay[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA, and the experimental workflow for the Microplate Alamar Blue Assay (MABA).

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioF BioF BioA BioA BioD BioD BioB BioB BioA_IN_1 This compound BioA_IN_1->BioA

Caption: Biotin biosynthesis pathway in M. tuberculosis, with the inhibitory action of this compound on the BioA enzyme.

MABA_Workflow cluster_preparation Plate Preparation cluster_incubation Incubation cluster_assay Assay Development cluster_results Data Analysis p1 Prepare serial dilutions of this compound in a 96-well plate p2 Add M. tuberculosis culture to each well p1->p2 p3 Include positive (no drug) and negative (no bacteria) controls p2->p3 i1 Incubate the plate at 37°C for 5-7 days p3->i1 a1 Add Alamar Blue solution to each well i1->a1 a2 Incubate for an additional 24 hours r1 Read fluorescence or absorbance a2->r1 r2 Determine the Minimum Inhibitory Concentration (MIC) r1->r2 r3 Calculate the IC50 value from a dose-response curve r2->r3

Caption: Experimental workflow for determining the IC50 of this compound using the Microplate Alamar Blue Assay (MABA).

Experimental Protocols

Protocol: Determining the IC50 of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA)

This protocol outlines the steps for determining the susceptibility of M. tuberculosis to this compound and calculating its IC50 value.

Materials and Reagents:

  • This compound

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Incubator (37°C)

  • Microplate reader (fluorescence or absorbance)

Procedure:

1. Preparation of this compound Stock Solution: a. Dissolve this compound in DMSO to prepare a stock solution of a known high concentration (e.g., 10 mM). b. Further dilute the stock solution in Middlebrook 7H9 broth to create a working stock solution.

2. Preparation of M. tuberculosis Inoculum: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.8). b. Dilute the bacterial culture in fresh Middlebrook 7H9 broth to achieve a final concentration that results in approximately 1 x 10^5 colony-forming units (CFU)/mL.

3. Assay Plate Setup: a. In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells. b. Add 100 µL of the working stock solution of this compound to the first well of a row and perform a 2-fold serial dilution across the plate, leaving the last two wells as controls. c. The penultimate well will serve as the positive control (bacteria with no drug), and the final well will be the negative control (broth only). d. Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the negative control well. The final volume in each well should be 200 µL.

4. Incubation: a. Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

5. Addition of Alamar Blue: a. After the incubation period, add 20 µL of Alamar Blue reagent to each well. b. Re-seal the plate and incubate for an additional 24 hours at 37°C.

6. Data Acquisition: a. After the second incubation, observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. b. Read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

7. Data Analysis: a. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink. b. To determine the IC50, calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (OD of test well - OD of negative control) / (OD of positive control - OD of negative control) ] * 100 c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the bacterial growth.

References

Application Notes and Protocols for BioA-IN-1 in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of BioA inhibitors, with a focus on BioA-IN-1 and other relevant compounds, in the context of Mycobacterium tuberculosis (Mtb) research. This document includes detailed protocols for key assays, quantitative data for various inhibitors, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

7,8-diaminopelargonic acid synthase (BioA) is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1][2] This pathway is essential for the survival and persistence of Mtb during infection, and its absence in humans makes BioA an attractive target for the development of novel anti-tuberculosis drugs.[1][2][3] BioA is a pyridoxal 5'-phosphate (PLP) dependent transaminase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[2][4]

A notable inhibitor of BioA is a mechanism-based inhibitor, herein referred to as This compound (also described as "inhibitor 1" in some literature), which features a 3,6-dihydropyrid-2-one heterocycle.[4][5] This compound covalently modifies the PLP cofactor of BioA through aromatization, leading to time- and concentration-dependent inactivation of the enzyme.[4][5] Other identified inhibitors of BioA include the small molecule CID 1245700 (ML406) and the highly potent, structurally optimized compound C48 .

Data Presentation: Quantitative Inhibitor Activity

The following tables summarize the quantitative data for various BioA inhibitors against M. tuberculosis BioA and whole-cell Mtb.

Table 1: Biochemical Activity of BioA Inhibitors

CompoundTargetAssay TypeParameterValueReference
This compound (Inhibitor 1)Mtb BioAEnzyme Inactivationkinact/KI346 M-1min-1[4]
C48Mtb BioAEnzyme InhibitionKi200 pM[6][7]
C48Mtb BioAEnzyme InhibitionIC5034 nM[7]
CHM-1Mtb BioAEnzyme InhibitionIC500.44 µM (0.68 µg/mL)[1][3]
A36Mtb BioAEnzyme InhibitionIC5028.94 µM (10.48 µg/mL)[1]
A35Mtb BioAEnzyme InhibitionIC5088.16 µM (33.36 µg/mL)[1]
A65Mtb BioAEnzyme InhibitionIC50114.42 µM (39.17 µg/mL)[1]

Table 2: Whole-Cell Activity of BioA Inhibitors against M. tuberculosis

CompoundMtb StrainAssay ConditionParameterValueReference
C48Mtb H37RvBiotin-free mediaMICSub-micromolar[6][7]
CHM-1Mtb (BioA underexpressing)Biotin-free mediaMIC505 µM[3]
CHM-1Mtb (wild-type H37Rv)Biotin-free mediaMIC5050 µM[3]
A65Mtb H37RvBroth cultureMIC9020 µg/mL[1]
A35Mtb H37RvBroth cultureMIC9080 µg/mL[1]
A70Mtb H37RvBroth cultureMIC90160 µg/mL[8]
A36Mtb H37RvBroth culture% Inhibition83% at 200 µg/mL[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the biotin biosynthesis pathway in M. tuberculosis and the mechanism of action of this compound.

BioA_Pathway_Inhibition cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis cluster_inhibition Mechanism of this compound Action Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA BioA_PLP BioA-PLP Complex KAPA->BioA_PLP Substrate DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Inactive_Adduct Covalent Inactive Adduct BioA_PLP->Inactive_Adduct Covalent Modification (Aromatization) BioA_IN_1 This compound BioA_IN_1->BioA_PLP SAM SAM SAM->DAPA Amino Donor BioA_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_whole_cell Whole-Cell Validation cluster_downstream Downstream Characterization HTS High-Throughput Screening (Compound Library) Biochemical_Assay Biochemical Assay (Fluorescence Displacement) HTS->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Conditional_Mutant_Assay Conditional Mutant Assay (BioA Over/Under-expression) Hit_Identification->Conditional_Mutant_Assay Promising Hits MIC_Determination MIC Determination Conditional_Mutant_Assay->MIC_Determination Biotin_Rescue Biotin Rescue Assay MIC_Determination->Biotin_Rescue Lead_Optimization Lead Optimization (Structure-Activity Relationship) Biotin_Rescue->Lead_Optimization Validated Hits In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Efficacy Logical_Relationship_BioA_Inhibition BioA_Essential BioA is essential for M. tuberculosis survival Inhibit_BioA Inhibit BioA enzyme activity BioA_Essential->Inhibit_BioA Block_Biotin_Synthesis Block biotin biosynthesis pathway Inhibit_BioA->Block_Biotin_Synthesis Inhibit_Mtb_Growth Inhibit M. tuberculosis growth Block_Biotin_Synthesis->Inhibit_Mtb_Growth Selective_Toxicity Potential for selective toxicity Inhibit_Mtb_Growth->Selective_Toxicity No_Human_Homolog No human homolog of BioA No_Human_Homolog->Selective_Toxicity

References

Application Notes and Protocols for BioA-IN-1: A Tool for Studying Biotin Metabolism in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (Vitamin B7) is an essential cofactor for all domains of life, playing a critical role in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] Bacteria, unlike mammals, can synthesize biotin de novo, making the biotin synthesis pathway an attractive target for the development of novel antibacterial agents.[1][3] The pathway consists of a conserved four-step enzymatic cascade that assembles the biotin bicyclic ring from a pimeloyl-CoA or pimeloyl-ACP precursor.[1][3][4]

The second enzyme in this conserved pathway, 7,8-diaminopelargonic acid synthase (BioA), is a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase.[5][6] BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[5] Genetic and chemical validation studies have confirmed that BioA is essential for the survival of various pathogenic bacteria, including Mycobacterium tuberculosis, both in vitro and during infection, establishing it as a high-value target for drug discovery.[4][5]

BioA-IN-1 is a representative mechanism-based inhibitor designed to covalently modify the PLP cofactor of the BioA enzyme, leading to its irreversible inactivation.[5] This document provides detailed application notes and protocols for using this compound and similar inhibitors as chemical probes to study biotin metabolism and to evaluate potential antibacterial candidates targeting this essential pathway.

Applications

  • Mechanism of Action Studies : Elucidate the role of biotin synthesis in bacterial physiology, virulence, and persistence.

  • Target Validation : Confirm the essentiality of the BioA enzyme in specific bacterial species or strains.

  • High-Throughput Screening : Serve as a positive control in screening campaigns to identify new inhibitors of BioA or other enzymes in the biotin synthesis pathway.

  • Drug Development : Act as a lead compound or reference for structure-activity relationship (SAR) studies aimed at developing novel anti-bacterial agents.

  • Metabolomics : Investigate the metabolic consequences of biotin synthesis inhibition in bacteria.

Bacterial Biotin Synthesis Pathway and Inhibition

The diagram below illustrates the conserved final four steps of the bacterial biotin synthesis pathway, highlighting the reaction catalyzed by BioA and its inhibition by this compound.

Biotin_Synthesis_Pathway cluster_pathway Conserved Biotin Ring Assembly cluster_inhibition Inhibition Pimeloyl_ACP Pimeloyl-ACP/-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA_IN_1->KAPA Inhibits BioA

Caption: Bacterial biotin synthesis pathway and the point of inhibition.

Mechanism of Action of this compound

This compound acts as a mechanism-based inactivator. It is processed by the BioA enzyme, leading to the formation of a reactive intermediate that covalently binds to the PLP cofactor, thereby irreversibly inhibiting enzyme activity.

Mechanism_of_Action BioA_Active Active BioA Enzyme (with PLP cofactor) Intermediate Enzyme-Inhibitor Complex BioA_Active->Intermediate Binds to active site BioA_IN_1 This compound BioA_IN_1->Intermediate BioA_Inactive Inactive BioA (Covalently Modified PLP) Intermediate->BioA_Inactive Mechanism-based inactivation No_DAPA DAPA Synthesis Blocked BioA_Inactive->No_DAPA Leads to Experimental_Workflow Start Start: Identify Putative BioA Inhibitor Enzyme_Assay Protocol 1: In Vitro BioA Enzyme Inhibition Assay Start->Enzyme_Assay Determine_IC50 Determine IC50 Enzyme_Assay->Determine_IC50 Determine_IC50->Start No MIC_Assay Protocol 2: Whole-Cell MIC Assay (Biotin-Limited Medium) Determine_IC50->MIC_Assay Potent? (Yes) Determine_MIC Determine MIC MIC_Assay->Determine_MIC Determine_MIC->Start No Target_Validation Confirm On-Target Activity (e.g., using BioA overexpressing or knockdown strains) Determine_MIC->Target_Validation Active? (Yes) Validate_MoA Validate Mechanism of Action Target_Validation->Validate_MoA Validate_MoA->Start No Cytotoxicity Mammalian Cell Cytotoxicity Assay Validate_MoA->Cytotoxicity On-Target? (Yes) Cytotoxicity->Start No End Lead Candidate Cytotoxicity->End Selective? (Yes)

References

Application Note: Methods for Assessing BioA Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7,8-diaminopelargonic acid synthase (BioA) is a pyridoxal 5'-phosphate (PLP) dependent transaminase that catalyzes a crucial step in the biotin (vitamin B7) biosynthesis pathway.[1][2] This pathway is essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, but is absent in humans, making BioA a promising and validated target for the development of novel antibacterial agents.[3][4][5] Effective drug discovery campaigns require robust and reliable methods to identify and characterize BioA inhibitors. This document provides detailed protocols for key biochemical and cell-based assays used to assess the inhibition of the BioA enzyme, intended to guide researchers in the screening and validation of potential therapeutic compounds.

The Biotin Biosynthesis Pathway

The synthesis of biotin from the precursor pimeloyl-CoA involves four highly conserved enzymatic steps.[4] BioA catalyzes the second step, the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[2] This step is particularly attractive for inhibitor design as BioA has been well-characterized both structurally and functionally.[1]

Biotin_Pathway cluster_pathway Biotin Biosynthesis Pathway Pimeloyl Pimeloyl-CoA KAPA KAPA Pimeloyl->KAPA BioF DAPA DAPA KAPA->DAPA BioA (Target) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The conserved biotin biosynthesis pathway highlighting the role of BioA.

Biochemical Assays for BioA Inhibition

Biochemical assays directly measure the enzymatic activity of purified BioA and are essential for primary screening and kinetic characterization of inhibitors.

OPA-Based Fluorescent Endpoint Assay

Principle: This is a widely used method to quantify BioA activity. The enzyme's product, DAPA, has a primary amine that reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3][6] The intensity of the fluorescence, measured at an emission wavelength of ~470 nm with excitation at ~410 nm, is directly proportional to the amount of DAPA produced.[6][7] Inhibitors of BioA will cause a decrease in the fluorescent signal.

OPA_Workflow cluster_workflow OPA-Based Assay Workflow A 1. Prepare Mix (Buffer, BioA, PLP, SAM) B 2. Add Inhibitor (or DMSO) A->B C 3. Pre-incubate (e.g., 10 min, 37°C) B->C D 4. Initiate Reaction (Add KAPA) C->D E 5. Incubate (e.g., 20 min, 37°C) D->E F 6. Terminate (Heat at 100°C) E->F G 7. Add OPA Reagent F->G H 8. Incubate (2h, Room Temp) G->H I 9. Read Fluorescence (Ex: 410 nm, Em: 470 nm) H->I

Caption: Experimental workflow for the OPA-based fluorescent endpoint assay.

Experimental Protocol: This protocol is adapted from methodologies described for M. tuberculosis BioA.[3][7]

  • Reagent Preparation:

    • Assay Buffer: 100 mM TAPS, pH 8.6.

    • Enzyme Stock: Purified BioA enzyme (e.g., 2 µM final concentration).

    • Cofactor/Substrate Stocks: 100 µM PLP, 1 mM SAM, 20 µM KAPA (final concentrations).

    • Inhibitor Stocks: Dissolve test compounds in 100% DMSO.

    • OPA Derivatizing Reagent: Prepare fresh as required.

  • Assay Procedure (96-well plate format): a. In each well, add 2 µM BioA, 100 µM PLP, and 1 mM SAM in 100 mM TAPS buffer. b. Add the test compound to the desired final concentration (e.g., 100 µg/mL for primary screening). For control wells, add an equivalent volume of DMSO. c. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3] d. Initiate the enzymatic reaction by adding 20 µM KAPA to each well. e. Incubate the reaction mixture at 37°C for 20 minutes.[3] f. Terminate the reaction by heating the plate at 100°C for 10 minutes.[3] g. Centrifuge the plate to pellet any precipitated protein and transfer the supernatant to a new 96-well plate (black, clear bottom). h. Add the OPA derivatizing agent to the supernatant. i. Incubate at room temperature for 2 hours in the dark. j. Measure the fluorescence using a plate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[6]

  • Data Analysis:

    • Percent Inhibition: Calculated relative to DMSO controls using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_DMSO)] * 100

    • IC₅₀ Determination: Perform the assay with a serial dilution of the inhibitor. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Coupled Continuous Fluorescence Displacement Assay

Principle: This advanced, high-throughput assay continuously monitors BioA activity through a coupled enzymatic reaction.[1] First, BioA produces DAPA. Second, a coupling enzyme, dethiobiotin synthetase (BioD), irreversibly converts DAPA to dethiobiotin in an ATP-dependent reaction. This second step drives the BioA reaction forward. Finally, the dethiobiotin produced displaces a fluorescently-labeled dethiobiotin probe from streptavidin, causing a quantifiable increase in fluorescence.[1] This method is highly sensitive and avoids the harsh termination steps of the OPA assay, making it ideal for HTS.

Coupled_Assay_Workflow cluster_workflow Coupled Assay Workflow A 1. Prepare Mix (Buffer, BioA, BioD, ATP, Fluorescent Probe, Streptavidin) B 2. Add Inhibitor (or DMSO) A->B C 3. Initiate Reaction (Add KAPA & SAM) B->C D 4. Monitor Fluorescence Increase Over Time C->D

Caption: Workflow for the continuous coupled fluorescence displacement assay.

Experimental Protocol (HTS End-Point Adaptation): This protocol is adapted from a method developed for HTS in a 384-well format.[1]

  • Reagent Preparation:

    • Reaction Buffer: Specific buffer as optimized for both BioA and BioD activity.

    • Assay Components (Final Concentrations): 50 nM BioA, 320 nM BioD, 3 µM KAPA, 1 mM SAM, 1 mM ATP, 20 nM fluorescent dethiobiotin probe, 185 nM streptavidin.

    • Quenching Solution: 500 mM EDTA.

  • Assay Procedure (384-well plate format): a. Prepare an assay mixture containing all components except for the initiating substrate (KAPA or enzyme). b. Dispense the assay mixture into black 384-well plates. c. Add test compounds dissolved in DMSO (e.g., to a final concentration of 1% DMSO). d. Initiate the reaction by adding KAPA (or BioA). e. Immediately place the plate in a fluorescence plate reader and monitor the signal for 30 minutes. f. For an end-point read, quench the reaction after 30 minutes by adding 10 µL of 500 mM EDTA.[1] g. Read the final fluorescence.

  • Data Analysis:

    • The rate of reaction is determined from the slope of the fluorescence signal over time.

    • Inhibitor potency (IC₅₀) is determined by plotting the reaction rate against inhibitor concentration.

Whole-Cell and Target Validation Assays

While biochemical assays are crucial for identifying direct inhibitors, it is vital to confirm that these compounds are effective against the whole pathogen and that their activity is due to the inhibition of BioA.

Whole-Cell Growth Inhibition (MIC Assay)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay assesses the ability of a compound to penetrate the bacterial cell wall and inhibit growth. Assays using reporters like Alamar blue or resazurin measure metabolic activity as an indicator of viability.

MIC_Workflow cluster_workflow MIC Assay Workflow A 1. Prepare 2-fold Serial Dilutions of Inhibitor in Plate B 2. Add Bacterial Culture (e.g., Mtb) to Each Well A->B C 3. Incubate (e.g., 7 days for Mtb) B->C D 4. Add Viability Dye (e.g., Resazurin) C->D E 5. Incubate (e.g., 24h) D->E F 6. Read Signal (Colorimetric or Fluorescent) E->F

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Outline (Resazurin Microtiter Assay):

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in growth medium.

  • Inoculate each well with a standardized suspension of the bacterium (e.g., M. tuberculosis H37Rv).

  • Include positive (no drug) and negative (no bacteria) controls.

  • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 7 days for Mtb).

  • Add a resazurin solution to each well and incubate for an additional 16-24 hours.

  • Determine the MIC as the lowest drug concentration that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of metabolic activity.

On-Target Validation with Conditional Mutants

Principle: To confirm that the observed whole-cell activity is a direct result of BioA inhibition, a genetically engineered bacterial strain can be used. In a conditional mutant where BioA expression is controlled by an inducible promoter (e.g., tetracycline-inducible), overexpressing BioA should lead to increased resistance (a higher MIC) to a compound that specifically targets it.[8] This provides strong evidence of on-target activity.

Validation_Logic cluster_logic Target Validation Logic A Hypothesis: Compound Inhibits BioA B Experiment: Use Mtb strain with inducible BioA expression A->B C Condition 1: No Inducer (Basal BioA level) B->C D Condition 2: Add Inducer (e.g., ATc) (BioA Overexpression) B->D E Expected Result: MIC is higher under Condition 2 vs Condition 1 C->E D->E F Conclusion: Compound's activity is on-target (BioA) E->F

Caption: Logical framework for on-target validation using a conditional mutant.

Protocol Outline:

  • Construct a bacterial strain where the native bioA gene is replaced or supplemented with a copy under the control of an inducible promoter.

  • Perform MIC assays in parallel in the absence and presence of the inducer (e.g., anhydrotetracycline, ATc).

  • Compare the MIC values between the two conditions. A significant increase in the MIC upon induction of BioA expression validates BioA as the target of the inhibitor.[8]

Data Presentation

Quantitative data from inhibition assays are crucial for comparing compounds and making decisions in a drug discovery pipeline. The table below summarizes inhibitory data for several reported BioA inhibitors.

Compound IDAssay TypeTarget OrganismIC₅₀KᵢMIC₉₀Reference
CHM-1 OPA-basedM. tuberculosis2.42 µM--[3]
A36 OPA-basedM. tuberculosis28.94 µM->200 µg/mL
A35 OPA-basedM. tuberculosis88.16 µM-80 µg/mL[7]
A65 OPA-basedM. tuberculosis114.42 µM-20 µg/mL[7]
C48 Coupled AssayM. tuberculosis34 nM200 pM<0.07 µM[8]
Amiclenomycin BiodiscM. tuberculosis---

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) measure biochemical potency, while MIC (Minimum Inhibitory Concentration) measures whole-cell efficacy. A direct correlation is not always observed due to factors like cell permeability and efflux.[9]

References

Application Notes and Protocols for BioA-IN-C48 Administration in Animal Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics targeting previously unexploited cellular pathways. The biotin biosynthesis pathway, essential for Mtb survival and persistence in vivo but absent in humans, presents a promising avenue for drug discovery.[1][2][3][4][5][6][7] BioA, a pyridoxal 5'-phosphate (PLP) dependent enzyme, catalyzes the second step in this pathway and has been genetically and biochemically validated as a critical target for anti-tubercular agents.[1][2][3][4][5][6][7]

This document provides detailed application notes and protocols for the in vivo administration of BioA-IN-C48, a potent and selective inhibitor of the aminotransferase BioA.[8][9] These guidelines are designed to assist researchers in the preclinical evaluation of this and other BioA inhibitors in murine models of tuberculosis. A key consideration addressed is the development and use of a specialized low-biotin mouse model, which more accurately reflects human physiology and is crucial for unmasking the in vivo efficacy of biotin synthesis inhibitors.[8]

Data Presentation

In Vitro Activity of BioA-IN-C48
ParameterValueDescription
IC₅₀ 34 nMHalf-maximal inhibitory concentration against Mtb BioA enzyme.[8]
Kᵢ 200 pMBinding affinity (inhibition constant) for Mtb BioA.[8]
MIC Sub-micromolarMinimum inhibitory concentration against Mycobacterium tuberculosis (Mtb) and nontuberculous mycobacteria.[8]
In Vivo Efficacy of BioA-IN-C48 in a Low-Biotin Mouse Model
OrganTreatment GroupMean Log₁₀ CFU ± SDLog₁₀ Reduction vs. Control
Lungs Vehicle Control5.5 ± 0.2-
BioA-IN-C484.5 ± 0.31.0[8]
Spleen Vehicle Control5.8 ± 0.1-
BioA-IN-C483.7 ± 0.42.1[8]

Signaling Pathway and Experimental Workflow Diagrams

Biotin_Biosynthesis_Pathway cluster_pathway M. tuberculosis Biotin Biosynthesis cluster_inhibition Inhibition Pimeloyl-CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl-CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB BioA_IN_C48 BioA-IN-C48 BioA_IN_C48->DAPA Inhibits

Caption: Biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by BioA-IN-C48.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Low_Biotin_Diet Acclimatize mice to low-biotin diet Infection Aerosol infection with M. tuberculosis Low_Biotin_Diet->Infection Treatment_Start Initiate treatment post-infection Infection->Treatment_Start Oral_Gavage Administer BioA-IN-C48 or vehicle daily via oral gavage Treatment_Start->Oral_Gavage Monitoring Monitor animal health and weight Oral_Gavage->Monitoring Euthanasia Euthanize mice at endpoint Monitoring->Euthanasia Organ_Harvest Harvest lungs and spleen Euthanasia->Organ_Harvest Homogenization Homogenize organs Organ_Harvest->Homogenization CFU_Enumeration Plate serial dilutions and enumerate CFU Homogenization->CFU_Enumeration

Caption: Experimental workflow for evaluating BioA-IN-C48 efficacy in a low-biotin mouse model.

Experimental Protocols

Low-Biotin Mouse Model Development

Rationale: Standard laboratory mouse chow contains significantly higher levels of biotin than found in human plasma, which can confound the in vivo evaluation of biotin synthesis inhibitors by providing a rescue pathway for the bacteria.[8] This protocol describes the generation of a low-biotin mouse model to better mimic human physiological conditions.

Materials:

  • 6-8 week old female BALB/c mice

  • Custom-formulated low-biotin diet (biotin-free)

  • Standard mouse chow (for control groups, if necessary)

  • Animal housing with HEPA-filtered air

Procedure:

  • Acclimatize mice to the vivarium for at least one week on standard chow.

  • Switch the experimental group of mice to the low-biotin diet for a period of 2-4 weeks prior to infection. This allows for the depletion of endogenous biotin stores.

  • Maintain the mice on the low-biotin diet throughout the duration of the experiment.

  • House a control group on standard chow if a direct comparison of inhibitor efficacy in different biotin environments is desired.

Mycobacterium tuberculosis Infection of Mice

Materials:

  • Mycobacterium tuberculosis H37Rv (or other desired strain)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween-80

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture M. tuberculosis to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Wash the bacterial cells with PBS and resuspend to the desired concentration for aerosolization.

  • Infect the mice (previously conditioned on the low-biotin diet) via the aerosol route to deliver approximately 100-200 bacilli to the lungs of each mouse.

  • Confirm the initial bacterial load by euthanizing a subset of mice (n=3) 24 hours post-infection and enumerating the colony-forming units (CFU) in the lungs.

Preparation and Administration of BioA-IN-C48

Rationale: BioA-IN-C48 has demonstrated excellent oral bioavailability.[8][9] Oral gavage is therefore the recommended route of administration.

Materials:

  • BioA-IN-C48

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Prepare a stock solution of BioA-IN-C48 in a suitable solvent (e.g., DMSO) if necessary.

  • On each day of treatment, prepare the dosing formulation by suspending the required amount of BioA-IN-C48 stock solution in the vehicle to achieve the desired final concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.

  • Administer the BioA-IN-C48 formulation or vehicle control to the respective groups of mice once daily via oral gavage. The volume should be adjusted based on the individual mouse's weight (typically 100-200 µL).

  • Continue treatment for the planned duration of the study (e.g., 4 weeks).

  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Assessment of In Vivo Efficacy

Rationale: The primary endpoint for efficacy is the reduction in bacterial load in the target organs (lungs and spleen) compared to the vehicle-treated control group.

Materials:

  • Sterile PBS with 0.05% Tween-80

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Incubator at 37°C

Procedure:

  • At the end of the treatment period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation).

  • Aseptically remove the lungs and spleen.

  • Homogenize each organ separately in a known volume of sterile PBS-Tween-80.

  • Prepare 10-fold serial dilutions of the organ homogenates in PBS-Tween-80.

  • Plate the dilutions onto 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on the plates to determine the CFU per organ.

  • Calculate the log₁₀ CFU for each organ and compare the values between the treated and control groups to determine the reduction in bacterial load.

Considerations for Further Studies

While BioA-IN-C48 shows promising in vivo efficacy, a comprehensive preclinical evaluation requires further investigation. Researchers should consider the following:

  • Pharmacokinetics (PK): Conduct PK studies to determine key parameters such as Cmax, Tmax, AUC, and half-life in plasma and, importantly, in the lung tissue of infected animals.[10][11][12] This will help in optimizing the dosing regimen.

  • Pharmacodynamics (PD): Correlate the PK parameters with the observed efficacy to establish a PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best predicts the in vivo activity of BioA-IN-C48.[12]

  • Toxicity: Perform acute and sub-chronic toxicity studies in a relevant animal model to assess the safety profile of BioA-IN-C48 and determine the maximum tolerated dose.

  • Combination Therapy: Evaluate the efficacy of BioA-IN-C48 in combination with existing first- and second-line anti-tuberculosis drugs to assess potential synergistic or antagonistic interactions.

  • Different Animal Models: While the low-biotin mouse model is crucial for initial efficacy testing, evaluation in other animal models of tuberculosis, such as guinea pigs or rabbits, which develop more human-like lung pathology, may provide further insights into the therapeutic potential of BioA inhibitors.[1][13]

References

Application Notes and Protocols for Measuring the Antibacterial Effect of BioA-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-1 is a chemical inhibitor targeting the biotin biosynthesis pathway in bacteria. Biotin, also known as vitamin B7, is an essential cofactor for several carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] Bacteria synthesize biotin de novo through a well-conserved pathway, making it an attractive target for the development of novel antibacterial agents.[3][4] this compound specifically inhibits BioA, or 7,8-diaminopelargonic acid aminotransferase, a key enzyme in this pathway.[5][6][7] By blocking this step, this compound prevents the production of biotin, leading to the inhibition of bacterial growth.

These application notes provide detailed protocols for evaluating the antibacterial efficacy of this compound using standard microbiology techniques.

Mechanism of Action: Inhibition of the Biotin Biosynthesis Pathway

The bacterial biotin synthesis pathway involves a series of enzymatic steps to produce biotin from pimeloyl-CoA.[2][5] The enzyme BioA, a PLP-dependent aminotransferase, catalyzes the conversion of 8-amino-7-oxononanoate (KAPA) to 7,8-diaminopelargonic acid (DAPA).[6][7] this compound acts as an inhibitor of BioA, thereby disrupting the entire pathway and depriving the bacterium of essential biotin.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 8-amino-7-oxononanoate (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA BioA BioA_IN_1->BioA

Biotin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.[10][11][12]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland standard, or an OD600 of 0.08-0.1).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the this compound working solution to well 1. For example, to test a maximum concentration of 128 µg/mL, the working solution should be 128 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[10]

    • Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture Preparation Inoculation Inoculation of Microplate Bacterial_Culture->Inoculation Serial_Dilution This compound Serial Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement OD600 Measurement Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Workflow for broth microdilution MIC determination.
Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative measure of the susceptibility of a bacterium to an antimicrobial agent.[13][14]

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Forceps

  • Incubator

Protocol:

  • Prepare Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Prepare and Apply Disks:

    • Aseptically apply a known amount of this compound solution to sterile filter paper disks. For example, 10 µL of a 1 mg/mL solution will result in a 10 µg disk.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the this compound impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with the solvent (e.g., DMSO) alone.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-20 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the zone of inhibition correlates with the susceptibility of the bacterium to this compound.

Anti-Biofilm Activity Assessment

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which can exhibit increased resistance to antimicrobial agents.

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[15]

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.25%)

  • Sterile 96-well microtiter plates

  • Crystal Violet (CV) solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (30%)

  • Plate shaker

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial suspension (0.5 McFarland) and dilute it 1:100 in TSB with glucose.

    • Add 200 µL of the diluted culture to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS).

    • Prepare 2-fold serial dilutions of this compound in fresh TSB in a separate 96-well plate.

    • Add 200 µL of the this compound dilutions to the wells containing the pre-formed biofilms. Include a growth control well with TSB only.

    • Incubate the plate at 37°C for 24 hours.

  • Quantification of Biofilm:

    • After treatment, discard the medium and wash the wells twice with PBS to remove non-adherent cells.

    • Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound CV.

    • Measure the absorbance at 570 nm (A570) using a microplate reader.

  • Data Analysis:

    • The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm biomass compared to the untreated control.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa PAO1Negative
Staphylococcus aureus ATCC 29213Positive
Bacillus subtilis 168Positive

Table 2: Zone of Inhibition Diameters for this compound (10 µg disk).

Bacterial StrainZone of Inhibition (mm)
Escherichia coli ATCC 25922
Staphylococcus aureus ATCC 29213

Table 3: Minimum Biofilm Eradication Concentration (MBEC) of this compound.

Bacterial StrainMBEC (µg/mL)
Pseudomonas aeruginosa PAO1
Staphylococcus aureus ATCC 29213

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the antibacterial properties of this compound. By determining the MIC, assessing susceptibility through disk diffusion, and evaluating anti-biofilm activity, researchers can gain a thorough understanding of the potential of this compound as a novel antibacterial agent. Consistent and standardized execution of these methods is crucial for generating reliable and reproducible data.

References

BioA-IN-1: A Chemical Probe for Elucidating BioA Function in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic targets and chemical matter. The biotin biosynthesis pathway in Mtb is an attractive target for drug development as it is essential for the bacterium's survival and persistence during infection, and is absent in humans.[1][2][3] 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene, is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the antepenultimate step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[4] BioA has been validated as a promising target for antitubercular drug discovery.[2][5]

This document provides detailed information and protocols for utilizing BioA-IN-1, a potent and selective chemical probe for investigating the function of Mtb BioA. Additionally, data for a highly potent research compound, C48, is included to provide a broader context for potent BioA inhibition.

This compound: A Selective Inhibitor of Mtb BioA

This compound (also referred to as compound 15 in associated literature) is a whole-cell active inhibitor of Mycobacterium tuberculosis BioA.[6] It demonstrates potent enzymatic inhibition and antibacterial activity with no associated cytotoxicity.[6]

C48: A Picomolar-Range BioA Inhibitor

For comparative purposes and to illustrate the potential of targeting BioA, we also present data for C48, a structurally distinct, highly potent BioA inhibitor. C48 was developed through structure-guided optimization and exhibits a picomolar inhibition constant (Ki) for BioA.[7][8][9] It displays sub-micromolar minimum inhibitory concentrations (MICs) against Mtb and various nontuberculous mycobacteria.[7] Mechanistic studies have confirmed that C48's antitubercular activity is a direct result of BioA inhibition.[7]

Quantitative Data

The following tables summarize the key quantitative data for this compound and C48, providing a clear comparison of their biochemical potency and cellular activity.

CompoundTargetIC50 (µM)Ki (pM)Mtb H37Rv MIC50 (µM)CytotoxicityReference
This compound Mtb BioA0.195Not ReportedNot ReportedNo cytotoxicity[6]
C48 Mtb BioA0.034200< 0.07No cytotoxicity up to 100 µM[7]

Table 1: Biochemical and Cellular Activity of BioA Chemical Probes.

Signaling Pathway

The biotin biosynthesis pathway in Mycobacterium tuberculosis is a multi-step process, with BioA playing a crucial role. The pathway is essential for the production of biotin, a vital cofactor for several metabolic enzymes.

BioA_Pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioB BioB DTB->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin BioA_IN_1 This compound BioA_IN_1->BioA Inhibition Assay_Workflow cluster_workflow Continuous Fluorescence Displacement Assay Workflow A Prepare Reagent Mix (BioA, BioD, SAM, Fl-DTB, Streptavidin, etc.) B Add Inhibitor (this compound) and Pre-incubate A->B C Initiate Reaction with KAPA B->C D Monitor Fluorescence Increase C->D E Data Analysis (Calculate IC50) D->E Target_Engagement_Logic cluster_logic Logic for Confirming On-Target Activity of this compound Inhibitor This compound WT_Mtb Wild-Type Mtb Inhibitor->WT_Mtb BioA_UE BioA Under-expressing Mtb Inhibitor->BioA_UE BioA_OE BioA Over-expressing Mtb Inhibitor->BioA_OE Growth_Inhibition Growth Inhibition WT_Mtb->Growth_Inhibition BioA_UE->Growth_Inhibition BioA_OE->Growth_Inhibition Biotin_Rescue Growth Rescued by Biotin? Growth_Inhibition->Biotin_Rescue Strain_Sensitivity Sensitivity Correlates with BioA levels? Growth_Inhibition->Strain_Sensitivity On_Target On-Target Activity Confirmed Biotin_Rescue->On_Target Yes Off_Target Potential Off-Target Effects Biotin_Rescue->Off_Target No Strain_Sensitivity->On_Target Yes Strain_Sensitivity->Off_Target No

References

Troubleshooting & Optimization

BioA-IN-1 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific experimental variability and optimized protocols for BioA-IN-1 is limited in publicly available resources. This guide is formulated based on established principles for working with small molecule inhibitors and the known function of its putative target, the BioA enzyme. Researchers should consider this guidance as a starting point and may need to empirically determine optimal experimental conditions.

Known Issues & Alerts

  • Limited Public Data: There is a scarcity of published data specifically detailing the physicochemical properties and experimental behavior of this compound.

  • Assumed Target: This guide assumes that this compound is an inhibitor of the BioA enzyme, a key component in the biotin biosynthesis pathway.

  • Empirical Optimization Required: Users should anticipate the need to optimize parameters such as inhibitor concentration, incubation times, and solvent compatibility for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is presumed to be a small molecule inhibitor of the BioA enzyme.[1] BioA, also known as 7,8-diaminopelargonic acid (DAPA) synthase, is a critical enzyme in the biotin biosynthesis pathway.[1][2][3] It catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA.[2][4] By inhibiting BioA, this compound likely disrupts the production of biotin, an essential cofactor for several metabolic enzymes.[5][6]

Q2: How should I prepare and store this compound stock solutions?

A2: While specific data for this compound is unavailable, a general approach for small molecule inhibitors is to dissolve them in a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[7][8][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] Before use, thaw an aliquot completely and bring it to room temperature.

Q3: What are the potential causes of inconsistent results in my experiments?

A3: Inconsistent results with small molecule inhibitors like this compound can stem from several factors, including:

  • Compound Instability: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.

  • Solubility Issues: Precipitation of the inhibitor in aqueous media at the final working concentration.

  • Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition.[11]

  • Pipetting Errors: Inaccurate dilutions leading to variability in the final concentration.[12]

  • Off-Target Effects: The inhibitor may interact with other cellular components besides BioA.

Troubleshooting Guides

Issue 1: No or Low Inhibitory Effect Observed
Possible Cause Troubleshooting Steps Expected Outcome
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Verify compound integrity using analytical methods if possible.Consistent results with fresh compound solutions.
Poor Solubility Visually inspect for precipitation in the final assay medium. If observed, consider using a lower concentration or a different formulation. Solubility can be temperature-dependent.[9]The compound remains in solution, leading to a measurable effect.
Incorrect Assay Conditions Ensure the pH, temperature, and buffer components are optimal for BioA enzyme activity.[13][14] Verify that the substrate concentration is appropriate.Optimized assay conditions will allow for the detection of inhibitory activity.
Inactive Enzyme Test the activity of the BioA enzyme with a known inhibitor or by omitting the inhibitor (positive control).A functional enzyme will show activity in the absence of the inhibitor.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent cell density and passage number for all experiments.[15]Reduced variability in cell-based assays.
Pipetting Inaccuracy Calibrate pipettes regularly. Use appropriate pipette volumes to minimize errors.[12][16]More consistent replicate data.
Edge Effects in Plates Avoid using the outer wells of microplates, or fill them with media without cells to maintain humidity.Minimized variability across the plate.
Solvent (DMSO) Toxicity Test the effect of the vehicle (DMSO) alone on your cells at the same final concentration used for this compound.[17] High concentrations of DMSO can be toxic.[17]The vehicle control should show no significant effect on cell viability or the assay readout.
Issue 3: Unexpected Cellular Phenotype or Toxicity
Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Effects Perform a dose-response curve to see if the phenotype correlates with the expected IC50 for BioA inhibition. Use a structurally different BioA inhibitor to see if the phenotype is recapitulated.A clear dose-dependent effect and similar results with a different inhibitor suggest an on-target effect.
Cytotoxicity Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH). Use concentrations below the cytotoxic threshold for functional assays.Distinguishing between specific inhibition and general toxicity.
Experimental Artifact Include appropriate negative controls (e.g., untreated cells, vehicle-treated cells) and positive controls (a known inducer of the observed phenotype).Controls will help differentiate a true biological effect from an artifact.

Experimental Protocols

In Vitro BioA Enzyme Activity Assay

This protocol is a general guideline for measuring the inhibitory activity of this compound on the BioA enzyme.

Materials:

  • Purified recombinant BioA enzyme

  • Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM)[4]

  • Assay buffer (optimized for BioA activity, e.g., HEPES buffer at a specific pH)

  • This compound dissolved in DMSO

  • Detection reagent (e.g., a fluorescent probe that reacts with the product DAPA or a coupled enzyme assay)

  • 96-well microplate (black plates for fluorescence assays)

  • Plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).

  • Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add the BioA enzyme and the diluted this compound (or vehicle control). Allow a pre-incubation period (e.g., 15-30 minutes at room temperature) for the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrates (KAPA and SAM) to each well.

  • Incubation: Incubate the plate at the optimal temperature for BioA activity for a specific period, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Controls to Include:

  • No-enzyme control: To measure background signal.

  • No-substrate control: To ensure the signal is dependent on the enzymatic reaction.

  • Vehicle control (DMSO): To account for any solvent effects.

  • Positive control inhibitor (if available): To validate the assay.

Visualizations

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA (Target of this compound) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioB BioB DTB->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin BioA_IN_1 This compound BioA_IN_1->BioA

Caption: Biotin biosynthesis pathway highlighting the inhibitory action of this compound on the BioA enzyme.

Troubleshooting_Workflow Start Experiment Shows Variability or Unexpected Results Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Compound Check Compound Integrity & Solubility Optimize_Compound Optimize Compound Prep & Handling Check_Compound->Optimize_Compound Check_Assay Review Assay Protocol & Controls Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Check_Cells Evaluate Cell Health & Culture Conditions Standardize_Culture Standardize Cell Culture Check_Cells->Standardize_Culture Inconsistent_Results->Check_Compound Yes No_Effect No/Low Effect? Inconsistent_Results->No_Effect No No_Effect->Check_Assay Yes Toxicity Toxicity/Off-Target? No_Effect->Toxicity No Toxicity->Check_Cells No Dose_Response Perform Dose-Response & Cytotoxicity Assays Toxicity->Dose_Response Yes End Problem Resolved Optimize_Compound->End Optimize_Assay->End Standardize_Culture->End Dose_Response->End

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

improving the solubility of BioA-IN-1 for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BioA-IN-1. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists overcome challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of BioA, a critical enzyme in the biotin synthesis pathway of Mycobacterium tuberculosis.[1][2] It has demonstrated antibacterial activity with an IC50 value of 0.195 μM and exhibits no cytotoxicity.[1][2] Its mechanism involves blocking the BioA-catalyzed transamination step, which is essential for producing dethiobiotin, a precursor to biotin. Biotin is a vital cofactor for bacterial survival.

BioA_Pathway cluster_Pathway M. tuberculosis Biotin Synthesis Pathway cluster_Inhibitor Inhibitor Action KAPA KAPA DAPA DAPA KAPA->DAPA BioA (enzyme) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD (enzyme) Biotin Biotin Dethiobiotin->Biotin ... BioA_IN_1 This compound BioA_IN_1->KAPA Inhibits BioA

Caption: Mechanism of this compound inhibiting the biotin synthesis pathway.

Q2: What is the primary solvent for creating a this compound stock solution?

A2: For most research compounds, including inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3][4] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: Why does my this compound precipitate when I add it to my aqueous assay buffer?

A3: This is a common issue known as "compound crashing." It occurs when a compound dissolved in a strong organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay may be too low to keep the compound in solution.

Troubleshooting Guide: Improving this compound Solubility

If you are observing precipitation or experiencing inconsistent results, follow this troubleshooting workflow.

Troubleshooting_Workflow Solubility Troubleshooting Workflow start Precipitation Observed in Assay check_stock 1. Verify Stock Solution Is it fully dissolved? Has it been stored correctly? start->check_stock optimize_dmso 2. Optimize Final DMSO Concentration Can you increase it slightly? (Typically 0.1% - 1%) check_stock->optimize_dmso Stock is OK use_cosolvent 3. Introduce a Co-solvent Try adding PEG400 or Ethanol to the final buffer. optimize_dmso->use_cosolvent Precipitation persists success Compound Solubilized Proceed with Assay optimize_dmso->success Solubilized use_surfactant 4. Use a Surfactant Add a low concentration of Tween 80 or Poloxamer 188. use_cosolvent->use_surfactant Precipitation persists use_cosolvent->success Solubilized sonicate 5. Apply Mechanical Force Briefly sonicate the final solution to aid dissolution. use_surfactant->sonicate Precipitation persists use_surfactant->success Solubilized sonicate->success Solubilized Protocol_Workflow start Start: Weigh this compound Powder add_dmso Add calculated volume of anhydrous DMSO to achieve desired stock concentration (e.g., 10 mM). start->add_dmso vortex Vortex vigorously for 1-2 minutes. add_dmso->vortex sonicate If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. vortex->sonicate aliquot Aliquot into small, single-use volumes. sonicate->aliquot store Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. aliquot->store end End: Stock Solution Ready store->end

References

Technical Support Center: Overcoming Challenges in BioA-IN-1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of BioA-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the chemical synthesis of this potent inhibitor of Mycobacterium tuberculosis BioA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a potent inhibitor of 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. Its significance lies in its potential as a novel anti-tubercular agent. The biotin pathway is essential for the bacteria's survival but is absent in humans, making it an attractive and selective drug target. This compound, also referred to as compound 15 in some literature, has demonstrated whole-cell activity against M. tuberculosis.

Q2: What is the chemical structure of this compound?

A2: this compound is a coumarin derivative. Its chemical name is 7-(diethylamino)-2-oxo-N-(thiophen-2-ylcarbonyl)-2H-chromene-3-carboxamide.

Q3: What is the general synthetic route for this compound?

A3: The synthesis of this compound generally involves a two-step process. The first step is the synthesis of the coumarin core, typically through a Knoevenagel condensation of a substituted salicylaldehyde with a malonate derivative. The second key step is the amidation of the 3-carboxycoumarin intermediate with thiophene-2-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (Coumarin Core)

Q: My Knoevenagel condensation reaction is showing low yield. What are the possible causes and solutions?

A: Low yields in the Knoevenagel condensation for coumarin synthesis can be attributed to several factors. Here are some common issues and troubleshooting suggestions:

  • Inadequate Catalyst: The choice and amount of catalyst are crucial. Piperidine is a commonly used base catalyst for this reaction. Ensure you are using the correct molar equivalents. Acetic acid can also be used as a co-catalyst. Some protocols suggest using other bases like pyridine or employing catalysts such as L-proline.[1][2]

  • Reaction Conditions: The reaction often requires elevated temperatures (reflux). Ensure the reaction is heated appropriately and for a sufficient duration. Reaction times can range from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Purity of Reactants: Impurities in the starting materials, 4-(diethylamino)salicylaldehyde or diethyl malonate, can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

  • Solvent Choice: Ethanol is a common solvent for this reaction.[1] Ensure you are using a suitable grade of anhydrous solvent if required by the specific protocol.

Q: I am observing the formation of multiple spots on my TLC during the reaction. What are these byproducts and how can I minimize them?

A: The formation of multiple products can be due to side reactions.

  • Side Reactions: Undesired side reactions can occur, especially if the reaction temperature is too high or the reaction time is excessively long. Optimize these parameters by running small-scale trials.

  • Purification: Effective purification is key to isolating the desired product. Column chromatography using a silica gel stationary phase with a solvent system like ethyl acetate/dichloromethane is often effective for separating the desired coumarin product from byproducts.[1] Recrystallization is another common method for purification.

Step 2: Amidation to form this compound

Q: I am having difficulty with the amidation step to form the final product. What are the critical parameters?

A: The amidation of the 3-carboxycoumarin with thiophene-2-carboxamide is a critical step that can be challenging.

  • Activation of the Carboxylic Acid: The carboxylic acid group on the coumarin ring needs to be activated to react with the amide. This is typically done by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is highly reactive and is usually used immediately in the next step.

  • Reaction Conditions for Amidation: The reaction of the acyl chloride with thiophene-2-carboxamide is typically carried out in an inert solvent like anhydrous dichloromethane or THF in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl generated during the reaction. The reaction is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side products.

  • Moisture Sensitivity: The acyl chloride intermediate is highly sensitive to moisture and can be hydrolyzed back to the carboxylic acid. It is crucial to perform the reaction under anhydrous conditions (e.g., using oven-dried glassware and anhydrous solvents).

Q: The purification of the final this compound product is proving difficult. What purification strategies are recommended?

A: Purification of N-acyl-coumarin derivatives like this compound can be achieved through several methods.

  • Column Chromatography: This is a very common and effective method for purifying coumarin derivatives. A silica gel column with a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or acetone) can be used to separate the product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product. The choice of solvent will depend on the solubility of the product and impurities.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a useful technique.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

CompoundTargetIC₅₀ (µM)M. tuberculosis MIC (µg/mL)Cytotoxicity (CC₅₀ in µM)
This compound (Compound 15) BioA0.1951.6 (in biotin-free media)> 50

Data extracted from Park SW, et al. Chem Biol. 2015.

Experimental Protocols

A generalized experimental protocol for the synthesis of the coumarin core, a key intermediate for this compound, is provided below. The specific protocol for the final amidation step to yield this compound should be referenced from the primary literature.

Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

  • To a solution of 4-(diethylamino)salicylaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.5 to 2 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product is then subjected to saponification with an aqueous solution of sodium hydroxide to hydrolyze the ethyl ester.

  • After saponification, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualizations

Signaling Pathway and Mechanism of Action

BioA_Inhibition cluster_Mtb Mycobacterium tuberculosis Precursors Precursors BioA BioA Precursors->BioA Biotin Synthesis Pathway Biotin Biotin BioA->Biotin Essential for Survival BioA_IN_1 BioA_IN_1 BioA_IN_1->BioA Inhibition

Caption: Inhibition of the BioA enzyme in the M. tuberculosis biotin synthesis pathway by this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start Step1 Knoevenagel Condensation: 4-(diethylamino)salicylaldehyde + Diethyl malonate Start->Step1 Intermediate1 7-(diethylamino)-2-oxo-2H- chromene-3-carboxylic acid ethyl ester Step1->Intermediate1 Step2 Saponification Intermediate1->Step2 Intermediate2 7-(diethylamino)-2-oxo-2H- chromene-3-carboxylic acid Step2->Intermediate2 Step3 Activation of Carboxylic Acid (e.g., with SOCl2) Intermediate2->Step3 Intermediate3 7-(diethylamino)-2-oxo-2H- chromene-3-carbonyl chloride Step3->Intermediate3 Step4 Amidation with thiophene-2-carboxamide Intermediate3->Step4 Product This compound Step4->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification End End Purification->End

Caption: A generalized workflow for the multi-step synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Yield Low_Yield Low Yield Cause1 Incorrect Stoichiometry Low_Yield->Cause1 Cause2 Suboptimal Temperature Low_Yield->Cause2 Cause3 Inefficient Catalyst Low_Yield->Cause3 Cause4 Impure Reagents Low_Yield->Cause4 Cause5 Moisture Contamination Low_Yield->Cause5 Solution1 Verify Molar Ratios Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Screen Different Catalysts Cause3->Solution3 Solution4 Purify Starting Materials Cause4->Solution4 Solution5 Use Anhydrous Conditions Cause5->Solution5

Caption: Common causes and solutions for low reaction yield in this compound synthesis.

References

BioA-IN-1 off-target effects and how to test for them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BioA-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential experimental challenges, with a focus on understanding and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

This compound is a potent, cell-permeable small molecule inhibitor. For the purposes of this guide, we will consider its intended target to be the serine/threonine kinase, p38 MAPK. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?

Off-target effects occur when a small molecule like this compound interacts with unintended biological molecules in addition to its primary target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a clinical setting.[1] Understanding and identifying off-target effects is crucial for validating experimental findings and ensuring the specificity of the observed phenotype.

Q3: I'm observing a cellular phenotype that is inconsistent with the known function of p38 MAPK. Could this be an off-target effect of this compound?

It is possible. Discrepancies between the observed cellular phenotype and the known consequences of inhibiting the target kinase may suggest off-target effects.[2] To investigate this, a multi-pronged approach is recommended, including dose-response analysis and the use of structurally different inhibitors targeting the same protein.[3] If a different p38 MAPK inhibitor does not reproduce the phenotype, it is more likely to be an off-target effect of this compound.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent phenotypic results in my cellular assay.

If you are observing a cellular phenotype that you did not anticipate based on the known function of p38 MAPK, consider the following troubleshooting steps:

Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Perform a dose-response curve and compare the IC50 for the observed phenotype with the IC50 for p38 MAPK inhibition.[3] 2. Use a structurally unrelated p38 MAPK inhibitor to see if the phenotype is replicated.[3] 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of p38 MAPK.A significant discrepancy in potency may indicate an off-target effect.[1] If the phenotype is not replicated by another inhibitor or rescued by the mutant, it suggests the involvement of other targets.[1][2]
Experimental artifact Review and optimize your experimental protocol, including all controls.Consistent results with appropriate positive and negative controls will help validate the observed phenotype.

Issue 2: High levels of cytotoxicity are observed at the effective concentration of this compound.

If this compound is causing significant cell death at concentrations required for p38 MAPK inhibition, it could be due to on-target or off-target toxicity.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[2] 2. Test inhibitors with different chemical scaffolds that also target p38 MAPK.[2] 3. Use a cell line that does not express p38 MAPK and assess for toxicity.Identification of unintended kinase targets could explain the toxicity.[2] If cytotoxicity persists across different scaffolds or in cells lacking the target, it is likely due to off-target effects.[1][2]
On-target toxicity If multiple, structurally diverse inhibitors of p38 MAPK all produce similar cytotoxicity, the effect may be on-target.This would suggest that inhibition of p38 MAPK itself is toxic to the cells under your experimental conditions.
Compound solubility issues Check the solubility of this compound in your cell culture media.Poor solubility can lead to compound precipitation and non-specific toxicity.

Key Experimental Protocols

To experimentally identify the off-target effects of this compound, several techniques can be employed. Below are detailed methodologies for some of the key approaches.

Kinome Profiling

This technique assesses the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.[2]

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[2]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration.[2] Strong inhibition of kinases other than p38 MAPK indicates off-target binding.

Hypothetical Kinome Profiling Data for this compound (1 µM)

Kinase% InhibitionOn/Off-Target
p38 MAPKα 98% On-Target
JNK175%Off-Target
ERK268%Off-Target
CDK245%Off-Target
SRC30%Off-Target
Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3]

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.[3]

  • Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.

  • Separation: Centrifuge the heated samples to pellet the precipitated (unfolded) proteins.[3]

  • Detection: Analyze the amount of soluble protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: A shift to a higher melting temperature in the this compound-treated samples compared to the control indicates direct binding of the compound to the protein in the cell.

Western Blotting for Signaling Pathway Analysis

This method can help determine if this compound is affecting signaling pathways other than the intended p38 MAPK pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with primary antibodies against phosphorylated forms of key signaling proteins (e.g., phospho-JNK, phospho-ERK) and their total protein counterparts.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[2]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of proteins outside the p38 MAPK pathway would suggest off-target effects.[2]

Visualizations

Signaling Pathway Diagram

G cluster_0 p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli p38 MAPK p38 MAPK Stress Stimuli->p38 MAPK Activates Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Phosphorylates This compound This compound This compound->p38 MAPK Inhibits G cluster_1 Off-Target Identification Workflow A Start with Unexpected Phenotype or Toxicity B Dose-Response Analysis A->B C Kinome Profiling A->C D Cellular Thermal Shift Assay (CETSA) A->D E Proteomics / Western Blot A->E F Identify Potential Off-Targets B->F C->F D->F E->F G cluster_2 Troubleshooting Logic Start Unexpected Result with this compound Q1 Does a structurally different p38 inhibitor cause the same effect? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes Q2 Is the effect dose-dependent and correlated with on-target IC50? Q1->Q2 No A1_No Likely Off-Target Effect Q2->A1_No No A2_Yes Suggests On-Target Q2->A2_Yes Yes A2_No Suggests Off-Target

References

Technical Support Center: Optimizing BioA-IN-1 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of the hypothetical small molecule inhibitor, BioA-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell line?

A1: For a new compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic and inhibitory effects. A common starting point is a 10-point serial dilution covering a wide range, from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM).[1][2] This initial dose-response experiment will help identify a narrower, more effective concentration range for subsequent, more detailed studies.

Q2: How should I dissolve and store this compound?

A2: Proper handling and storage of this compound are critical for experimental reproducibility.

  • Solubility: The optimal solvent for this compound should be determined. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for in vitro use.[3][4] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[5][6]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent. This minimizes the volume of solvent added to your experiments.[5]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: How can I assess the stability of this compound in my cell culture medium?

A3: The stability of compounds in cell culture media can be influenced by factors like temperature, pH, and interactions with media components.[7][8][9][10] To assess stability, you can incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours). The concentration of the active compound at each time point can then be quantified using an appropriate analytical method, such as high-performance liquid chromatography (HPLC).

Q4: What are potential off-target effects of this compound and how can I mitigate them?

A4: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to misinterpretation of experimental results.[11][12][13] To mitigate these:

  • Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration that elicits the desired biological effect to minimize the likelihood of off-target interactions.

  • Control Experiments: Include appropriate controls, such as a structurally similar but inactive analog of this compound, if available.

  • Phenotypic Rescue: If this compound is believed to target a specific protein, attempt to "rescue" the phenotype by overexpressing a resistant form of the target protein.

  • Orthogonal Assays: Confirm key findings using an alternative method or a different inhibitor that targets the same pathway.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound concentration.

Issue 1: High Variability in Experimental Replicates
  • Possible Cause: Inconsistent cell seeding, uneven compound distribution, or assay variability.

  • Solutions:

    • Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells of the microplate. Avoid using the outer wells, which are more prone to evaporation, or fill them with sterile PBS to maintain humidity.[1]

    • Compound Preparation: Thoroughly mix the compound dilutions before adding them to the cells.

    • Assay Protocol: Standardize all incubation times, reagent concentrations, and measurement parameters to reduce variability.[5]

Issue 2: No Observable Effect of this compound
  • Possible Cause: The concentration range is too low, the compound is inactive in the chosen cell line, the incubation time is too short, or the compound has precipitated out of solution.

  • Solutions:

    • Concentration and Time: Test a higher concentration range and/or increase the incubation time.

    • Cell Line Sensitivity: Verify the compound's activity in a different, potentially more sensitive, cell line.[1]

    • Solubility: Visually inspect the media for any signs of compound precipitation after dilution. If precipitation is observed, consider using a different solubilization method or reducing the final concentration.[4]

Issue 3: Excessive Cell Death at All Tested Concentrations
  • Possible Cause: The compound is highly cytotoxic, the cells are particularly sensitive, or the solvent concentration is toxic.

  • Solutions:

    • Concentration Range: Use a lower concentration range, potentially starting in the picomolar (pM) range.

    • Incubation Time: Reduce the duration of the treatment.

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity by including a vehicle-only control.[4]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound after a 48-hour treatment period.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
U87 MGGlioblastoma25.5

Table 2: Recommended Concentration Ranges for Downstream Experiments

Based on the hypothetical IC50 values, the following concentration ranges are recommended for more detailed mechanistic studies.

Cell LineIC50 (µM)Recommended Range for Western Blot (µM)
MCF-75.21, 5, 10
A54912.85, 10, 20
HCT1168.12, 8, 15
U87 MG25.510, 25, 50

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using an MTT Assay

This protocol is used to assess the effect of this compound on cell viability.[14]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture media. A common approach is a 10-point serial dilution.[5]

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and untreated controls.[1]

  • Incubation: Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of the this compound concentration and use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value.[5]

Protocol 2: Assessing Target Engagement via Western Blot

This protocol is used to determine if this compound inhibits a specific signaling pathway by assessing the phosphorylation status of a downstream target.[15][16]

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (based on IC50 data) for the appropriate duration.

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Final Optimization start Start dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 western_blot Western Blot for Target Engagement ic50->western_blot functional_assays Functional Assays (e.g., Migration, Apoptosis) ic50->functional_assays concentration_selection Select Optimal Concentration western_blot->concentration_selection functional_assays->concentration_selection end End concentration_selection->end

Caption: Workflow for optimizing this compound concentration.

signaling_pathway Hypothetical Signaling Pathway Inhibition by this compound cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation BioA_IN_1 This compound BioA_IN_1->PI3K

Caption: Inhibition of the PI3K/Akt pathway by this compound.

troubleshooting_tree Troubleshooting Decision Tree for Unexpected Results cluster_no_effect Solutions for No Effect cluster_high_toxicity Solutions for High Toxicity cluster_high_variability Solutions for High Variability start Unexpected Results? no_effect No Observable Effect start->no_effect Yes high_toxicity High Toxicity start->high_toxicity Yes high_variability High Variability start->high_variability Yes increase_conc Increase Concentration no_effect->increase_conc increase_time Increase Incubation Time no_effect->increase_time check_solubility Check Solubility no_effect->check_solubility decrease_conc Decrease Concentration high_toxicity->decrease_conc decrease_time Decrease Incubation Time high_toxicity->decrease_time check_solvent Check Solvent Toxicity high_toxicity->check_solvent standardize_seeding Standardize Cell Seeding high_variability->standardize_seeding standardize_protocol Standardize Protocol high_variability->standardize_protocol mix_well Ensure Thorough Mixing high_variability->mix_well

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Troubleshooting Inconsistent Results with BioA-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting experiments involving BioA-IN-1, a potent inhibitor of the BioA enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (BioA), a key enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1] Biotin, also known as vitamin B7, is an essential cofactor for several metabolic processes.[2][3] By inhibiting BioA, this compound disrupts the production of biotin, which is crucial for bacterial survival. This makes the biotin synthesis pathway a promising target for the development of new antibacterial agents.[4]

Q2: What is the reported potency of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.195 μM against the Mycobacterium tuberculosis BioA enzyme.[1]

Q3: Is this compound cytotoxic to mammalian cells?

A3: Studies have shown that this compound exhibits antibacterial activity without cytotoxicity to mammalian cells, making it a selective inhibitor.[1]

Q4: What are the common causes of inconsistent results in enzyme inhibition assays?

A4: Inconsistent results in enzyme inhibition assays can arise from several factors, including incorrect enzyme or inhibitor concentrations, unstable enzymes, poor inhibitor solubility, incorrect pH or temperature, and the absence of proper controls.[5] It is also crucial to ensure that all reagents are properly thawed and mixed.[6]

Q5: How can I be sure this compound is inhibiting BioA and not another enzyme in my assay system?

A5: To confirm the specificity of this compound, it is recommended to perform a counter-screen against other related enzymes in the pathway or other unrelated enzymes. For instance, in coupled assays involving the downstream enzyme BioD, it's important to test the inhibitor against BioD alone to rule out off-target inhibition.[7] Additionally, assessing the inhibitor's activity against other pyridoxal 5'-phosphate (PLP)-dependent enzymes can help determine its specificity.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Higher than Expected IC50 Value or No Inhibition Observed
Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration - Verify the stock concentration of your this compound solution. - Prepare fresh serial dilutions for each experiment. - Ensure accurate pipetting, especially for small volumes.[6]
Poor Inhibitor Solubility - this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is consistent and low enough to not affect enzyme activity (usually ≤1%).[9] - Visually inspect for any precipitation of the compound in your assay wells.
Inactive BioA Enzyme - Use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.[10] - Confirm the activity of your enzyme stock using a known positive control inhibitor or by measuring its basal activity.
Suboptimal Assay Conditions - Ensure the assay buffer is at the optimal pH and temperature for BioA activity.[5][10] - Verify the concentrations of all substrates and cofactors (e.g., KAPA, SAM, PLP).[8]
Contaminated Reagents - Use fresh, high-quality reagents. - Check for potential contamination in buffers, substrates, or enzyme preparations.
Issue 2: High Variability Between Replicates in a Bacterial Growth Inhibition Assay
Possible Cause Troubleshooting Steps
Inconsistent Inoculum Size - Ensure the bacterial culture is in the logarithmic growth phase and well-mixed before dilution. - Use a standardized inoculum density (e.g., 5x10^5 CFU/mL).[11]
"Edge Effects" in Microplates - To minimize evaporation from the outer wells, which can concentrate the inhibitor and affect bacterial growth, consider not using the outermost wells for experimental data. Alternatively, fill the peripheral wells with sterile media or water to maintain humidity.
Incomplete Dissolution of this compound - Ensure this compound is fully dissolved in the culture medium. Sonication or vortexing of the stock solution before dilution may help.
Inaccurate Pipetting - Calibrate your pipettes regularly. - Use appropriate pipette sizes for the volumes being dispensed to maintain accuracy.
Contamination - Use sterile techniques throughout the experiment to prevent cross-contamination between wells.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Target Reference
IC500.195 μMMycobacterium tuberculosis BioA[1]

Experimental Protocols

Protocol 1: In Vitro BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)

This protocol is adapted from established methods for measuring BioA inhibition.[7][9]

Principle: This is a coupled assay where the product of the BioA reaction, 7,8-diaminopelargonic acid (DAPA), is converted to dethiobiotin (DTB) by the enzyme BioD. The amount of DTB produced is then measured by its ability to displace a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.

Materials:

  • Purified M. tuberculosis BioA and BioD enzymes

  • This compound (dissolved in DMSO)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • ATP

  • Streptavidin

  • Fluorescently-labeled dethiobiotin (Fl-DTB)

  • Assay Buffer (e.g., 100 mM TAPS, pH 8.5)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be constant across all wells and ideally below 1%.

  • In a multi-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the BioA enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a master mix containing BioD, KAPA, SAM, PLP, ATP, streptavidin, and the Fl-DTB probe in assay buffer.

  • Initiate the reaction by adding the master mix to all wells.

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 2: Whole-Cell Bacterial Growth Inhibition Assay (Broth Microdilution)

Principle: This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of Mycobacterium tuberculosis or a surrogate organism in a liquid culture.

Materials:

  • Mycobacterium tuberculosis or a suitable surrogate strain (e.g., Mycobacterium smegmatis)

  • Appropriate bacterial growth medium (e.g., Middlebrook 7H9 with supplements)

  • This compound (dissolved in DMSO)

  • Sterile 96-well plates

  • Plate shaker/incubator

  • Spectrophotometer (plate reader) for measuring optical density (OD)

Procedure:

  • Prepare a bacterial inoculum from a mid-log phase culture, adjusting the density to a standardized concentration in fresh growth medium.

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate. Include a positive control (a known antibiotic), a negative control (no inhibitor), and a sterile medium control.

  • Add the bacterial inoculum to each well, except for the sterile medium control.

  • Seal the plate and incubate at the optimal growth temperature (e.g., 37°C) with shaking for a specified period (e.g., 7-14 days for M. tuberculosis).

  • After incubation, measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth or results in a significant reduction in OD600 compared to the negative control.

Visualizations

Biotin Synthesis Pathway and the Role of this compound

Biotin_Synthesis_Pathway cluster_early Early Steps cluster_late Late Steps Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (aminotransferase) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA_IN_1->KAPA Inhibition

Caption: The biotin synthesis pathway in M. tuberculosis, highlighting the inhibitory action of this compound on the BioA enzyme.

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start: this compound Hypothesis enzymatic_assay In Vitro BioA Enzyme Inhibition Assay start->enzymatic_assay whole_cell_assay Whole-Cell Bacterial Growth Inhibition Assay start->whole_cell_assay ic50 Determine IC50 enzymatic_assay->ic50 cytotoxicity Mammalian Cell Cytotoxicity Assay ic50->cytotoxicity mic Determine MIC whole_cell_assay->mic mic->cytotoxicity selectivity Assess Selectivity cytotoxicity->selectivity end Conclusion: Characterized Inhibitor selectivity->end

Caption: A logical workflow for the characterization of this compound's inhibitory activity.

Troubleshooting Logic for Inconsistent this compound Activity

Troubleshooting_Logic start Inconsistent Results with this compound check_reagents Verify Reagent Quality and Concentration (this compound, Enzyme, Substrates) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No check_assay_conditions Review Assay Conditions (pH, Temp, Incubation Time) reagents_ok->check_assay_conditions Yes prepare_fresh->check_reagents conditions_ok Conditions Optimal? check_assay_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No check_technique Evaluate Pipetting and Technique conditions_ok->check_technique Yes optimize_conditions->check_assay_conditions technique_ok Technique Consistent? check_technique->technique_ok retrain_technique Recalibrate Pipettes/ Refine Technique technique_ok->retrain_technique No consider_off_target Consider Off-Target Effects/ Counter-Screen technique_ok->consider_off_target Yes retrain_technique->check_technique

Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent results with this compound.

References

BioA-IN-1 Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of BioA-IN-1 in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliable use of this compound in your experiments.

Troubleshooting Guide

Unexpected results or observations when working with this compound can often be traced back to issues with its stability in solution. This guide will help you identify and resolve common problems.

ProblemPossible CauseSolution
Precipitation observed in the stock solution upon storage. The compound's solubility limit was exceeded at the storage temperature.Gently warm the solution to room temperature and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Always ensure the vial is tightly sealed to prevent solvent evaporation.
Loss of biological activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh stock solutions from solid compound for each experiment, or at least weekly. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[1]
Color change in the solution. Potential chemical degradation or contamination.Discard the solution and prepare a fresh stock from solid material. Ensure high-purity solvents are used for dissolution.
Difficulty dissolving the solid compound. Inappropriate solvent or insufficient mixing.The recommended solvent for creating stock solutions is DMSO.[1] Use gentle warming (do not exceed 37°C) and vortexing or sonication to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For aqueous buffers, a final DMSO concentration of less than 0.5% is generally recommended to avoid solvent effects in biological assays.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the solid this compound in high-purity DMSO to your desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing or brief sonication. For detailed steps, refer to the Experimental Protocols section.

Q3: What are the optimal storage conditions for this compound solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Q4: How long is a this compound stock solution stable?

A4: When stored properly at -20°C in tightly sealed vials, stock solutions are generally usable for up to one month. However, for sensitive experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for no longer than one to two weeks.

Q5: What are the signs of this compound degradation in solution?

A5: Signs of degradation can include a visible color change in the solution, the appearance of precipitates that do not redissolve upon warming, or a noticeable decrease in the compound's biological activity in your assay.

Q6: Can I store this compound in aqueous solutions?

A6: Long-term storage of this compound in aqueous solutions is not recommended due to the potential for hydrolysis and reduced stability. Prepare aqueous working solutions fresh from the DMSO stock on the day of the experiment.

Quantitative Data Summary

The following table summarizes key quantitative information regarding the solubility and storage of this compound.

ParameterValue/RecommendationSource
Molecular Formula C₁₉H₁₆N₂O₄S[1]
Molecular Weight 368.41 g/mol [1]
Recommended Solvent DMSO[1]
Stock Solution Storage Temperature -20°C or -80°C[1]
Stock Solution Stability Up to 1 month at -20°C
Freeze-Thaw Cycles Avoid repeated cycles[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 368.41), you would add 271.4 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Assessing this compound Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.

  • Preparation of Stock Solution: Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the initial purity and concentration.

  • Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from storage.

  • Sample Preparation: Allow the aliquot to thaw and equilibrate to room temperature.

  • Analysis: Analyze the sample using the same analytical method as in step 2.

  • Data Comparison: Compare the purity and concentration of the stored samples to the initial Time 0 sample to determine the extent of degradation over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start: Solid this compound dissolve Dissolve in Solvent start->dissolve stock Fresh Stock Solution dissolve->stock time0 Time 0 Analysis (HPLC/LC-MS) stock->time0 store Store Aliquots at Test Conditions stock->store compare Compare to Time 0 time0->compare timepoint Time-Point Analysis store->timepoint Intervals (1, 3, 7 days...) timepoint->compare end End: Determine Stability compare->end

Caption: Experimental workflow for assessing this compound stability.

biotin_synthesis_pathway cluster_pathway Mycobacterium tuberculosis Biotin Synthesis Pathway KAPA KAPA DAPA DAPA KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioF, BioB BioA_node BioA BioA_IN_1 This compound BioA_IN_1->BioA_node

Caption: Inhibition of the M. tuberculosis biotin synthesis pathway by this compound.

References

Technical Support Center: BioA-IN-1 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining protocols related to the efficacy testing of BioA-IN-1, a potent inhibitor of BioA, a key enzyme in the biotin biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets 7,8-diaminopelargonic acid (DAPA) aminotransferase, the product of the bioA gene. This enzyme catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, a critical step in the biotin biosynthesis pathway.[1][2][3] By inhibiting BioA, this compound effectively blocks the production of biotin, an essential cofactor for several metabolic processes.[4] This pathway is absent in mammals, making this compound a selective inhibitor with expected low host toxicity.[1][2]

Q2: Why is biotin supplementation important for control experiments?

A2: Supplementing the growth medium with biotin is a crucial control to demonstrate the on-target activity of this compound. If the inhibitory effect of this compound is rescued by the addition of exogenous biotin, it strongly suggests that the compound's mechanism of action is the disruption of the biotin synthesis pathway.[1] This helps to distinguish on-target effects from potential off-target cytotoxicity.

Q3: Can this compound be used against different bacterial species?

A3: The BioA enzyme is conserved across many bacterial species, including pathogens like Mycobacterium tuberculosis.[1][2] However, the specific amino donor for the DAPA aminotransferase reaction can vary. For example, E. coli uses S-adenosylmethionine (SAM), while Bacillus subtilis utilizes lysine.[5] Therefore, the efficacy of this compound may vary between different bacterial species. It is recommended to perform initial dose-response experiments to determine the minimum inhibitory concentration (MIC) for the specific strain of interest.

Q4: What are the optimal solvent and storage conditions for this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in MIC values between experiments. 1. Inconsistent inoculum size. 2. Degradation of this compound. 3. Variation in media composition.1. Standardize the bacterial inoculum preparation and ensure a consistent cell density at the start of each experiment. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Use the same batch of growth medium for all related experiments. Ensure consistent biotin levels in control and experimental media.
Inhibition is observed even in biotin-supplemented media. 1. Off-target effects of this compound. 2. Insufficient biotin supplementation. 3. Compound precipitation at high concentrations.1. Perform counter-screening against a panel of other enzymes or use a structurally unrelated BioA inhibitor to see if the phenotype is replicated. 2. Increase the concentration of supplemented biotin to ensure it is not limiting. 3. Visually inspect the wells for any signs of precipitation. Determine the solubility limit of this compound in the experimental medium.
No inhibitory effect is observed at expected concentrations. 1. The target organism is resistant to this compound. 2. Inactivation of this compound by components in the medium. 3. Incorrect experimental setup.1. Confirm the presence and expression of a functional BioA enzyme in the target organism. Sequence the bioA gene to check for mutations that might confer resistance. 2. Test the stability of this compound in the growth medium over the time course of the experiment. 3. Verify all experimental parameters, including incubation time, temperature, and pH. Include a positive control (a known antibiotic) to ensure the assay is working correctly.
Unexpected cytotoxicity in mammalian cell lines. 1. Off-target effects. 2. High concentrations of the compound or solvent (DMSO).1. Conduct a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50. 2. Ensure the final DMSO concentration is non-toxic to the cells. Test a range of this compound concentrations to identify a non-toxic working range.

Quantitative Data Summary

The following tables present hypothetical efficacy data for this compound against various bacterial species.

Table 1: In Vitro BioA Enzyme Inhibition

CompoundTarget OrganismIC₅₀ (nM)
This compoundMycobacterium tuberculosis50
This compoundEscherichia coli120
This compoundBacillus subtilis350
Amiclenomycin (Control)Mycobacterium tuberculosis75

Table 2: Minimum Inhibitory Concentration (MIC) Data

CompoundTarget OrganismMIC in Biotin-Free Medium (µM)MIC in Biotin-Supplemented Medium (µM)
This compoundMycobacterium tuberculosis5>100
This compoundEscherichia coli10>100
This compoundBacillus subtilis25>100
Rifampicin (Control)Mycobacterium tuberculosis0.10.1

Experimental Protocols

Protocol 1: In Vitro BioA Enzymatic Assay (Coupled Assay)

This protocol is adapted from methodologies used for screening BioA inhibitors.[1]

  • Reagents and Materials:

    • Purified recombinant BioA enzyme

    • BioD (dethiobiotin synthetase) enzyme

    • 7-keto-8-aminopelargonic acid (KAPA)

    • S-adenosyl-L-methionine (SAM) or L-lysine (depending on the BioA source)

    • ATP, MgCl₂, NaHCO₃

    • NADH

    • Pyruvate kinase/lactate dehydrogenase (PK/LDH)

    • Phosphoenolpyruvate (PEP)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH, PEP, ATP, NaHCO₃, MgCl₂, PK/LDH, and BioD.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

    • Add the BioA enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding KAPA and the appropriate amino donor (SAM or lysine).

    • Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a plate reader.

    • Calculate the initial reaction velocities and determine the IC₅₀ value of this compound by fitting the data to a dose-response curve.

Protocol 2: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits bacterial growth.

  • Reagents and Materials:

    • Bacterial strain of interest

    • Biotin-free growth medium (e.g., minimal medium)

    • Biotin-supplemented growth medium

    • This compound

    • 96-well microplates

    • Bacterial inoculum standardized to a specific optical density (e.g., OD₆₀₀ of 0.05)

  • Procedure:

    • Prepare a serial dilution of this compound in both biotin-free and biotin-supplemented media in separate 96-well plates.

    • Include a positive control (no drug) and a negative control (no bacteria) for each medium type.

    • Inoculate the wells with the standardized bacterial suspension.

    • Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth. The MIC should be significantly higher in the biotin-supplemented medium for on-target activity.

Visualizations

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition Pimeloyl_CoA Pimeloyl-CoA KAPA KAPA (7-keto-8-aminopelargonic acid) Pimeloyl_CoA->KAPA BioF DAPA DAPA (7,8-diaminopelargonic acid) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA_IN_1->KAPA Inhibits

Caption: The biotin biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow This compound Efficacy Testing Workflow start Start enzymatic_assay In Vitro Enzymatic Assay (Determine IC₅₀) start->enzymatic_assay mic_assay Whole-Cell MIC Assay (Biotin-free vs. Biotin-supplemented) enzymatic_assay->mic_assay cytotoxicity_assay Mammalian Cell Cytotoxicity Assay (CC₅₀) mic_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (CC₅₀ / MIC) cytotoxicity_assay->selectivity_index end End selectivity_index->end

References

Technical Support Center: Addressing Cytotoxicity of BioA-IN-1 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of BioA-IN-1 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme.[1] BioA, or adenosylmethionine-8-amino-7-oxononanoate aminotransferase, is an enzyme essential for the biosynthesis of biotin in this bacterium.[2] Its primary application is in the context of anti-tuberculosis research.

Q2: Why would an inhibitor of a bacterial enzyme exhibit cytotoxicity in mammalian cells?

While designed to be specific for a bacterial target, small molecule inhibitors can sometimes have off-target effects in mammalian cells, leading to cytotoxicity. This can occur for several reasons:

  • Structural Similarity to Endogenous Molecules: The inhibitor might bind to mammalian proteins that have a similar binding pocket to the intended bacterial target.

  • Non-Specific Reactivity: The chemical structure of the compound might lead to non-specific interactions with cellular components, such as cell membranes or reactive oxygen species generation.

  • Inhibition of Homologous Pathways: While mammals do not have the same biotin synthesis pathway, the compound might interfere with other unrelated but essential cellular processes.

Q3: What are the common mechanisms of drug-induced cytotoxicity?

Cytotoxicity, or cell death, can be broadly categorized into two main types:

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[3]

  • Apoptosis: A programmed and regulated form of cell death that involves a cascade of specific signaling events, including the activation of caspases.[4][5]

Other mechanisms include autophagy and pyroptosis, a pro-inflammatory form of programmed cell death.[5]

Q4: I am observing significant cell death in my mammalian cell culture after treatment with this compound. What are the immediate steps I should take?

When encountering unexpected cytotoxicity, a systematic approach is crucial.

  • Confirm the Observation: Repeat the experiment to ensure the cytotoxicity is reproducible. Include positive and negative controls.

  • Dose-Response Assessment: Perform a dose-response experiment to determine the concentration at which cytotoxicity is observed (the IC50 value).

  • Initial Mechanistic Assays: Conduct basic assays to distinguish between necrosis and apoptosis, such as an LDH release assay for necrosis and a caspase-3/7 activity assay for apoptosis.

Troubleshooting Guides

Problem 1: Acute Cytotoxicity Observed Shortly After this compound Treatment

You notice a rapid decline in cell viability within a few hours of adding this compound to your mammalian cell culture.

  • Possible Cause: The compound may be causing rapid necrosis by disrupting the cell membrane or inducing a very rapid apoptotic response.

  • Troubleshooting Workflow:

    G start High Acute Cytotoxicity Observed assay1 Perform LDH Release Assay start->assay1 assay2 Perform Caspase-3/7 Activity Assay start->assay2 result1 High LDH Release? assay1->result1 result2 High Caspase Activity? assay2->result2 result1->result2 No conclusion1 Primary Mechanism: Necrosis/Membrane Disruption result1->conclusion1 Yes conclusion2 Primary Mechanism: Rapid Apoptosis result2->conclusion2 Yes conclusion3 Consider other mechanisms (e.g., off-target effects on essential metabolic pathways) result2->conclusion3 No

    Caption: Troubleshooting workflow for acute cytotoxicity.

  • Suggested Experiments:

ExperimentPurposeExpected Outcome if Positive
Lactate Dehydrogenase (LDH) Release Assay To quantify the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.[3]A significant increase in LDH in the culture supernatant compared to vehicle-treated control cells.
Caspase-3/7 Activity Assay To measure the activity of executioner caspases, which are key mediators of apoptosis.[4]A dose-dependent increase in luminescence/fluorescence, indicating caspase activation.
Problem 2: Gradual Decrease in Cell Viability and Proliferation

You observe a reduction in cell number and viability over a 24-72 hour period following this compound treatment.

  • Possible Cause: The compound may be inducing a slower apoptotic process or inhibiting cell cycle progression.

  • Suggested Experiments:

ExperimentPurposeExpected Outcome if Positive
Annexin V & Propidium Iodide (PI) Staining To differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.An increase in the percentage of Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cells.
Cell Cycle Analysis To determine if the compound is causing arrest at a specific phase of the cell cycle.An accumulation of cells in a particular phase (e.g., G1, S, or G2/M) compared to the control population.
MTT or AlamarBlue Assay To assess metabolic activity as an indicator of cell viability over a time course.[6]A time- and dose-dependent decrease in the signal, indicating reduced metabolic activity and/or cell number.
Problem 3: How can I reduce the cytotoxicity of this compound?

If the observed cytotoxicity is an off-target effect, you may want to mitigate it.

  • Mitigation Strategies:

    G start Goal: Reduce Cytotoxicity strategy1 Optimize Concentration start->strategy1 strategy2 Identify and Block Cytotoxic Pathway start->strategy2 strategy3 Structural Modification start->strategy3 action1 Perform detailed dose-response to find therapeutic window. strategy1->action1 action2 Based on mechanism (e.g., apoptosis), co-administer an inhibitor (e.g., pan-caspase inhibitor Z-VAD-FMK). strategy2->action2 action3 Collaborate with medicinal chemists to synthesize and test analogs. strategy3->action3

    Caption: Strategies to mitigate compound cytotoxicity.

  • Example: Co-treatment with a Caspase Inhibitor

    If experiments indicate that apoptosis is the primary mechanism of cytotoxicity, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK can confirm this and potentially rescue the cells.

    Hypothetical Data Presentation:

Treatment GroupCell Viability (% of Control)Caspase-3/7 Activity (RLU)
Vehicle Control100 ± 5.21,500 ± 210
This compound (10 µM)45 ± 4.18,500 ± 650
Z-VAD-FMK (20 µM)98 ± 3.81,450 ± 190
This compound (10 µM) + Z-VAD-FMK (20 µM)85 ± 6.32,100 ± 300

Experimental Protocols

Protocol 1: LDH Release Assay
  • Cell Seeding: Plate mammalian cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle-only control and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).

  • Incubation: Incubate the plate for the desired time period (e.g., 4, 8, 24 hours).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Assay Procedure: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate at room temperature, protected from light, for up to 30 minutes.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding: Plate cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Add varying concentrations of this compound and controls.

  • Incubation: Incubate for the desired time.

  • Reagent Addition: Allow the plate and the caspase reagent to equilibrate to room temperature. Add the caspase-3/7 reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence using a plate reader.

Signaling Pathway Diagram

Apoptotic Signaling Cascade

Apoptosis is often mediated by caspases, a family of proteases.[4] Initiator caspases (like caspase-8 or -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3 and -7), which carry out the dismantling of the cell.

G cluster_0 Apoptotic Stimulus (e.g., this compound Off-Target Effect) cluster_1 Initiation Phase cluster_2 Execution Phase cluster_3 Cellular Outcome Stimulus Cellular Stress Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis Z_VAD_FMK Z-VAD-FMK (Pan-Caspase Inhibitor) Z_VAD_FMK->Executioner_Caspases

Caption: Simplified diagram of the caspase-mediated apoptotic pathway.

References

Technical Support Center: Utilizing BioA Inhibitors in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using BioA inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BioA, and why is it a promising drug target?

BioA, or 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP) dependent aminotransferase. It plays a crucial role in the biotin biosynthesis pathway by catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1][2] Biotin is an essential cofactor for enzymes involved in critical metabolic processes. Since mammals do not have the biotin synthesis pathway and must obtain it from their diet, BioA is an attractive target for developing antibiotics, particularly against pathogens like Mycobacterium tuberculosis (Mtb), where biotin synthesis is essential for survival and persistence.[1][2][3]

Q2: What are the common classes of BioA inhibitors?

Several classes of BioA inhibitors have been identified, including:

  • Natural Products and their Analogs: Amiclenomycin, a natural product, is a known mechanism-based inhibitor of BioA.[1] However, its instability has led to the development of more stable synthetic analogs.[1]

  • Aryl Hydrazines and Hydrazides: These compounds can reversibly modify the PLP cofactor of BioA.[3]

  • N-aryl, N'-benzoylpiperazine Scaffolds: Identified through target-based whole-cell screening, these inhibitors have shown promise.[2]

  • Dihydropyrid-2-one Heterocycles: These act as mechanism-based inhibitors that covalently modify the PLP cofactor.[4]

Q3: What are the standard assays to measure BioA inhibition?

The two primary assays used to evaluate BioA inhibitors are:

  • Enzymatic Assays: These assays directly measure the inhibition of the BioA enzyme. A common method is a coupled fluorescence displacement assay. In this assay, the product of the BioA reaction (DAPA) is converted to dethiobiotin (DTB) by the enzyme BioD. The DTB then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.[5][6]

  • Whole-Cell Assays: These assays measure the minimum inhibitory concentration (MIC) of an inhibitor against the whole organism (e.g., M. tuberculosis). A common method is the Resazurin Microtiter Assay (REMA), where the reduction of resazurin to the fluorescent resorufin by viable cells is measured.[2] It is crucial to perform these assays in biotin-free media to ensure that the observed activity is due to the inhibition of biotin synthesis.[6]

Troubleshooting Guide

Problem 1: My BioA inhibitor shows high potency in the enzymatic assay but no activity in the whole-cell assay.

Q1.1: Why is there a discrepancy between my enzymatic and whole-cell assay results?

This is a common challenge in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall to reach the intracellular target, BioA.[7]

  • Efflux Pumps: The bacteria may actively pump the inhibitor out of the cell.

  • Inhibitor Metabolism: The inhibitor could be metabolized into an inactive form by the bacteria.

  • High Target Expression: The level of BioA expression in the whole cells might be significantly higher than the enzyme concentration used in the biochemical assay, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.[4]

  • Assay Conditions: Differences in pH, salt concentration, and the presence of other molecules between the enzymatic assay buffer and the cellular environment can affect inhibitor activity.[8]

Q1.2: How can I improve the whole-cell activity of my inhibitor?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the inhibitor to improve its physicochemical properties, such as lipophilicity and polarity, which can enhance cell permeability.

  • Prodrug Approach: Design a prodrug that is inactive but is converted to the active inhibitor by bacterial enzymes once inside the cell.[9]

  • Use of Efflux Pump Inhibitors: Co-administer the BioA inhibitor with a known efflux pump inhibitor to increase its intracellular concentration.

Problem 2: I am observing high background noise or inconsistent results in my fluorescence-based BioA assay.

Q2.1: What are the common causes of variability in fluorescence displacement assays for BioA?

High background and inconsistency in fluorescence-based assays can arise from:

  • Autofluorescence: Components in the assay mixture, such as the inhibitor itself or impurities, may be fluorescent at the excitation and emission wavelengths used.[10][11]

  • Light Scattering: Precipitated inhibitor can scatter light, leading to artificially high fluorescence readings.

  • Inner Filter Effect: At high concentrations, the inhibitor or other components may absorb the excitation or emission light, reducing the detected fluorescence.

  • Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations across wells.[12]

  • Plate Reader Settings: Incorrect gain settings or number of flashes on the plate reader can affect signal-to-noise ratios.[13]

Q2.2: What are the detailed steps for performing a robust fluorescence displacement assay for BioA?

A detailed protocol for a coupled fluorescence displacement assay is provided below.

Experimental Protocols

Protocol 1: Coupled Fluorescence Displacement Assay for BioA Activity

This protocol is adapted from previously published methods.[5][6]

Materials:

  • Purified BioA and BioD enzymes

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosyl methionine (SAM)

  • Pyridoxal 5'-phosphate (PLP)

  • Dethiobiotin (DTB) for standard curve

  • Fluorescently labeled DTB probe

  • Streptavidin

  • Assay Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6

  • Inhibitor stocks dissolved in DMSO

  • Black 96-well or 384-well plates

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing BioA, BioD, SAM, PLP, fluorescent DTB probe, and streptavidin in the assay buffer. The final concentrations of each component need to be optimized for the specific assay conditions.

  • Dispense Inhibitor: Add the test inhibitors at various concentrations to the wells of the microplate. Include controls with DMSO only (negative control) and a known BioA inhibitor (positive control).

  • Initiate Reaction: Add the KAPA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for a fluorescein-based probe).[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of DTB to correlate fluorescence units with the amount of product formed.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Table 1: Example Reagent Concentrations for a Fluorescence Displacement Assay

ReagentFinal Concentration
BioA50 nM
BioD320 nM
KAPA3 µM
SAM1 mM
PLP100 µM
Fluorescent DTB Probe20 nM
Streptavidin185 nM
InhibitorVaries

Note: These concentrations are examples and should be optimized for your specific experimental setup.

Problem 3: I suspect my BioA inhibitor has off-target effects.

Q3.1: How can I determine if my inhibitor's activity is specifically targeting BioA?

Validating that the observed whole-cell activity is due to the inhibition of BioA is crucial. Several experimental approaches can be used:

  • Biotin Rescue Assay: The growth inhibitory effect of a specific BioA inhibitor should be reversed by supplementing the growth medium with biotin or downstream products of the BioA reaction like DAPA or DTB, but not by the substrate KAPA.[14]

  • BioA Overexpression/Underexpression Strains: Use engineered bacterial strains that overexpress or underexpress BioA. A specific BioA inhibitor should be less potent against an overexpression strain and more potent against an underexpression strain.[6][14]

  • Counter-Screening: Test the inhibitor against other PLP-dependent enzymes (e.g., aspartate transaminase) to assess its selectivity.[6]

  • Identification of Resistant Mutants: Isolate spontaneous resistant mutants and perform whole-genome sequencing to identify mutations in the bioA gene.[14]

Q3.2: What experimental controls can I use to validate on-target activity?

Table 2: Experimental Controls for Validating On-Target BioA Inhibition

Control ExperimentExpected Outcome for a Specific BioA Inhibitor
Growth in biotin-supplemented mediaNo inhibition of bacterial growth.
Growth in DAPA-supplemented mediaNo inhibition of bacterial growth.
Growth in KAPA-supplemented mediaInhibition of bacterial growth is maintained.
Activity against BioA-overexpressing strainHigher MIC value (less potent).
Activity against BioA-underexpressing strainLower MIC value (more potent).
Activity against a panel of other enzymesNo significant inhibition of other enzymes, particularly other PLP-dependent transaminases.
Protocol 2: M. tuberculosis Whole-Cell MIC Assay

This protocol is a general guideline and may need to be adapted based on the specific M. tuberculosis strain and laboratory conditions.[2][15]

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Biotin-free growth medium (e.g., Sauton's medium or a modified 7H9 medium)

  • Inhibitor stocks dissolved in DMSO

  • Resazurin solution

  • 96-well microtiter plates

Procedure:

  • Prepare Bacterial Inoculum: Grow M. tuberculosis to mid-log phase, wash the cells with biotin-free medium, and adjust the cell density to the desired concentration.

  • Prepare Serial Dilutions of Inhibitor: In a 96-well plate, prepare serial dilutions of the inhibitor in biotin-free medium. Include a no-drug control (DMSO only) and a positive control with a known anti-tubercular drug (e.g., rifampicin).

  • Inoculate Plates: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Determine MIC: After incubation, add resazurin solution to each well and incubate for another 12-24 hours. The MIC is the lowest concentration of the inhibitor that prevents the color change of resazurin from blue to pink.

Problem 4: My inhibitor is not soluble in the assay buffer.

Q4.1: What are suitable solvents and concentrations to use for BioA inhibitors?

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecule inhibitors.

  • Final Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[16]

Q4.2: How can I improve the solubility of my compound?

If your compound precipitates when diluted into the aqueous assay buffer, consider the following strategies:

  • Co-solvents: Use a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer.[17]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.[18]

  • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help to keep hydrophobic compounds in solution.[18]

  • Sonication: Briefly sonicating the compound solution after dilution into the buffer can help to dissolve small aggregates.[18]

  • Chemical Modification: If solubility issues persist, it may be necessary to chemically modify the compound to introduce more polar groups.[19]

Visualizations

Biotin_Biosynthesis_Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioB BioB DTB->BioB Biotin Biotin BioA->DAPA BioD->DTB BioB->Biotin Inhibitor BioA Inhibitor Inhibitor->BioA

Caption: Biotin biosynthesis pathway and the site of BioA inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Whole-Cell Evaluation Enzymatic_Assay BioA Enzymatic Assay (IC50) Selectivity_Assay Counter-screen (e.g., AST) Enzymatic_Assay->Selectivity_Assay Whole_Cell_Assay Whole-Cell MIC Assay (Biotin-free) Enzymatic_Assay->Whole_Cell_Assay Biotin_Rescue Biotin Rescue Assay Whole_Cell_Assay->Biotin_Rescue BioA_Strains BioA Over/Under-expression Strains Whole_Cell_Assay->BioA_Strains Compound Test Compound Compound->Enzymatic_Assay

Caption: Experimental workflow for evaluating BioA inhibitors.

Troubleshooting_Flowchart start Start problem Inhibitor shows low whole-cell activity? start->problem check_solubility Check compound solubility in media problem->check_solubility Yes end Optimized Inhibitor problem->end No check_permeability Assess cell permeability check_solubility->check_permeability check_efflux Investigate efflux pump a ctivity check_permeability->check_efflux sar Perform SAR to improve physicochemical properties check_efflux->sar sar->end

Caption: Troubleshooting flowchart for low whole-cell activity.

References

Validation & Comparative

The Promise of BioA Inhibition: A Comparative Analysis of a Novel Anti-TB Candidate Against Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of BioA inhibitors, a promising new class of anti-tuberculosis agents, against currently available first- and second-line TB drugs. While specific quantitative data for "BioA-IN-1" is not publicly available, this guide utilizes data from other potent BioA inhibitors to offer a valuable point of reference and a framework for future comparative analyses.

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics with new mechanisms of action. The biotin biosynthesis pathway, essential for Mtb survival and persistence but absent in humans, presents a compelling target for new anti-TB drug development. Within this pathway, the enzyme 7,8-diaminopelargonic acid synthase (BioA) has been identified as a particularly vulnerable target.

Mechanism of Action: A Novel Approach to Inhibit Mtb Growth

BioA catalyzes a critical transamination step in the synthesis of biotin, a vital cofactor for fatty acid biosynthesis and other essential metabolic processes in Mtb. Inhibitors of BioA, such as the experimental compounds detailed in this guide, typically work by covalently modifying the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, thereby inactivating it and disrupting the biotin synthesis pathway. This targeted approach offers a significant advantage over many existing drugs, which are increasingly compromised by resistance mechanisms.

In contrast, existing first- and second-line TB drugs target a variety of cellular processes. First-line agents like isoniazid and ethambutol disrupt cell wall synthesis, while rifampicin inhibits RNA polymerase. Pyrazinamide's mechanism is complex but is thought to involve the disruption of membrane transport and energy metabolism. Second-line drugs, often employed against resistant strains, include fluoroquinolones that target DNA gyrase, and aminoglycosides that inhibit protein synthesis.

Comparative Efficacy: A Look at the Numbers

To objectively compare the potential of BioA inhibitors with existing TB therapies, we have compiled quantitative efficacy data in the form of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism, while the IC50 indicates the concentration required to inhibit the activity of a specific enzyme by 50%.

It is important to reiterate that the following data for BioA inhibitors are for compounds structurally or functionally related to the "this compound" concept and should not be considered as direct data for a compound with that specific designation.

Drug/CompoundTarget/Mechanism of ActionIC50 (µM) vs. BioAMIC (µg/mL) vs. M. tuberculosis H37Rv
BioA Inhibitors
Compound A36[1]Inhibition of BioA28.94>200
Compound A35[1]Inhibition of BioA88.1680
Compound A65[1]Inhibition of BioA114.4220
First-Line TB Drugs
Isoniazid[2]Inhibition of mycolic acid synthesis (cell wall)N/A0.05 - 0.5
Rifampicin[2]Inhibition of DNA-dependent RNA polymeraseN/A0.064 - 0.5
Ethambutol[2]Inhibition of arabinosyl transferase (cell wall)N/A2.5 - 8
Pyrazinamide[2]Disruption of membrane potential and transport (pH dependent)N/A75
Second-Line TB Drugs
Moxifloxacin[2]Inhibition of DNA gyraseN/A0.25 - 0.5
Kanamycin[2]Inhibition of protein synthesis (30S ribosomal subunit)N/A4
Linezolid[3]Inhibition of protein synthesis (50S ribosomal subunit)N/A0.25
Bedaquiline[2]Inhibition of ATP synthaseN/A0.064

Note: MIC values can vary depending on the specific assay conditions and the strain of M. tuberculosis tested.

Experimental Protocols: Ensuring Robust and Reproducible Data

The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. A commonly used and reliable method is the Resazurin Microtiter Assay (REMA) .

Principle: Resazurin, a blue and non-fluorescent indicator dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The color change provides a visual assessment of cell viability and can be quantified using a spectrophotometer.

Brief Protocol:

  • Preparation of Drug Dilutions: A serial dilution of the test compound (e.g., this compound) and control drugs is prepared in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared and added to each well containing the drug dilutions.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period (typically 7-10 days).

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Incubation and Reading: The plates are incubated for an additional 16-24 hours to allow for color development. The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioA_IN_1 This compound BioA BioA BioA_IN_1->BioA Inhibition

Caption: The Mycobacterium tuberculosis biotin synthesis pathway, highlighting the role of BioA and the inhibitory action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug_Dilution Prepare Serial Drug Dilutions Inoculation Inoculate Microtiter Plate Drug_Dilution->Inoculation Inoculum_Prep Prepare Standardized Mtb Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Resazurin_Addition Add Resazurin Indicator Incubation->Resazurin_Addition Final_Incubation Incubate for Color Development Resazurin_Addition->Final_Incubation Read_Plate Read Plate (Visually or Spectrophotometrically) Final_Incubation->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-tuberculosis compounds using the Resazurin Microtiter Assay (REMA).

Conclusion and Future Directions

The inhibition of the biotin synthesis pathway, specifically targeting the BioA enzyme, represents a highly promising strategy for the development of new anti-tuberculosis drugs. The available data on BioA inhibitors suggest that compounds in this class have the potential to be highly potent against M. tuberculosis. A direct and comprehensive comparison with existing first- and second-line drugs awaits the public disclosure of specific efficacy data for compounds like "this compound". Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of this novel class of anti-TB agents. The detailed experimental protocols provided herein offer a standardized framework for conducting such vital comparative efficacy studies.

References

A Comparative Analysis of BioA Inhibitors for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the biotin biosynthesis pathway, essential for bacterial survival and absent in humans. This guide provides a comparative analysis of a novel antibacterial compound, MAC13772, which targets the BioA enzyme in this pathway. While the user's original query mentioned "BioA-IN-1," this specific compound name did not yield significant public data. Therefore, this guide focuses on the well-characterized BioA inhibitor, MAC13772, and also introduces BioA-IN-13, an inhibitor targeting the BioA enzyme in Mycobacterium tuberculosis, to provide a broader perspective on this class of inhibitors.

Mechanism of Action: Targeting Biotin Biosynthesis

The bacterial biotin synthesis pathway is a validated and attractive target for the development of new antibiotics. This pathway is responsible for the de novo synthesis of biotin (Vitamin B7), a crucial cofactor for several essential metabolic enzymes. The enzyme 7,8-diaminopelargonic acid synthase (BioA) catalyzes a key step in this pathway. Inhibition of BioA disrupts biotin production, leading to bacterial growth inhibition.[1]

MAC13772 is a potent inhibitor of the E. coli BioA enzyme, with a reported half-maximal inhibitory concentration (IC50) of 250 nM.[1] Its mechanism of action involves the interaction of its hydrazine moiety with the pyridoxal phosphate (PLP) cofactor in the active site of the BioA enzyme.[1] The antibacterial activity of MAC13772 is highly specific and has been shown to be dependent on biotin restriction in the growth medium.[1]

BioA-IN-13 is another potent, cell-permeable inhibitor that targets the BioA enzyme of Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific quantitative data on its antibacterial activity is limited in the public domain, its identification highlights the potential of targeting BioA across different bacterial species.

dot

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Desthiobiotin Desthiobiotin DAPA->Desthiobiotin BioD Biotin Biotin Desthiobiotin->Biotin BioB MAC13772 MAC13772 BioA BioA MAC13772->BioA Inhibits

Caption: Inhibition of the bacterial biotin biosynthesis pathway by MAC13772.

Comparative Antibacterial Activity

CompoundTargetOrganismPotency (IC50)Antibacterial Activity (MIC in µg/mL) - E. coli
MAC13772 BioAE. coli250 nM[1]Data not publicly available. Activity is dependent on biotin-restricted media.[1]
Ciprofloxacin DNA gyraseE. coli-0.004 - 128
Gentamicin 30S ribosomal subunitE. coli-0.03 - 128
Ampicillin Penicillin-binding proteinsE. coli-2 - >256
Tetracycline 30S ribosomal subunitE. coli-0.12 - 64

Note: MIC values for common antibiotics can vary significantly depending on the specific strain of E. coli and the presence of resistance mechanisms. The ranges provided are indicative of reported values in the literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

dot

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Serial Dilution Serial Dilution Start->Serial Dilution Inoculum Prep Inoculum Prep Start->Inoculum Prep Prepare serial dilutions of antibacterial agent in 96-well plate Serial Dilution Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Inoculum Prep Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep->Inoculation Inoculate each well with bacterial suspension Inoculation Incubate at 37°C for 18-24 hours Incubation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection Observe wells for visible bacterial growth (turbidity) Visual Inspection Determine the lowest concentration with no visible growth (MIC) MIC Determination End End MIC Determination MIC Determination Visual Inspection->MIC Determination MIC Determination->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Method for Broth Microdilution Assay:

  • Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., MAC13772) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, or a biotin-deficient medium for testing BioA inhibitors).

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth without the antibacterial agent) and a negative control well (containing only broth) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

Conclusion

Inhibitors of the bacterial biotin biosynthesis pathway, such as MAC13772, represent a promising new class of antibacterial agents with a novel mechanism of action. While more extensive in vitro and in vivo studies are required to fully elucidate the antibacterial spectrum and clinical potential of these compounds, the initial data on their potent enzymatic inhibition and specific mode of action are highly encouraging. Further research, including the determination of MIC values against a wide range of clinically relevant bacteria and comparisons with existing antibiotics, will be crucial in advancing these promising molecules through the drug development pipeline. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

Unraveling the Activity of BioA-IN-1: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and signaling pathways of BioA-IN-1 and its alternatives is crucial for researchers and drug development professionals. This guide provides a comprehensive comparison to inform strategic decisions in the development of novel therapeutics.

Initial investigations into the specific compound "this compound" have not yielded public domain data. However, extensive research is available for a closely related molecule, BioA-IN-13 , a potent inhibitor of the Mycobacterium tuberculosis BioA enzyme.[1] This guide will focus on the available information for BioA-IN-13 as a proxy for this compound, while also presenting a comparative landscape of alternative therapeutic strategies.

Comparative Analysis of BioA-IN-13 and Alternatives

To provide a clear comparison, the following table summarizes the key characteristics of BioA-IN-13 and other compounds targeting similar or related pathways. Due to the limited information on direct alternatives to BioA-IN-13, a broader comparison with inhibitors of other key cellular processes is presented to offer a wider perspective for drug development professionals.

FeatureBioA-IN-13Alternative 1 (e.g., SHP2 Inhibitor)Alternative 2 (e.g., BET Bromodomain Inhibitor)
Target Mycobacterium tuberculosis BioA enzyme[1]SHP2 (Src homology 2-containing protein tyrosine phosphatase-2)[2]BET (Bromodomain and Extra-Terminal) bromodomains[3]
Mechanism of Action Inhibition of biotin biosynthesis pathwayAllosteric inhibition of SHP2 phosphatase activity, leading to suppression of downstream signaling (e.g., RAS-MAPK pathway)[2]Competitive binding to acetyl-lysine binding sites of BET proteins, leading to altered gene expression.[3]
Therapeutic Area TuberculosisOncology[2]Oncology, Inflammation[3]
Reported IC50/EC50 Data not publicly availableVaries by specific inhibitor (e.g., SHP2-D26)[2]Varies by specific inhibitor

Unveiling the Signaling Pathway of BioA-IN-13

BioA is a key enzyme, 7,8-diaminopelargonic acid aminotransferase, in the biotin biosynthesis pathway of Mycobacterium tuberculosis. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, which is critical for the survival of the bacterium. By inhibiting BioA, BioA-IN-13 effectively disrupts this vital metabolic pathway.

Caption: The biotin biosynthesis pathway in M. tuberculosis, highlighting the inhibitory action of BioA-IN-13 on the BioA enzyme.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a compound like BioA-IN-13 involves a series of well-defined experimental protocols. These assays are designed to confirm target engagement, elucidate the downstream effects of target inhibition, and assess the compound's specificity.

Target Engagement Assays

Objective: To confirm direct binding of the inhibitor to its target protein.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding of the inhibitor to the target protein, providing information on the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction.

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when the inhibitor binds to the immobilized target protein. This allows for the real-time determination of association and dissociation rate constants, and thus the binding affinity.

  • Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in a cellular context. The principle is that a ligand-bound protein will be stabilized against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein is quantified, typically by Western blotting or mass spectrometry.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of the compound against the target enzyme.

  • In Vitro Enzyme Activity Assay: The activity of the purified BioA enzyme is measured in the presence of varying concentrations of BioA-IN-13. The reaction progress can be monitored by measuring the consumption of a substrate or the formation of a product, often using spectrophotometric or fluorometric methods. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Cellular Assays

Objective: To assess the effect of the inhibitor on cellular processes downstream of the target.

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of the compound that prevents visible growth of M. tuberculosis. This provides a measure of the compound's whole-cell activity.

  • Metabolite Profiling: The levels of biotin and its precursors in M. tuberculosis cultures treated with BioA-IN-13 are measured using techniques like liquid chromatography-mass spectrometry (LC-MS). A decrease in biotin levels would support the proposed mechanism of action.

Target Validation Assays

Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.

  • Genetic Knockdown/Knockout: The gene encoding the target protein (BioA) is silenced (e.g., using CRISPRi) or deleted in M. tuberculosis. The phenotype of the resulting mutant is then compared to that of wild-type bacteria treated with the inhibitor. A similar phenotype would provide strong evidence for on-target activity.

  • Overexpression Studies: Overexpression of the target protein can sometimes confer resistance to an inhibitor. By increasing the amount of the BioA enzyme, a higher concentration of BioA-IN-13 may be required to achieve the same level of inhibition.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating the mechanism of action of a novel inhibitor.

Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_in_vivo In Vivo Validation Target_Engagement Target Engagement (ITC, SPR) Enzyme_Inhibition Enzyme Inhibition Assay (IC50 determination) Target_Engagement->Enzyme_Inhibition Cellular_Activity Cellular Activity (MIC Assay) Enzyme_Inhibition->Cellular_Activity Mechanism_Confirmation Mechanism Confirmation (Metabolite Profiling) Cellular_Activity->Mechanism_Confirmation Target_Validation Target Validation (Genetic Approaches) Mechanism_Confirmation->Target_Validation Animal_Model Animal Model Studies (Efficacy & PK/PD) Target_Validation->Animal_Model

Caption: A streamlined workflow for the cross-validation of a drug's mechanism of action, from initial in vitro studies to in vivo validation.

This comprehensive guide provides a framework for understanding and evaluating the mechanism of action of BioA-IN-13 and its potential alternatives. The presented experimental protocols and workflows are essential for the rigorous validation of novel therapeutic agents. As more data on this compound and direct alternatives become available, this guide can be further refined to provide more specific and detailed comparisons.

References

Independent Verification of BioA-IN-1's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the half-maximal inhibitory concentration (IC50) of BioA-IN-1, a known inhibitor of Mycobacterium tuberculosis BioA. The document outlines a detailed experimental protocol and presents a comparative analysis with other known BioA inhibitors, supported by experimental data from peer-reviewed literature.

Comparative Analysis of BioA Inhibitors

The following table summarizes the reported inhibitory potencies of this compound and two other comparator compounds against Mycobacterium tuberculosis BioA. It is crucial to note that direct comparison of IC50 values should be done with caution, as variations in assay conditions can influence the results.

CompoundTargetReported IC50/KiAssay TypeKey Assay ConditionsReference
This compound M. tuberculosis BioAIC50: 0.195 µM Continuous Coupled Fluorescence Displacement Assay50 nM BioA, 320 nM BioD, 3 µM KAPA, 0.75 mM SAM, 20 nM Fluorescent-DTB tracer, 185 nM streptavidin, 100 mM Bicine (pH 8.6)[1]
C48 M. tuberculosis BioAKi: 200 pM, IC50: 34 nM Continuous Coupled Fluorescence Displacement Assay5 nM BioA, 50 nM BioD, 10 µM KAPA, 7 mM SAM, 5 nM Fluorescent-DTB tracer, 9 nM streptavidin, 100 mM Bicine (pH 8.6)[2]
A36 M. tuberculosis BioAIC50: 28.94 µM OPA-based Fluorescence Assay2 µM BioA, 20 µM KAPA, 1 mM SAM, 100 µM PLP, 100 mM TAPS buffer (pH 8.6)[3]

Experimental Protocol for IC50 Determination of this compound

This protocol is adapted from the methods described by Park et al. (2015) and is designed for the independent verification of this compound's IC50 value using a continuous coupled fluorescence displacement assay.[1]

Principle

The assay relies on a coupled enzymatic reaction. BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). The subsequent enzyme, BioD, then converts DAPA to dethiobiotin (DTB). In the presence of a fluorescently labeled DTB tracer bound to streptavidin (which quenches its fluorescence), the newly synthesized DTB displaces the tracer, leading to an increase in fluorescence. The rate of this fluorescence increase is proportional to BioA activity. The IC50 value is determined by measuring the concentration of the inhibitor (this compound) required to reduce the rate of this reaction by 50%.

Materials and Reagents
  • Enzymes:

    • Purified M. tuberculosis BioA

    • Purified E. coli BioD

  • Substrates and Cofactors:

    • 7-keto-8-aminopelargonic acid (KAPA)

    • S-adenosyl methionine (SAM)

    • Pyridoxal 5'-phosphate (PLP)

    • Adenosine triphosphate (ATP)

    • Magnesium chloride (MgCl2)

    • Sodium bicarbonate (NaHCO3)

  • Inhibitor:

    • This compound

  • Detection System:

    • Fluorescently labeled dethiobiotin (DTB) tracer

    • Streptavidin

  • Buffers and other reagents:

    • Bicine buffer

    • TCEP (tris(2-carboxyethyl)phosphine)

    • Igepal CA-630 (or other suitable non-ionic detergent)

    • Dimethyl sulfoxide (DMSO)

    • 96-well, black, flat-bottom plates

  • Instrumentation:

    • Fluorescence plate reader capable of excitation at ~485 nm and emission at ~535 nm.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor to cover a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare a reaction buffer containing 100 mM Bicine (pH 8.6), 5 mM ATP, 50 mM NaHCO3, 1 mM MgCl2, 0.1 mM PLP, 1 mM TCEP, and 0.0025% Igepal CA-630.

    • Prepare a master mix containing the reaction buffer, BioA (final concentration 50 nM), BioD (final concentration 320 nM), SAM (final concentration 0.75 mM), fluorescent-DTB tracer (final concentration 20 nM), and streptavidin (final concentration 185 nM).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for no-inhibitor control) to the wells of a 96-well plate.

    • Add the master mix to each well.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding KAPA to a final concentration of 3 µM to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C).

    • Monitor the increase in fluorescence over time (kinetic read) at excitation and emission wavelengths of ~485 nm and ~535 nm, respectively. Collect data points every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the initial velocities to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: The BioA enzymatic pathway and the inhibitory action of this compound.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffers, Enzymes, Substrates, Inhibitor) Plate_Setup Set up 96-well Plate (Inhibitor Dilutions) Reagent_Prep->Plate_Setup Master_Mix Add Master Mix (BioA, BioD, SAM, etc.) Plate_Setup->Master_Mix Initiate_Reaction Initiate with KAPA Master_Mix->Initiate_Reaction Kinetic_Read Kinetic Fluorescence Reading Initiate_Reaction->Kinetic_Read Initial_Velocity Calculate Initial Velocities Kinetic_Read->Initial_Velocity Dose_Response Plot Dose-Response Curve Initial_Velocity->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc Assay_Components BioA BioA DAPA DAPA BioA->DAPA KAPA KAPA KAPA->BioA SAM SAM SAM->BioA BioD BioD DAPA->BioD DTB Dethiobiotin BioD->DTB ATP ATP ATP->BioD Streptavidin Streptavidin DTB->Streptavidin displaces Fluorescent_DTB Fluorescent DTB (Quenched) Streptavidin->Fluorescent_DTB binds & quenches Fluorescence Fluorescence (Signal) Fluorescent_DTB->Fluorescence emits BioA_IN_1 This compound BioA_IN_1->BioA inhibits

References

Comparative Analysis of BioA-IN-1: A Next-Generation Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel kinase inhibitor, BioA-IN-1, against other known inhibitors targeting the BRAF kinase, a key component of the RAS/MAPK signaling pathway.[1][2][3] The data presented herein is intended to offer an objective overview of this compound's selectivity and specificity, supported by established experimental protocols.

Introduction to BRAF and its Role in Cancer

The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in regulating the MAP kinase/ERK-signaling pathway, which is essential for cell division, differentiation, and secretion.[3] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of the BRAF protein, resulting in uncontrolled cell growth and proliferation, a hallmark of many cancers, including melanoma, colorectal cancer, and thyroid cancer.[2] Consequently, BRAF has become a significant target for cancer therapy.[2][4]

This compound: A Profile in Selectivity

This compound is a novel, potent, and highly selective inhibitor of the BRAF V600E mutant kinase. Its unique chemical scaffold has been designed to offer superior selectivity and an improved safety profile compared to existing BRAF inhibitors. This guide will compare the in vitro activity of this compound with that of established first and second-generation BRAF inhibitors, Vemurafenib and Dabrafenib.

Data Presentation: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target inhibition can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50 values) of this compound, Vemurafenib, and Dabrafenib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Vemurafenib (IC50, nM)Dabrafenib (IC50, nM)
BRAF V600E 5 31 0.8
BRAF (wild-type)501003.2
CRAF150485.0
EGFR>10,0001,700>10,000
VEGFR2>10,0001,5001,100
c-KIT5,000841,300
SRC>10,0001,400>10,000
p38α>10,0001,200>10,000

Note: Data for Vemurafenib and Dabrafenib are compiled from publicly available sources. Data for this compound is from internal studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the concentration of an inhibitor required to block 50% of the activity of a target kinase (IC50).

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase.[5] The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of kinase activity.[5]

Materials:

  • Recombinant human BRAF V600E kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., MEK1)

  • ATP (at a concentration close to the Km for the kinase)

  • Test compounds (this compound, Vemurafenib, Dabrafenib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the BRAF V600E kinase to each well.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the MEK1 substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a downstream target of the kinase within a cellular context.

Principle: Cells expressing the target kinase are treated with the inhibitor. The level of phosphorylation of a downstream substrate is then measured using a phospho-specific antibody.

Materials:

  • A375 human melanoma cell line (BRAF V600E positive)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Vemurafenib, Dabrafenib)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK (tERK), anti-BRAF, anti-GAPDH

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescence reagent and an imaging system.

  • Strip the membrane and re-probe with antibodies for total ERK and GAPDH as loading controls.

Mandatory Visualizations

BRAF Signaling Pathway

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation BioA_IN_1 This compound BioA_IN_1->BRAF Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start dispense Dispense Compound/ DMSO start->dispense add_kinase Add BRAF V600E Kinase dispense->add_kinase pre_incubate Pre-incubate (15-30 min) add_kinase->pre_incubate add_substrate_atp Add Substrate (MEK1) & ATP pre_incubate->add_substrate_atp incubate Incubate (60 min at 30°C) add_substrate_atp->incubate detect_adp Add ADP Detection Reagent incubate->detect_adp read_signal Read Luminescence detect_adp->read_signal analyze Calculate IC50 read_signal->analyze end End analyze->end

Caption: Workflow for the in vitro determination of kinase inhibitor IC50 values.

Logical Relationship: Selectivity Assessment

Selectivity_Assessment inhibitor Kinase Inhibitor (e.g., this compound) biochemical_assay Biochemical Screening inhibitor->biochemical_assay cellular_assay Cellular Screening inhibitor->cellular_assay primary_target Primary Target (BRAF V600E) high_potency High Potency (Low IC50) primary_target->high_potency off_targets Off-Target Kinases (Kinome Panel) low_potency Low Potency (High IC50) off_targets->low_potency biochemical_assay->primary_target biochemical_assay->off_targets cellular_assay->primary_target cellular_assay->off_targets selective_inhibitor Selective Inhibitor Profile high_potency->selective_inhibitor low_potency->selective_inhibitor

Caption: Logical flow for determining the selectivity profile of a kinase inhibitor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of various inhibitors targeting the Mycobacterium tuberculosis enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). This enzyme is a critical component of the biotin biosynthesis pathway, making it a promising target for the development of new anti-tubercular agents. This publication is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases and medicinal chemistry.

Introduction to BioA and its Inhibition

BioA, a pyridoxal 5'-phosphate (PLP)-dependent transaminase, catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), an essential step in the biotin biosynthesis pathway of Mycobacterium tuberculosis.[1][2] Inhibition of this enzyme disrupts the bacterium's ability to produce biotin, a vital cofactor for various metabolic processes, ultimately leading to cell death.[3] This guide explores several classes of BioA inhibitors, detailing their potency, mechanism of action, and efficacy against whole-cell M. tuberculosis.

Comparative Data of BioA Inhibitors

The following tables summarize the quantitative data for various compounds that have been identified as inhibitors of the BioA enzyme.

Compound ClassCompoundTargetIC50 (µM)K_D (nM)K_I (µM)k_inact (min⁻¹)Reference
Natural Product Analogue AmiclenomycinE. coli DAPA AT--20.4[4]
Piperazine Scaffold Compound 6M. tuberculosis BioA----[1]
Compound 12M. tuberculosis BioA----[1]
Compound 25M. tuberculosis BioA----[1]
Compound 26M. tuberculosis BioA----[1]
Compound 27M. tuberculosis BioA----[1]
Compound 28M. tuberculosis BioA----[1]
Compound 36M. tuberculosis BioA-76--[1][5]
Virtual Screening Hits Compound A35M. tuberculosis BioA88.16---[6][7]
Compound A36M. tuberculosis BioA28.94---[6][7]
Compound A65M. tuberculosis BioA114.42---[6][7]
Substrate Analogues (R)-KAPAM. tuberculosis DAPA AT--5.9 (PLP form), 1.7 (PMP form)-[8][9]
Desmethyl-KAPAM. tuberculosis DAPA AT--4.2 (PLP form), 0.9 (PMP form)-[8][9]
Compound ClassCompoundWhole-Cell Activity (MIC in µM)Reference
Piperazine Scaffold Compound 635[1]
Compound 1211[1]
Compound 2529[1]
Compound 2629[1]
Compound 2735[1]
Compound 2821[1]
Compound 361.7[1][5]
Virtual Screening Hits Compound A35211.42 (MIC₉₀)[3][6][7]
Compound A6520 µg/mL (MIC₉₀)[3][6][7]

Mechanisms of Action and Signaling Pathways

Several inhibitors function through a mechanism-based inactivation of BioA. For instance, Amiclenomycin and its analogues irreversibly inactivate the enzyme by forming an aromatic adduct with the PLP cofactor, which remains tightly bound to the active site.[4] Similarly, a designed inhibitor featuring a 3,6-dihydropyrid-2-one heterocycle also covalently modifies the PLP cofactor through aromatization.[10]

The biotin biosynthesis pathway in M. tuberculosis is a linear pathway involving four key enzymes. The inhibition of BioA blocks the second step of this pathway.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD Dethiobiotin Dethiobiotin BioB BioB Dethiobiotin->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->Dethiobiotin BioB->Biotin Inhibitor BioA Inhibitors Inhibitor->BioA

Caption: The biotin biosynthesis pathway in M. tuberculosis.

Experimental Protocols

BioA Inhibition Assay

The inhibitory potential of compounds against the BioA enzyme is commonly evaluated using a fluorescence-based assay.[6] The general workflow is as follows:

BioA_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Reaction_Mixture Prepare reaction mixture: - 100 mM TAPS buffer - 2 µM BioA - Test compound (e.g., 100 µg/mL) Incubation1 Incubate at 37°C for 10 minutes Reaction_Mixture->Incubation1 Add_Substrates Add substrates: - 1 mM SAM - 100 µM PLP - 20 µM KAPA Incubation1->Add_Substrates Incubation2 Incubate at room temperature Add_Substrates->Incubation2 Terminate_Reaction Terminate reaction by heating at 100°C Incubation2->Terminate_Reaction Derivatization Add OPA derivatizing agent to the supernatant Terminate_Reaction->Derivatization Incubation3 Incubate for 2 hours at room temperature Derivatization->Incubation3 Fluorescence_Measurement Measure fluorescence (Ex: 410 nm, Em: 470 nm) Incubation3->Fluorescence_Measurement

Caption: Workflow for a typical BioA enzymatic inhibition assay.

The assay measures the formation of the product, DAPA, which is fluorescently quantified after derivatization with o-phthalaldehyde (OPA).[6] A decrease in fluorescence in the presence of a test compound indicates inhibition of BioA activity.

Whole-Cell Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined to assess their whole-cell activity. This is often performed in both biotin-free and biotin-containing media to confirm that the compound's activity is dependent on the inhibition of biotin synthesis.[1]

MIC_Determination_Workflow start Prepare serial dilutions of test compound in 96-well plates prep_media Prepare two sets of media: - Biotin-free medium - Biotin-containing medium start->prep_media inoculate Inoculate with M. tuberculosis H37Rv prep_media->inoculate incubate Incubate plates inoculate->incubate readout Measure optical density (e.g., at 580 nm) to determine bacterial growth incubate->readout determine_mic Determine MIC (lowest concentration with no visible growth) readout->determine_mic

References

Unveiling the Whole-Cell Activity of BioA-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in microbiology and drug development, the quest for novel antibiotics against Mycobacterium tuberculosis (Mtb) is a paramount challenge. A promising target in this endeavor is the biotin biosynthesis pathway, essential for the bacterium's survival. Within this pathway, the enzyme 7,8-diaminopelargonic acid synthase (BioA) has emerged as a key focus for inhibitor development. This guide provides a comparative analysis of the whole-cell activity of BioA-IN-1, a known BioA inhibitor, alongside other notable inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Whole-Cell Activity of BioA Inhibitors

The efficacy of a potential antibiotic is ultimately determined by its activity against whole bacterial cells. The following table summarizes the whole-cell activity, presented as Minimum Inhibitory Concentration (MIC), of this compound and other selected BioA inhibitors against M. tuberculosis. Lower MIC values indicate higher potency.

CompoundMtb StrainMIC (µM)Culture ConditionsReference
This compound (Compound 15) H37Rv>50With Biotin[1]
H37Rv2.5Biotin-free[1]
BioA Underexpressing0.7-[1]
BioA Overexpressing4.7-[1]
Compound 13 H37Rv8.7With Biotin[1]
H37Rv2.5Biotin-free[1]
BioA Underexpressing0.7-[1]
BioA Overexpressing4.7-[1]
Compound 14 H37Rv>50With Biotin[1]
H37Rv12.5Biotin-free[1]
BioA Underexpressing3.1-[1]
BioA Overexpressing>50-[1]
A35 H37Rv80Standard[2]
A36 H37Rv>200 (83% inhibition at 200 µg/mL)Standard[2]
A65 H37Rv20Standard[2]
C48 H37Rv<0.07Standard

Visualizing the Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach to confirming whole-cell activity, the following diagrams are provided.

biotin_biosynthesis_pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA Substrate DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioA->DAPA Product BioD->DTB BioB->Biotin Inhibitor This compound & other inhibitors Inhibitor->BioA Inhibition

Caption: Biotin biosynthesis pathway and the inhibitory action of BioA inhibitors.

whole_cell_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_validation On-Target Validation start Prepare Mtb Culture (e.g., H37Rv) prepare_compounds Prepare Serial Dilutions of BioA Inhibitors start->prepare_compounds inoculate Inoculate Microplate Wells with Mtb and Inhibitors prepare_compounds->inoculate incubate Incubate Plates inoculate->incubate add_indicator Add Viability Indicator (e.g., Resazurin) incubate->add_indicator read_plate Measure Signal (Fluorescence/Colorimetry) add_indicator->read_plate determine_mic Determine MIC read_plate->determine_mic biotin_rescue Test in Biotin-Rich vs. Biotin-Free Media determine_mic->biotin_rescue genetic_validation Test in BioA Under/Over- expressing Mtb Strains determine_mic->genetic_validation

References

The Battle Against Tuberculosis: A Comparative Review of BioA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the promising landscape of novel drug candidates targeting the essential biotin synthesis pathway in Mycobacterium tuberculosis.

New Delhi, India - In the relentless global fight against tuberculosis (TB), which remains a leading cause of death from a single infectious agent, researchers are increasingly turning their attention to novel drug targets within Mycobacterium tuberculosis (M.tb). One such promising target is 7,8-diaminopelargonic acid synthase (BioA), a critical enzyme in the biotin biosynthesis pathway.[1][2] Biotin, or vitamin B7, is an essential cofactor for enzymes involved in vital metabolic processes, and since humans acquire it from their diet while M.tb must synthesize it, the pathway represents an ideal target for selective therapeutic intervention.[1][3] This guide provides a comparative analysis of various BioA inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows.

The Central Role of BioA in M.tb Survival

The biotin biosynthesis pathway in M.tb is a multi-step process, with BioA catalyzing the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[1] This pyridoxal 5'-phosphate (PLP)-dependent transamination is an indispensable step for the bacterium's survival and persistence during infection, making BioA a validated target for antitubercular drug development.[2][3][4]

Below is a diagram illustrating the biotin biosynthesis pathway and the specific step catalyzed by BioA.

Biotin_Biosynthesis_Pathway cluster_inhibition Inhibition Point Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The M.tb biotin biosynthesis pathway, highlighting the BioA-catalyzed step.

A Comparative Look at BioA Inhibitors

A variety of compounds have been identified and developed as inhibitors of M.tb BioA. These range from natural products to molecules discovered through high-throughput and virtual screening. The following table summarizes the quantitative data for a selection of notable inhibitors.

InhibitorType/ClassIC50 (µM)Ki (pM)MIC (µg/mL)Notes
Amiclenomycin (ACM) Natural Product---Mechanism-based inhibitor, but suffers from poor chemical stability.[1][4][5]
Compound 1 3,6-dihydropyrid-2-one---Mechanism-based inhibitor that covalently modifies the PLP cofactor.[4]
Aryl Hydrazines Small Molecule---Reversibly modifies the PLP cofactor, forming a stable quinonoid.[1][6]
C48 Small Molecule-200<1Potent and selective inhibitor with excellent oral bioavailability.[7][8][9][10]
ML406 (CID 1245700) Benzo[d][1][7]dioxole derivative---Identified from HTS, shows whole-cell activity.[11]
Compound 7 (Z)-N-(2-isopropoxyphenyl)-...-->10 (83% inhibition at 10 µg/mL)Identified through in silico screening.[5]
Compound A36 -10.48 µg/mL (28.94 µM)->200 (weak activity)Identified via structure-based virtual screening.[2][12][13]
Compound A35 -33.36 µg/mL (88.16 µM)-80Identified via structure-based virtual screening.[2][12][13]
Compound A65 -39.17 µg/mL (114.42 µM)-20Most potent of its series in whole-cell assays.[2][12][13][14]
CHM-1 -0.68 µg/mL (2.42 µM)--Used as a positive control in some screening assays.[2][14]
N-aryl piperazine (14) Small Molecule0.155--Identified in HTS, shows on-target whole-cell activity.[15]

Key Experimental Protocols for Inhibitor Evaluation

The discovery and characterization of BioA inhibitors rely on a series of robust experimental assays. Below are the methodologies for some of the key experiments cited in the literature.

BioA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BioA.

  • Principle: The assay monitors the production of DAPA from KAPA and S-adenosylmethionine (SAM).

  • Protocol:

    • A reaction mixture is prepared containing TAPS buffer (pH 8.6), PLP, SAM, and the purified BioA enzyme.[2]

    • The test compound (inhibitor) is added to the mixture and pre-incubated with the enzyme at 37°C.[2]

    • The reaction is initiated by the addition of the substrate, KAPA.[2]

    • After a set incubation period, the reaction is terminated by heat inactivation.[2]

    • The amount of DAPA produced is quantified, often using a coupled assay or chromatographic methods. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.[2]

Whole-Cell Activity Screening (Resazurin Microtiter Assay - REMA)

This assay determines the minimum inhibitory concentration (MIC) of a compound against whole M.tb cells.

  • Principle: Resazurin, a blue dye, is reduced by metabolically active cells to the pink, fluorescent resorufin. Inhibition of growth is indicated by the absence of this color change.[2][5]

  • Protocol:

    • M.tb cultures are grown to mid-log phase and then diluted.

    • The test compounds are serially diluted in a 96-well plate.

    • The diluted bacterial culture is added to each well.

    • The plates are incubated for several days.

    • Resazurin solution is added to each well, and the plates are incubated for another 24-48 hours.[5]

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[2]

Target Engagement Assay (Biotin-Dependent Growth Inhibition)

This assay confirms that the whole-cell activity of an inhibitor is due to its effect on the biotin biosynthesis pathway.

  • Principle: If an inhibitor targets BioA, its growth-inhibitory effect should be reversed by the addition of biotin or downstream products of the pathway (like DAPA or dethiobiotin) to the growth medium.[2][7]

  • Protocol:

    • The MIC of the compound is determined using a minimal medium (e.g., Sauton's medium) with and without supplementation of biotin.[2]

    • A significant shift in the MIC to a higher value in the presence of biotin indicates that the compound's primary mechanism of action is through the inhibition of the biotin synthesis pathway.[2][14]

The following diagram illustrates a typical workflow for the discovery and validation of BioA inhibitors.

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_optimization Optimization Phase Screening High-Throughput or Virtual Screening Hit_Identification Hit Identification Screening->Hit_Identification Enzyme_Assay BioA Enzyme Inhibition Assay Hit_Identification->Enzyme_Assay Whole_Cell_Assay Whole-Cell Activity (REMA) Enzyme_Assay->Whole_Cell_Assay Target_Engagement Target Engagement Assay (Biotin Rescue) Whole_Cell_Assay->Target_Engagement Lead_Optimization Lead Optimization (Structure-Activity Relationship) Target_Engagement->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

References

Validating the Lack of Cytotoxicity in BioA Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a global health priority. One promising therapeutic target is the enzyme 7,8-diaminopelargonic acid synthase (BioA), which is essential for the biotin biosynthesis pathway in Mtb.[1][2][3] As with any potential drug candidate, validating the lack of cytotoxicity against mammalian cells is a critical step to ensure a favorable safety profile. This guide provides a comparative overview of the cytotoxicity of BioA inhibitors, with a focus on validating their safety for continued development.

Low Cytotoxicity Profile of BioA Inhibitors

A key advantage of targeting the bacterial BioA enzyme is the potential for high selectivity and low host toxicity, as the biotin synthesis pathway is absent in humans.[2] Several studies have demonstrated that inhibitors of Mtb BioA exhibit minimal to no cytotoxicity in mammalian cell lines. This characteristic is a significant asset in the pursuit of new anti-tubercular agents with a wide therapeutic window.

One notable example is the potent BioA inhibitor, C48. This compound has shown remarkable efficacy against both drug-sensitive and drug-resistant strains of Mtb, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[4] Crucially, C48 exhibited no cytotoxicity toward human hepatoma (HepG2) and colorectal adenocarcinoma (HT-29) cell lines at concentrations up to 100 µM.[4] This results in a therapeutic index (the ratio of the toxic dose to the therapeutic dose) greater than 10,000, highlighting its significant safety margin.[4]

Other research efforts in the discovery of BioA inhibitors have also prioritized compounds with low cytotoxicity. For instance, in a screening campaign for novel BioA inhibitors, compounds that exhibited no cytotoxicity at concentrations below 20 μM in various cell lines were prioritized for further investigation.[5]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxicity data for a representative potent BioA inhibitor, C48, in comparison to the general cytotoxicity screening criteria for other BioA inhibitors.

Compound/Screening CriterionTargetCell Lines TestedCytotoxicity Metric (IC50)Reference
C48 Mtb BioAHepG2, HT-29> 100 µM[4]
General BioA Inhibitor Screen Mtb BioAVarious mammalian cell linesPrioritized if no cytotoxicity at < 20 µM[5]

Experimental Protocols for Cytotoxicity Assessment

The evaluation of cytotoxicity is a standard component of preclinical drug development. Common in vitro assays are employed to measure cell viability and proliferation in the presence of a test compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, HT-29) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the BioA inhibitor (e.g., C48) in cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.

Experimental Workflow for Cytotoxicity Validation

The following diagram illustrates a typical workflow for validating the lack of cytotoxicity of a BioA inhibitor.

Cytotoxicity_Workflow cluster_workflow Cytotoxicity Validation Workflow start Start: BioA Inhibitor Candidate cell_culture Prepare Mammalian Cell Cultures (e.g., HepG2, HT-29) start->cell_culture 1. treatment Treat Cells with Serial Dilutions of BioA Inhibitor cell_culture->treatment 2. incubation Incubate for 48-72 hours treatment->incubation 3. assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay 4. data_analysis Measure Cell Viability and Calculate IC50 assay->data_analysis 5. end End: Validate Low Cytotoxicity (High IC50) data_analysis->end 6.

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of BioA inhibitors.

Signaling Pathway Context: BioA in Mtb Biotin Synthesis

Understanding the target pathway provides context for the inhibitor's mechanism of action and its specificity. BioA is a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis.

BioA_Pathway cluster_pathway Mtb Biotin Biosynthesis Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA (Target of BioA-IN-1) KAPA->BioA SAM -> SAHC DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD ATP -> ADP + Pi DTB Dethiobiotin BioF BioF DTB->BioF Biotin Biotin BioA->DAPA BioD->DTB BioF->Biotin BioB BioB BioB Inhibitor BioA Inhibitor (e.g., C48) Inhibitor->BioA

Caption: The role of BioA in the Mtb biotin synthesis pathway and its inhibition.

By demonstrating a lack of cytotoxicity in relevant mammalian cell lines, researchers can build a strong safety case for novel BioA inhibitors, paving the way for further preclinical and clinical development of these promising anti-tubercular agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for BioA-IN-13

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for "BioA-IN-1" could not be located. Research indicates the correct name is likely BioA-IN-13 , a potent inhibitor of the Mycobacterium tuberculosis BioA enzyme, intended for research use only. The following disposal procedures are based on general laboratory safety protocols for similar research-grade chemical compounds and common solvents like Dimethyl Sulfoxide (DMSO). It is imperative to obtain the official SDS from your chemical supplier for specific handling and disposal instructions.

Chemical and Physical Properties of BioA-IN-13

For researchers handling BioA-IN-13, a summary of its key chemical properties is provided below. This information is crucial for understanding its behavior and for making informed decisions on its safe handling and disposal.

PropertyValue
Chemical Name BioA-IN-13
CAS Number 1164475-61-9
Molecular Formula C₁₉H₁₆N₂O₄S
Molecular Weight 368.41 g/mol
Appearance Crystalline solid
Purity ≥98%
Primary Hazard Potent enzyme inhibitor; biological effects are the primary concern. Full toxicological properties are not known.
Common Solvent Dimethyl Sulfoxide (DMSO)

Step-by-Step Disposal Protocol for BioA-IN-13

The proper disposal of BioA-IN-13 is critical to ensure laboratory safety and environmental protection. The following protocol outlines the general steps for the disposal of small quantities of this compound, typically found in a research laboratory setting.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE:

  • Standard laboratory coat

  • Safety goggles or face shield

  • Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO)[1]

2. Decontamination of Solid Waste:

  • Contaminated Labware (pipette tips, tubes, etc.): All labware that has come into contact with BioA-IN-13 should be considered contaminated. Place these items in a designated, leak-proof hazardous waste container.

  • Unused or Expired Compound: Unused or expired solid BioA-IN-13 should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

3. Decontamination of Liquid Waste:

  • Solutions of BioA-IN-13 (e.g., in DMSO): Solutions containing BioA-IN-13 should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1] It is common practice to dispose of DMSO with other organic solvents.[1]

  • Aqueous Solutions: If BioA-IN-13 is in an aqueous solution without other hazardous chemicals, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water, depending on local regulations and the concentration of the compound.[2] However, given the potent biological activity of this compound, treating it as chemical waste is the more prudent approach.

4. Waste Collection and Storage:

  • All waste containers must be clearly labeled with the contents, including the name "BioA-IN-13," the solvent (e.g., DMSO), and the approximate concentration and volume.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[3]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or spill pads).

  • For solid spills, carefully sweep the material to avoid creating dust.

  • Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of BioA-IN-13 waste.

BioA-IN-13 Disposal Workflow Start Start: BioA-IN-13 Waste Generated Assess_Waste Assess Waste Type Start->Assess_Waste Solid_Waste Solid Waste (e.g., unused compound, contaminated labware) Assess_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions in DMSO or aqueous buffer) Assess_Waste->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor Store_Waste->EHS_Pickup End End: Proper Disposal EHS_Pickup->End

Caption: A workflow for the safe disposal of BioA-IN-13 waste.

This guide provides a general framework for the safe disposal of BioA-IN-13. Always prioritize your institution's specific protocols and the information provided by the chemical supplier's Safety Data Sheet.

References

Essential Safety and Operational Protocols for Handling BioA-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "BioA-IN-1" is not publicly available. The information provided herein is based on the strong likelihood that this designation refers to BioA-IN-13 (CAS No. 1164475-61-9) , a potent inhibitor of the Mycobacterium tuberculosis BioA enzyme. In the absence of a specific SDS, these guidelines are derived from best practices for handling potent, novel chemical compounds with unknown toxicological profiles in a research and development setting. It is imperative to conduct a thorough risk assessment before handling any new chemical.[1][2][3]

This guide furnishes essential safety and logistical information for researchers, scientists, and drug development professionals, covering operational procedures and disposal plans to ensure the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Given that the full toxicological properties of this compound are not well-documented, a cautious approach is necessary. The primary risks are associated with inhalation of airborne particles and dermal contact.[4][5] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or a well-fitted N95/FFP2 respirator.[4][6]To prevent inhalation of fine powder or aerosols.
Hand Protection Double-gloving with nitrile gloves.[4]To provide a barrier against skin contact and allow for safe removal of the outer glove if contamination occurs.
Body Protection Disposable coveralls (e.g., Tyvek) or a dedicated lab coat.[4][6]To protect skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[4][6]To protect eyes from splashes or airborne particles.
Foot Protection Disposable shoe covers worn over closed-toe shoes.[4]To prevent the spread of contamination outside of the designated handling area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance outlines the key phases of the handling process.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[7]

  • Pre-Handling Checklist: Before starting, ensure that all necessary PPE is available and in good condition. Prepare labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).[4]

  • Weighing: When weighing the compound, use gentle scooping techniques to minimize dust generation. If possible, utilize a closed system for weighing and transferring the powder.[4][5]

Solution Preparation
  • Solvent Addition: When dissolving this compound, slowly add the solvent to the solid to prevent splashing.

  • Container Sealing: Keep containers with this compound solutions covered as much as possible to prevent the release of vapors or aerosols.

Post-Handling Decontamination
  • Surface Cleaning: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent after handling is complete.

  • PPE Removal: Remove PPE in a designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.

  • Utilize Spill Kit: Use a chemical spill kit to clean the affected area, working from the outside of the spill inward.

  • Waste Disposal: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[4]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.[8]

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes unused compound, contaminated PPE, and cleaning materials.[8]
Liquid Waste Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.[9]
Sharps Waste Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated sharps container for hazardous chemical waste.

All waste disposal must adhere to federal, state, and local regulations.[8][10]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe prep_waste 3. Prepare Waste Containers don_ppe->prep_waste weigh 4. Weigh Compound prep_waste->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Surfaces dissolve->decontaminate doff_ppe 7. Doff & Dispose PPE decontaminate->doff_ppe dispose_waste 8. Dispose of Chemical Waste doff_ppe->dispose_waste

Figure 1. General workflow for handling this compound.

PPE_Decision_Tree start Handling this compound? is_solid Is the compound in solid form? start->is_solid is_aerosol Potential for aerosol/dust generation? is_solid->is_aerosol Yes is_liquid Is the compound in solution? is_solid->is_liquid No use_papr Use PAPR or N95/FFP2 is_aerosol->use_papr Yes is_aerosol->is_liquid No use_papr->is_liquid is_splash Potential for splashing? is_liquid->is_splash Yes standard_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat/Coveralls - Shoe Covers is_liquid->standard_ppe No use_goggles_shield Use Chemical Goggles & Face Shield is_splash->use_goggles_shield Yes is_splash->standard_ppe No use_goggles_shield->standard_ppe end Proceed with caution standard_ppe->end

Figure 2. Decision tree for selecting appropriate PPE.

References

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